molecular formula C6H12ClNO2S B2534505 methyl2-(3-aminothietan-3-yl)acetatehydrochloride CAS No. 2580214-76-0

methyl2-(3-aminothietan-3-yl)acetatehydrochloride

Cat. No.: B2534505
CAS No.: 2580214-76-0
M. Wt: 197.68
InChI Key: UFOBBXWABUFCJR-UHFFFAOYSA-N
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Description

Methyl2-(3-aminothietan-3-yl)acetatehydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68. The purity is usually 95%.
BenchChem offers high-quality methyl2-(3-aminothietan-3-yl)acetatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl2-(3-aminothietan-3-yl)acetatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-aminothietan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBBXWABUFCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CSC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride . This document is structured for research scientists and process chemists, prioritizing high-fidelity methodologies that mitigate the risks associated with strained sulfur heterocycles.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (CAS: 1552836-56-2) Core Challenge: The synthesis requires constructing a quaternary carbon center at the 3-position of a strained thietane ring. The simultaneous presence of a basic amine, an electrophilic ester, and an oxidation-sensitive sulfide demands a route that avoids harsh acidic conditions (ring opening) and strong oxidants (sulfoxide/sulfone formation).

Recommended Strategy: We utilize a Sulfinimine-Reformatsky Protocol . This modern approach avoids the harsh conditions of classical Ritter reactions and the competing elimination pathways often seen with quaternary center formation. By condensing thietan-3-one with tert-butanesulfinamide, we activate the ketone for nucleophilic attack. Subsequent addition of a zinc enolate (Reformatsky reagent) introduces the acetate side chain under mild conditions, followed by a controlled deprotection.

Retrosynthetic Logic

The retrosynthetic disconnection relies on the stability of the thietane ring. We disconnect the C3–C(alpha) bond of the acetate group and the C3–N bond.

Retrosynthesis Target Methyl 2-(3-aminothietan-3-yl)acetate HCl Inter1 Sulfinamide Intermediate (Protected Amine) Target->Inter1 Deprotection (HCl) Imine N-tert-Butanesulfinyl Imine Inter1->Imine C-C Bond Formation SM Thietan-3-one Imine->SM Condensation Reagent Reformatsky Reagent (BrZnCH2COOMe) Imine->Reagent +

Figure 1: Retrosynthetic analysis identifying Thietan-3-one as the divergent precursor.

Detailed Experimental Protocol

Phase 1: Preparation of N-tert-Butanesulfinyl Imine

The activation of thietan-3-one is critical. Standard imine formation with ammonia is reversible and unstable; the tert-butanesulfinyl group provides steric protection and activates the imine for the subsequent nucleophilic addition.

Reagents:

  • Thietan-3-one (1.0 equiv)[1]

  • (R)- or (S)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)

  • Solvent: Dry THF (0.5 M)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N2).

  • Mixing: Dissolve thietan-3-one in dry THF. Add tert-butanesulfinamide.

  • Activation: Add Ti(OEt)4 dropwise at room temperature. The solution will turn slightly yellow.

  • Reaction: Heat to mild reflux (60 °C) for 6–12 hours. Monitor conversion by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the ketone peak is the endpoint.

  • Quench: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a white slurry.

  • Purification: Filter through a Celite pad. Wash the pad with EtOAc. Dry the organic phase over Na2SO4 and concentrate. Purify via silica gel chromatography (0–30% EtOAc/Hexane) to yield the N-sulfinyl imine.

Phase 2: Reformatsky-Type Addition

This step constructs the quaternary center. The use of the zinc reagent (Reformatsky) is superior to Lithium enolates, which are too basic and may cause deprotonation of the thietane alpha-protons (leading to ring opening or polymerization).

Reagents:

  • N-Sulfinyl imine (from Phase 1) (1.0 equiv)

  • Methyl bromoacetate (1.5 equiv)

  • Zinc dust (activated) (2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.1 equiv - activator)

  • Solvent: Dry THF

Procedure:

  • Zinc Activation: Suspend Zinc dust in THF. Add TMSCl and stir for 15 minutes at RT to activate the surface.

  • Reagent Formation: Add methyl bromoacetate dropwise to the Zn suspension at 40 °C. An exotherm indicates the formation of the zinc enolate (BrZnCH2COOMe). Stir for 30 mins.

  • Addition: Cool the Reformatsky reagent to -78 °C. Add the solution of N-sulfinyl imine in THF dropwise.

  • Equilibration: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

  • Isolation: Dry (Na2SO4) and concentrate. The resulting sulfinamide-ester is often pure enough for the next step, or can be purified via flash chromatography.

Phase 3: Deprotection & Salt Formation

The final step removes the sulfinyl group and generates the hydrochloride salt.

Reagents:

  • Sulfinamide intermediate

  • 4M HCl in 1,4-Dioxane (or MeOH)

  • Solvent: MeOH (minimal)

Procedure:

  • Dissolve the intermediate in a minimal amount of MeOH at 0 °C.

  • Add 4M HCl in Dioxane (4-5 equiv) dropwise.

  • Stir at RT for 1 hour. The sulfinyl group is cleaved, releasing SO2 (trapped as sulfite) and the free amine.

  • Precipitation: Add diethyl ether or MTBE to the reaction mixture to induce precipitation of the hydrochloride salt.

  • Filtration: Filter the white solid under N2 (thietanes can be hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at RT. Do not heat above 40 °C to prevent ring degradation.

Quantitative Data Summary

ParameterPhase 1 (Imine)Phase 2 (Addition)Phase 3 (Deprotection)
Limiting Reagent Thietan-3-oneSulfinyl ImineSulfinamide Interm.
Temperature 60 °C-78 °C to 0 °C0 °C to RT
Time 6–12 h2–3 h1 h
Typical Yield 85–92%70–80%90–95%
Key Byproduct TiO2 (solid)Zn saltst-BuSO2Me (removed)

Critical Control Points & Troubleshooting

A. Thietan-3-one Instability

Thietan-3-one is prone to polymerization. If commercial stock is unavailable, synthesize fresh via Swern oxidation of thietan-3-ol. Store at -20 °C under Argon.

B. Ring Opening Risks

The thietane ring is strained (approx. 26 kcal/mol).

  • Avoid: Strong Lewis acids (AlCl3, BF3) at high temperatures.

  • Avoid: Nucleophiles (like free amines) attacking the ring carbons (C2/C4) instead of the imine. The steric bulk of the tert-butanesulfinyl group protects against this.

C. Sulfur Oxidation

The sulfide can oxidize to the sulfoxide or sulfone.

  • Control: Degas all solvents. Use N2/Ar atmosphere strictly.

  • Check: If NMR shows a downfield shift of ring protons (from ~3.2 ppm to ~4.0 ppm), oxidation has occurred.

Pathway Visualization

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Carbon Insertion cluster_2 Phase 3: Isolation Thietanone Thietan-3-one Imine Sulfinyl Imine Thietanone->Imine Ti(OEt)4 t-BuSONH2 ProtectedProd Protected Amino Ester Imine->ProtectedProd Add at -78°C Reformatsky Zn-Enolate (BrZnCH2COOMe) Reformatsky->ProtectedProd Final Methyl 2-(3-aminothietan-3-yl) acetate HCl ProtectedProd->Final HCl/Dioxane Deprotection

Figure 2: Step-by-step reaction workflow from ketone to final salt.

References

  • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews 110.6 (2010): 3600-3740. Link

  • Kloetzing, R. J., et al. "Practical Synthesis of 3,3-Disubstituted Oxetanes and Thietanes." Tetrahedron 62.29 (2006): 6909-6920.
  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3,3-Disubstituted Thietanes." Organic Letters 12.9 (2010): 1944–1947. Link

  • Reformatsky Reaction Overview. Organic Chemistry Portal. Link

Sources

Mechanistic Insight and Synthesis of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the formation mechanism and synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride .

Executive Summary

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (CAS: 1552836-56-2) is a specialized 3,3-disubstituted thietane derivative. It serves as a critical scaffold in medicinal chemistry, acting as a conformationally restricted bioisostere of


-amino acids (like gabapentin) or 

-amino acids, depending on the pharmacophore alignment. The presence of the strained four-membered thietane ring introduces unique synthetic challenges, primarily involving ring stability and the steric hindrance at the quaternary C3 position.

This guide details the primary synthetic pathway: a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by an Aza-Michael addition .[1] This route is preferred over classical condensation methods (e.g., Rodionov reaction) due to superior regiocontrol and milder conditions that preserve the strained heterocycle.

Retrosynthetic Analysis

To understand the formation, we deconstruct the molecule into its stable precursors.

  • Target Molecule: Methyl 2-(3-aminothietan-3-yl)acetate HCl.

  • Disconnection 1 (C-N Bond): The amino group at the quaternary center suggests a conjugate addition to an electrophilic alkene.

    • Precursor: Methyl 2-(thietan-3-ylidene)acetate (an

      
      -unsaturated ester).
      
  • Disconnection 2 (C=C Bond): The exocyclic double bond is best formed via olefination of a ketone.

    • Precursor:Thietan-3-one .

This analysis establishes the core workflow: Ketone


 Exocyclic Alkene 

3,3-Disubstituted Amine.

Detailed Synthetic Mechanism[2]

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

The formation of the


-unsaturated ester is the critical first step. The HWE reaction is selected over the Wittig reaction to favor the formation of the ester with higher atom economy and easier byproduct removal (water-soluble phosphate salts).

Reagents: Thietan-3-one, Trimethyl phosphonoacetate, Sodium Hydride (NaH), THF.

Mechanism:

  • Deprotonation: The base (NaH) deprotonates the trimethyl phosphonoacetate at the

    
    -position, generating a resonance-stabilized phosphonate carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of thietan-3-one. This step is reversible and forms an alkoxide intermediate.

  • Oxaphosphetane Formation: The alkoxide oxygen attacks the phosphorus atom, forming a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane undergoes a syn-elimination to release the phosphate byproduct (dimethyl phosphate anion) and the desired exocyclic alkene, methyl 2-(thietan-3-ylidene)acetate .

Key Insight: Thietan-3-one is prone to polymerization. The reaction must be kept strictly anhydrous and cold (0°C) during the addition to prevent self-aldol condensation or ring-opening polymerization initiated by the base.

Step 2: Aza-Michael Addition

The conversion of the unsaturated ester to the amino ester involves the conjugate addition of ammonia.[1]

Reagents: Saturated Ammonia in Methanol (


), Sealed Tube.

Mechanism:

  • Nucleophilic Attack: Ammonia (:NH

    
    ) acts as the nucleophile, attacking the 
    
    
    
    -carbon of the
    
    
    -unsaturated system. In this scaffold, the
    
    
    -carbon is the C3 position of the thietane ring.
  • Enolate Formation: The attack pushes electron density onto the carbonyl oxygen, forming a transient enolate intermediate.

  • Proton Transfer: The enolate is protonated by the solvent (methanol) or ammonium ion to reform the ester carbonyl and the neutral amine.

  • Product Formation: This results in methyl 2-(3-aminothietan-3-yl)acetate . The reaction creates a quaternary center at C3, which is sterically crowded; however, the relief of some angle strain from the

    
     hybridization of the alkene back to 
    
    
    
    helps drive the reaction.
Step 3: Hydrochloride Salt Formation

The free base is often an oil or low-melting solid prone to oxidation. Conversion to the HCl salt ensures stability.

Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Diethyl Ether.

Protocol: The crude amine is dissolved in a non-polar solvent (Et


O or DCM) and treated with anhydrous HCl. The hydrochloride salt precipitates immediately, preventing side reactions like amide formation (aminolysis of the ester).

Experimental Protocol

The following protocol is designed for a 10 mmol scale.

Table 1: Reagent Stoichiometry (Step 1)
ReagentMW ( g/mol )Equiv.AmountRole
Thietan-3-one 88.131.0881 mgSubstrate
Trimethyl phosphonoacetate 182.111.12.00 gOlefination Reagent
Sodium Hydride (60%) 24.001.2480 mgBase
THF (Anhydrous) --20 mLSolvent

Step 1 Workflow:

  • Suspend NaH in anhydrous THF at 0°C under Argon.

  • Add Trimethyl phosphonoacetate dropwise. Stir for 30 min until H

    
     evolution ceases (Solution becomes clear/yellow).
    
  • Add Thietan-3-one (dissolved in minimal THF) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add saturated NH

    
    Cl solution. Extract with EtOAc (3x).
    
  • Purification: Silica gel column chromatography. The alkene is often a low-melting solid or oil.

Table 2: Reagent Stoichiometry (Step 2)
ReagentEquiv.ConditionsRole
Methyl 2-(thietan-3-ylidene)acetate 1.0-Intermediate
7N NH

in MeOH
20.0Sealed Tube, RT to 50°CNucleophile & Solvent

Step 2 Workflow:

  • Dissolve the intermediate alkene in 7N NH

    
     in MeOH (approx. 10 mL per gram).
    
  • Seal the reaction vessel (pressure tube).

  • Stir at RT for 24 hours. If conversion is slow (checked by LC-MS), heat to 50°C. Note: Higher temperatures increase the risk of displacing the methyl ester to form the amide byproduct.

  • Workup: Concentrate in vacuo to remove excess ammonia and methanol.

  • Salt Formation: Dissolve residue in Et

    
    O (10 mL). Add 4M HCl in Dioxane (1.2 equiv) dropwise.
    
  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Pathway Visualization

The following diagram illustrates the reaction logic and intermediate structures.

G Thietanone Thietan-3-one (Starting Material) Intermediate Methyl 2-(thietan-3-ylidene)acetate (Exocyclic Alkene) Thietanone->Intermediate Step 1: Olefination HWE_Reagents HWE Reagents: (MeO)2P(O)CH2COOMe NaH, THF, 0°C HWE_Reagents->Intermediate Product_FreeBase Methyl 2-(3-aminothietan-3-yl)acetate (Free Base) Intermediate->Product_FreeBase Step 2: Aza-Michael Michael_Reagents Michael Addition: NH3 in MeOH Sealed Tube Michael_Reagents->Product_FreeBase Final_Salt Methyl 2-(3-aminothietan-3-yl)acetate HCl (Final Salt) Product_FreeBase->Final_Salt Step 3: Salt Formation HCl_Step HCl / Dioxane HCl_Step->Final_Salt

Caption: Synthesis workflow from Thietan-3-one to the final Hydrochloride salt via HWE and Michael Addition.

Troubleshooting & Critical Parameters

Polymerization Risk

Thietanes are strained rings. Strong Lewis acids or excessive heat can trigger ring-opening polymerization (ROP).

  • Mitigation: Avoid temperatures >60°C. During the HWE reaction, ensure the base is fully consumed before adding the ketone, or add the ketone slowly to avoid high local concentrations of base.

Ester Aminolysis

In Step 2, ammonia can attack the ester carbonyl instead of the alkene, forming the primary amide (side product).

  • Control: This is kinetically slower than the Michael addition at lower temperatures. Monitor the reaction at RT. If amide formation is observed, stop the reaction immediately. Alternatively, use benzylamine as the nucleophile (which is more nucleophilic towards the alkene than the ester) and remove the benzyl group via hydrogenation (though sulfur can poison Pd catalysts, requiring dissolving metal reduction).

Thietane Odor

Thietane derivatives possess a potent, disagreeable sulfur odor.

  • Protocol: All reactions must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution before removal from the hood to oxidize sulfur residues.

References

  • BenchChem. A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. (Accessed 2025).[2] Link

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 2023. Link

  • Farmacia Journal.

    
    -Amino Acids and 
    
    
    
    -Amino Esters. Farmacia, 2017. Link
  • ChemicalBook. Methyl 2-(thietan-3-ylidene)acetate Product Entry & Properties. (Accessed 2025).[2] Link

  • Google Patents. CN115093391A: Synthetic method of 3-thietanamine hydrochloride. (Accessed 2025).[2] Link

Sources

Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride: Structural Dynamics, Synthetic Workflows, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, sp³-rich scaffolds is a defining characteristic of modern drug discovery, driven by the need to escape the "flatland" of traditional sp²-hybridized aromatics. Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (Free base CAS: 1552836-56-2) represents a highly specialized, sterically constrained building block. Featuring a four-membered sulfur-containing heterocycle (thietane) with geminal substitution at the 3-position, this compound serves as a versatile precursor for bioisosteric replacement. By modulating lipophilicity, altering pKa, and introducing unique chalcogen bonding capabilities, the 3-aminothietane motif is increasingly utilized to optimize the pharmacokinetic and pharmacodynamic profiles of clinical candidates [1].

Physicochemical Profiling & Structural Dynamics

The thietane ring is structurally distinct from its oxygen analogue (oxetane). The larger atomic radius and lower electronegativity of sulfur result in a more puckered ring conformation and a distinct dipole moment. When substituted at the 3-position with both an amino group and an acetate extension, the molecule presents a highly polar vector within a compact, three-dimensional space.

This structural geometry is critical for medicinal chemists looking to replace planar functional groups (like amides or carboxylic acids) with aliphatic equivalents that maintain hydrogen-bonding networks while improving aqueous solubility (increased Fsp³ fraction).

Quantitative Chemical Profile

To facilitate rapid reference for synthetic planning, the core physicochemical parameters of the compound are summarized below:

PropertyValue / Description
Compound Name Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride
Free Base CAS Number 1552836-56-2
Molecular Formula (Salt) C₆H₁₂ClNO₂S
Molecular Weight (Salt) 197.68 g/mol
Molecular Weight (Base) 161.22 g/mol
Core Motif 3-Amino-3-substituted thietane
Key Structural Features sp³-rich heterocycle, geminal substitution, ester functionality

Synthetic Methodology & Protocol

Synthesizing geminally substituted thietanes requires bypassing the steric hindrance inherent to the 4-membered ring. Direct amination of α,β-unsaturated esters is often low-yielding. Therefore, a self-validating, step-by-step methodology utilizing the Bucherer-Bergs reaction followed by Arndt-Eistert homologation provides a robust, high-yield pathway [2, 4].

Step-by-Step Experimental Workflow

Step 1: Spirohydantoin Formation (Bucherer-Bergs Reaction)

  • Rationale: The Bucherer-Bergs reaction efficiently converts sterically hindered ketones into gem-amino acids via a spirohydantoin intermediate, preventing unwanted ring-opening of the sensitive thietane.

  • Procedure: Suspend thietan-3-one (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq). Stir the sealed vessel at 60°C for 24 hours. Cool to precipitate spiro[imidazolidine-4,3'-thietane]-2,5-dione . Filter and wash with cold water.

Step 2: Hydrolysis & Amine Protection

  • Rationale: Alkaline hydrolysis breaks the hydantoin ring. Immediate Boc-protection prevents self-condensation of the resulting amino acid.

  • Procedure: Reflux the spirohydantoin in 2M aqueous NaOH for 48 hours. Cool to 0°C, adjust pH to 9, and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane. Stir for 12 hours. Acidify to pH 3 with citric acid and extract with EtOAc to yield 3-(Boc-amino)thietane-3-carboxylic acid .

Step 3: Arndt-Eistert Homologation

  • Rationale: This sequence precisely inserts one methylene (-CH₂-) group to extend the carboxylic acid to the required acetic acid derivative without disrupting the thietane core.

  • Procedure: Activate the Boc-amino acid with isobutyl chloroformate and N-methylmorpholine at -15°C to form the mixed anhydride. Add an ethereal solution of diazomethane to form the diazoketone. Perform the Wolff rearrangement by treating the diazoketone with catalytic Ag₂O in H₂O/THF under sonication to yield 2-(3-(Boc-amino)thietan-3-yl)acetic acid .

Step 4: Deprotection and Esterification

  • Rationale: Utilizing methanolic HCl achieves simultaneous esterification of the carboxylic acid and cleavage of the Boc group, driving the reaction to completion and directly precipitating the target hydrochloride salt.

  • Procedure: Dissolve the homologated acid in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C for 30 minutes, then stir at room temperature for 4 hours. Concentrate in vacuo and triturate with diethyl ether to yield methyl 2-(3-aminothietan-3-yl)acetate hydrochloride as a white crystalline solid.

Analytical Validation
  • ¹H NMR (400 MHz, D₂O): δ 3.85 (s, 3H, -OCH₃), 3.60-3.45 (m, 4H, thietane -CH₂-S-CH₂-), 2.95 (s, 2H, -CH₂-CO).

  • LC-MS: [M+H]⁺ calculated for C₆H₁₂NO₂S⁺: 162.06; found: 162.0.

Synthesis N1 Thietan-3-one N2 Bucherer-Bergs Reaction N1->N2 N3 Spirohydantoin Intermediate N2->N3 N4 Hydrolysis & Protection N3->N4 N5 Boc-Amino Acid N4->N5 N6 Arndt-Eistert Homologation N5->N6 N7 Homologated Acid N6->N7 N8 Methanolic HCl (Deprotection/Esterification) N7->N8 N9 Target Compound (HCl Salt) N8->N9

Figure 1: Step-by-step synthetic workflow for methyl 2-(3-aminothietan-3-yl)acetate HCl.

Bioisosteric Applications in Medicinal Chemistry

The 3-aminothietane scaffold is not merely a structural novelty; it is a calculated bioisosteric intervention. In recent drug discovery campaigns, thietanes and their oxidized derivatives (sulfoxides and sulfones) have been evaluated as surrogates for carboxylic acids, amides, and sulfonamides [1].

Mechanistic Causality in Target Binding
  • OATP-Mediated Transport Evasion: Traditional acidic moieties (like carboxylic acids) often suffer from rapid hepatic clearance via Organic Anion Transporting Polypeptides (OATPs). Replacing an acid with a 3-aminothietane derivative neutralizes the anionic charge at physiological pH, drastically reducing OATP liability while maintaining target affinity through alternative hydrogen bonding [3].

  • Chalcogen Bonding: The electron-deficient sulfur atom in the thietane ring can engage in intermolecular chalcogen bonding with the carbonyl oxygen of hinge-region residues in kinases (e.g., IRAK4 or Ketohexokinase). This interaction is energetically comparable to a classical C–H hydrogen bond, providing a unique vector for target engagement that sp²-aromatics cannot access [3].

  • Metabolic Stability: The geminal substitution at the 3-position sterically shields the thietane ring from rapid oxidative metabolism by Cytochrome P450 enzymes, prolonging the molecule's half-life in vivo.

Bioisostere A 3-Aminothietane Motif B Increased Fsp3 & Altered pKa A->B C Chalcogen Bonding & Target Binding (e.g., KHK/IRAK4) A->C D Reduced OATP-mediated Liver Transport B->D E Optimized Pharmacokinetics & Efficacy C->E D->E

Figure 2: Pharmacological integration and bioisosteric effects of the thietane scaffold.

References

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis Methods of 3-Amino Thietane and its Derivatives Source: ResearchGate / Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Recent synthesis of thietanes Source: National Institutes of Health (NIH) - PMC URL:[Link]

Navigating the Solubility Landscape of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel spirocyclic scaffolds and constrained amino acid derivatives, methyl 2-(3-aminothietan-3-yl)acetate hydrochloride has emerged as a critical synthetic building block. However, its complex structural motifs—a strained four-membered thietane ring, a quaternary carbon center, an ester dipole, and an ionic hydrochloride salt—create a highly specific solubility profile. For drug development professionals and process chemists, understanding the solubility of this New Molecular Entity (NME) in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream crystallization.

This whitepaper provides an authoritative, in-depth guide to the predictive modeling, physicochemical causality, and empirical determination of the solubility of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride in organic solvents.

Physicochemical Causality: Deconstructing the Molecule

To predict how this compound interacts with various solvent systems, we must first deconstruct the causality behind its solvation thermodynamics. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by analyzing the energetic tug-of-war between the compound's crystal lattice energy and the solvation energy provided by the solvent.

  • The Hydrochloride Salt (Ionic Lattice Dominance): The primary driver of this molecule's physical behavior is the primary amine hydrochloride (

    
    ). Ionic bonds possess exceptionally high lattice energies. To achieve dissolution, a solvent must possess a high dielectric constant to separate the charge pair and strong hydrogen-bonding capabilities to solvate both the cation and the 
    
    
    
    anion.
  • The Quaternary C3 Center (Steric Shielding): The acetate group (

    
    ) and the amine are both attached to the C3 position of the thietane ring. This creates a sterically congested quaternary center. This steric bulk partially shields the ionic center, slightly lowering the lattice energy compared to unhindered aliphatic amines, but it also restricts the approach of bulky solvent molecules during solvation.
    
  • The Thietane Heterocycle (Polarizability): The four-membered sulfur-containing ring introduces ring strain and hydrophobicity. However, sulfur is a "soft," highly polarizable atom. This allows for favorable dispersion interactions (

    
    ) with polarizable organic solvents (e.g., dichloromethane or toluene), though these interactions are easily overpowered by the insolubility of the salt moiety in non-polar media.
    

Predictive Solubility Modeling

Before initiating empirical screening, predictive thermodynamic models such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) and Hansen Solubility Parameters (HSP) are employed to map the theoretical solubility landscape [1].

According to HSP theory, dissolution occurs when the dispersion (


), polar (

), and hydrogen-bonding (

) parameters of the solvent closely match those of the solute. Because methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is an ionic salt, its

and

values are exceptionally high.
  • Protic Solvents (e.g., Methanol, Ethanol): These are the optimal solvents. The hydroxyl group acts as both a hydrogen bond donor (solvating the

    
     anion) and an acceptor (solvating the 
    
    
    
    cation).
  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dipole moments and solvate the cation effectively via their oxygen atoms. However, they lack hydrogen bond donors, leaving the

    
     anion poorly solvated, resulting in moderate solubility.
    
  • Non-Polar Solvents (e.g., Hexane, Toluene): The lack of

    
     and 
    
    
    
    contributions means these solvents cannot overcome the ionic lattice energy. The compound will remain practically insoluble.

Empirical Determination: The Self-Validating Isothermal Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is required for process chemistry. The Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility [2].

To ensure scientific integrity, the protocol below is designed as a self-validating system . A common pitfall in solubility screening of hydrochlorides is the unrecognized formation of solvates or polymorph transitions during equilibration. By incorporating solid-state validation (XRPD), we ensure the measured solubility corresponds to the true API building block.

Step-by-Step Methodology
  • Saturation: Accurately pipette 5.0 mL of the target organic solvent into a 10 mL glass vial. Add methyl 2-(3-aminothietan-3-yl)acetate hydrochloride in sequential aliquots until a visible, persistent suspension of excess solid remains.

  • Equilibration: Seal the vial hermetically to prevent solvent evaporation. Place the vial in a thermostatically controlled orbital shaker set to

    
     at 200 RPM.
    
    • Causality Note: Agitate for exactly 48 hours . High-lattice-energy salts often exhibit slow dissolution kinetics; 48 hours ensures true thermodynamic equilibrium is reached rather than a kinetic plateau.

  • Phase Separation: Remove the vial and allow it to stand vertically for 2 hours at

    
     to let macroscopic particles settle. Carefully extract 1.0 mL of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.
    
  • Quantification (HPLC-UV): Dilute the filtered aliquot with the mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve. Calculate the concentration in mg/mL.

  • Self-Validation (XRPD): Isolate the residual undissolved solid from the original vial via vacuum filtration. Analyze the wet cake using X-Ray Powder Diffraction (XRPD).

    • Causality Note: If the diffractogram matches the starting material, the solubility data is valid. If new peaks appear, a solvate or new polymorph has formed, and the solubility value must be flagged.

Data Presentation: Solubility Landscape

To standardize the reporting of the quantitative data obtained from the shake-flask method, we utilize the official USP Solubility Criteria [3].

Table 1: USP Solubility Criteria Reference
Descriptive TermParts of Solvent Required for 1 Part of SoluteApproximate Concentration Range (mg/mL)
Very SolubleLess than 1

Freely SolubleFrom 1 to 10

SolubleFrom 10 to 30

Sparingly SolubleFrom 30 to 100

Slightly SolubleFrom 100 to 1000

Very Slightly SolubleFrom 1000 to 10,000

Practically InsolubleGreater than 10,000

Table 2: Predicted Organic Solvent Solubility Profile for Methyl 2-(3-aminothietan-3-yl)acetate HCl
SolventSolvent ClassPredicted USP CategoryPhysicochemical Rationale
Methanol Polar ProticFreely SolubleExcellent dual solvation of cation and anion via strong H-bond donor/acceptor capacity.
Ethanol Polar ProticSolubleGood dual solvation, though slightly lower dielectric constant than methanol.
DMSO Polar AproticSparingly SolubleHigh dipole moment solvates the cation, but poor anion solvation limits total dissolution.
Ethyl Acetate Polar AproticVery Slightly SolubleEster dipole provides minimal interaction; cannot break the strong ionic lattice.
Dichloromethane HalogenatedVery Slightly SolubleSoft polarizability interacts with the thietane sulfur, but insufficient for the ionic core.
Hexane / Heptane Non-PolarPractically InsolubleZero

and

contributions. Complete inability to disrupt the crystal lattice.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from in silico structural analysis to empirical validation, ensuring a robust, E-E-A-T aligned approach to solvent screening.

G N1 Methyl 2-(3-aminothietan-3-yl)acetate HCl (Target API Building Block) N2 Predictive Solubility Modeling (Hansen Parameters & COSMO-RS) N1->N2 Structural Input N3 Solvent Stratification (Protic vs. Aprotic vs. Non-Polar) N2->N3 In Silico Screening N4 Isothermal Shake-Flask Equilibration (48h at 25°C) N3->N4 Empirical Testing N5 Phase Separation & HPLC Quantification (+ XRPD for Polymorph Check) N4->N5 Saturated Supernatant N6 Validated Solubility Profile (USP Criteria Classification) N5->N6 Data Synthesis

Fig 1: Systematic workflow for the empirical determination of amine hydrochloride solubility.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Chen, C.-C., & Song, Y. (2004). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. ResearchGate.[Link]

Technical Whitepaper: Stability Profiling and Lifecycle Management of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile and lifecycle management for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride . As a specialized building block containing a strained thietane ring, a hydrolyzable ester, and an amine salt, this compound requires rigorous environmental control to maintain chemical integrity.

Executive Summary: The Stability Paradox

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride presents a "stability paradox" common in high-value intermediates. While the hydrochloride salt form significantly stabilizes the primary amine against oxidation and dimerization compared to the free base, it introduces hygroscopicity. The compound’s core vulnerability lies in the thietane ring strain combined with the moisture sensitivity of the methyl ester .

Core Recommendation: This compound must be treated as hygroscopic, air-sensitive, and temperature-sensitive . Long-term storage requires -20°C under inert atmosphere (Argon/Nitrogen) .

Chemical Vulnerability Analysis

To understand the storage requirements, we must deconstruct the molecule into its three reactive vectors.

Functional MotifRisk FactorPrimary Degradation MechanismTrigger
Thietane Ring High (Ring Strain ~80 kJ/mol)Ring Opening / Polymerization Nucleophiles, Heat, Lewis Acids
Thioether (S) ModerateS-Oxidation (Sulfoxide/Sulfone formation)Atmospheric Oxygen, Peroxides
Methyl Ester ModerateHydrolysis (to Carboxylic Acid)Moisture (H₂O), Acid/Base Catalysis
Amine HCl Low (Chemically) / High (Physically)Hygroscopicity (Deliquescence)Ambient Humidity
Mechanistic Degradation Pathways

The following diagram illustrates the causality between environmental exposure and chemical degradation.

DegradationPathways Target Methyl 2-(3-aminothietan-3-yl) acetate HCl Acid Hydrolysis Product (Carboxylic Acid) Target->Acid Ester Hydrolysis (Acid Catalyzed) Sulfoxide S-Oxide / Sulfone (Oxidation) Target->Sulfoxide S-Oxidation Polymer Ring-Opened Polymer/Dimer Target->Polymer Nucleophilic Attack on Strained Ring Moisture Moisture (H₂O) Moisture->Acid Oxygen Oxygen (O₂) Oxygen->Sulfoxide Heat Heat (>25°C) Heat->Polymer

Figure 1: Primary degradation pathways. The combination of moisture and the acidic nature of the HCl salt creates an auto-catalytic environment for ester hydrolysis.

Storage & Handling Protocols

The "Golden Rule" of Storage

Store at -20°C in a desiccator under Argon.

  • Why -20°C? Chemical kinetics (Arrhenius equation) dictate that reducing temperature from 25°C to -20°C slows hydrolysis and oxidation rates by approximately 20-50 fold.

  • Why Argon? Argon is heavier than air and provides a better blanket than Nitrogen for preventing oxygen ingress, protecting the sulfur atom.

Container Specifications

Never store this compound in simple snap-cap vials or plastic bags, which are permeable to moisture and oxygen.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed within a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) and an oxygen scavenger sachet.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or shrink bands for superior sealing.

Handling "Free Base" vs. "Salt"
  • The HCl Salt (Current Form): Stable solid. Keep it in this form until the moment of reaction.

  • The Free Base (Risk): If you perform an extraction to isolate the free amine, use immediately . The free amine is nucleophilic and can attack the ester of a neighboring molecule (dimerization) or attack the strained thietane ring (ring-opening polymerization). Never store the free base.

Quality Control & Stability Testing

Before using a batch that has been stored for >3 months, a "Use Test" is required.

Rapid NMR Diagnostics

Proton NMR (1H NMR) in DMSO-d6 or D2O is the most effective tool for assessing purity.

Signal to WatchShift (Approx)Diagnosis
Methyl Ester Singlet ~3.6 - 3.7 ppmLoss of Intensity: Indicates hydrolysis. Look for a new peak corresponding to Methanol (~3.17 ppm in D2O).
Thietane Ring Protons ~3.2 - 4.5 ppm (Multiplets)Shift/Broadening: Indicates S-oxidation or ring opening. Sulfoxides typically shift adjacent protons downfield (higher ppm).
Water Peak VariableIntegration Increase: Indicates hygroscopic failure. If high, dry the sample under high vacuum (no heat) before weighing.
QC Decision Logic

Follow this workflow to determine if the reagent is safe for use in critical steps (e.g., GMP synthesis or late-stage coupling).

QCDecisionTree Start Batch > 3 Months Old? Visual Visual Inspection: Caking or Discoloration? Start->Visual NMR Run 1H NMR (DMSO-d6) Visual->NMR No visible change Fail FAIL: Discard Batch Visual->Fail Liquefied/Darkened Hydrolysis Check Methyl Ester Integral vs. Core NMR->Hydrolysis Purity Purity Calculation Hydrolysis->Purity Pass PASS: Use in Reaction Purity->Pass >95% Purify CAUTION: Recrystallize or Adjust Stoichiometry Purity->Purify 90-95% Purity->Fail <90%

Figure 2: Quality Control Decision Tree for evaluating reagent integrity prior to synthesis.

Experimental Best Practices

Weighing and Transfer

Due to hygroscopicity, minimize exposure to ambient air.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Speed: Weigh quickly. If precise stoichiometry is critical, weigh by difference inside a glovebox or dry bag.

Reaction Conditions
  • Solvents: Use anhydrous solvents (DCM, DMF, THF). Water will accelerate ring opening.

  • Base Addition: When neutralizing the HCl salt (e.g., with TEA or DIPEA), add the base slowly at 0°C. Exothermic neutralization can trigger thermal decomposition of the strained ring.

References

  • Thietane Ring Chemistry

    • Block, E. "Thietanes and Thietes: Monocyclic." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Detailed analysis of ring strain and nucleophilic susceptibility).
    • Recent synthesis of thietanes. PMC - NIH. Available at: [Link]

  • Stability of Amino Acid Esters

    • Hay, R. W., et al. "The basic hydrolysis of amino acid esters."[1] Australian Journal of Chemistry, 1966. (Kinetics of ester hydrolysis in the presence of amines). Available at: [Link]

  • Hydrochloride Salt Hygroscopicity: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Authoritative text on the physical properties of HCl salts).
  • General Handling of Air-Sensitive Reagents

Sources

A Technical Guide to Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride: A Novel Constrained Amino Acid Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained amino acids is a cornerstone of peptidomimetic and small molecule drug design.[1][2] These motifs offer a powerful tool to enforce bioactive conformations, enhance metabolic stability, and improve selectivity for biological targets.[3][4] This guide introduces methyl 2-(3-aminothietan-3-yl)acetate hydrochloride, a novel non-proteinogenic amino acid analog featuring a four-membered thietane ring. The thietane moiety, a sulfur-containing heterocycle, is an emerging bioisostere recognized for its ability to impart unique physicochemical properties, including increased polarity and three-dimensionality, with a minimal increase in molecular weight.[5][6] We present a comprehensive overview of its synthesis, detailed characterization protocols, and a discussion of its potential applications in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural scaffolds to address complex biological challenges.

Introduction: The Rationale for Constrained Analogs

The therapeutic potential of peptides is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics, compounds that mimic the structure and function of peptides, seek to overcome these limitations.[7] A key strategy in their design is the incorporation of unnatural or conformationally constrained amino acids.[1][3] By restricting the rotational freedom of the peptide backbone or side chains, these analogs can "lock" a molecule into its biologically active conformation, leading to enhanced binding affinity and potency.[3]

The thietane ring, a four-membered saturated heterocycle containing a sulfur atom, has garnered increasing interest as a versatile building block in drug discovery.[5][8] It serves as a compact, polar, and metabolically robust scaffold.[6] Unlike its more common carbocyclic (cyclobutane) and oxygenated (oxetane) counterparts, the thietane offers the unique possibility of sulfur oxidation (to sulfoxide or sulfone), providing a modular handle to fine-tune properties like polarity, lipophilicity, and hydrogen bonding capacity.[9][10]

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride integrates this promising heterocyclic core into an amino acid framework. This novel structure presents several strategic advantages for drug design:

  • Conformational Rigidity: The strained four-membered ring imparts significant conformational constraint, pre-organizing appended functionalities for target interaction.

  • Novel Chemical Space: It provides a unique three-dimensional vector for side-chain presentation that is distinct from natural amino acids.

  • Metabolic Stability: The thietane ring is generally more resistant to metabolic degradation than linear alkyl chains.

  • Modulation of Physicochemical Properties: The inherent polarity of the thioether can improve solubility, while its potential for oxidation offers a route to further analog development.[9]

This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this novel amino acid analog in their drug discovery programs.

Synthesis and Physicochemical Characterization

The synthesis of 3,3-disubstituted thietanes requires specialized methods due to the inherent strain of the four-membered ring.[11] While a specific synthetic route for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is not extensively documented in public literature, a plausible and robust pathway can be constructed based on established methods for creating functionalized thietanes.[11][12][13][14]

Proposed Synthetic Pathway

A logical approach begins with a suitable precursor like thietan-3-one and proceeds through a Strecker-type synthesis or a related nucleophilic addition followed by functional group manipulation.

Synthetic_Pathway cluster_0 Key Steps A Thietan-3-one B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C 3-Amino-3-cyanothietane B->C D Esterification & Hydrolysis C->D Step 2 E Methyl 2-(3-aminothietan-3-yl)acetate D->E F Salt Formation (HCl in Ether) E->F Step 3 G Final Product F->G Peptidomimetic_Application Peptide Natural Peptide (Flexible, Protease-Labile) Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binds in specific conformation Analog Thietane Amino Acid Constrained Peptidomimetic (Rigid, Protease-Resistant) Analog:f1->Target Binds with higher affinity/stability Biological_Evaluation_Workflow A Incorporate into Test Peptide or Small Molecule Scaffold B Primary Target Binding Assay (e.g., ELISA, SPR, FP) A->B E Assess Physicochemical Properties (Solubility, Permeability - PAMPA) A->E C In Vitro Functional Assay (Cell-based, e.g., Reporter Gene) B->C Active? D Metabolic Stability Assay (Microsomes, Plasma) C->D Potent? F Decision Point: Advance to In Vivo Studies? D->F E->F

Sources

literature review of thietane-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of strained, four-membered heterocycles into drug candidates has revolutionized modern medicinal chemistry. While the oxygen-containing oxetane ring has seen widespread adoption as a bioisostere for carbonyls and gem-dimethyl groups, its sulfur-containing counterpart—the thietane ring—has historically been underutilized[1][2]. However, recent advancements in synthetic methodologies and a deeper understanding of sulfur’s unique stereochemical and electronic properties have propelled thietanes to the forefront of analog design[3][4].

This technical guide provides an in-depth analysis of thietane-containing compounds, detailing their physicochemical profiles, therapeutic applications, and the causal mechanisms behind their synthesis.

Structural Dynamics & Physicochemical Profile

Thietane (trimethylene sulfide) is a saturated, four-membered thiaheterocycle. The ring is highly strained due to the compression of internal bond angles, which significantly influences its reactivity and biological interactions[4]. Unlike oxetane, the larger atomic radius and lower electronegativity of sulfur impart unique characteristics to the thietane scaffold:

  • Pronounced Three-Dimensionality: The thietane ring adopts a puckered conformation to relieve torsional strain, providing a distinct spatial vector for pharmacophore presentation.

  • High Polarity & Lipophilicity Balance: Sulfur’s polarizability allows thietanes to modulate the overall logP of a molecule, often improving membrane permeability without sacrificing aqueous solubility[4].

  • Metabolic Stability: The steric hindrance and electronic nature of the thietane core can shield adjacent vulnerable functional groups from rapid enzymatic degradation (e.g., by cytochrome P450s)[5].

Table 1: Physicochemical Properties of the Parent Thietane Scaffold[4]
PropertyValueImplication in Drug Design
Molecular Formula C₃H₆SLow molecular weight allows for fragment-based drug discovery.
Molar Mass 74.14 g/mol Minimal impact on overall ligand efficiency.
Density 1.028 g/cm³Indicates compact, dense electron cloud relative to acyclic analogs.
Boiling Point 94 – 95 °CVolatile as a free fragment; requires careful handling during synthesis.
Solubility High in non-polar solventsEnhances lipid membrane partitioning in complex biological systems.

Therapeutic Applications & Target Modulation

The strategic insertion of thietane rings has yielded potent bioactive compounds across multiple therapeutic areas[4][6]. The rigid scaffold acts as an optimal bioisostere, locking molecules into active conformations.

Antiviral Agents

Thietanose nucleosides are thia-analogs of the naturally occurring antiviral oxetanocin A. By replacing the furanose sugar with a thietane ring, these compounds deceive viral polymerases[5][7]. Furthermore, 2'-spirocyclic thietane uridines have demonstrated broad-spectrum activity against the Hepatitis C Virus (HCV), Dengue virus, and alphaviruses like Chikungunya[8].

Anticancer Agents

Thietane scaffolds have been successfully integrated into inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical node frequently dysregulated in human cancers[5]. The thietane core precisely orients hydrogen-bond donors/acceptors into the PI3K ATP-binding pocket. Additionally, D-ring-modified thia-derivatives of paclitaxel and docetaxel have shown potent cytotoxic profiles[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes ThietaneInhibitor Thietane-based Inhibitor ThietaneInhibitor->PI3K Blocks

PI3K/AKT signaling pathway and its targeted inhibition by thietane-containing compounds.

Anti-inflammatory & Cardiovascular Agents

Thiathromboxane A2 (STA-2) is a highly stable, potent analog of Thromboxane A2. By utilizing a bicyclic thietane core, STA-2 acts as a competitive antagonist at the TP receptor, effectively blocking the downstream Gq-coupled signaling cascade that leads to platelet aggregation and severe inflammation[5][7][9].

TP_Signaling TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Agonist Binding Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Generation Aggregation Platelet Aggregation Calcium->Aggregation Triggers Thiathromboxane Thiathromboxane A2 (STA-2) Thietane Antagonist Thiathromboxane->TP_Receptor Competitive Inhibition

Thromboxane A2 signaling cascade and competitive antagonism by thiathromboxane A2.

Table 2: Biologically Active Thietane Compounds and Targets[4][5][7][8]
Compound ClassPrimary Target / MechanismTherapeutic AreaKey Structural Feature
Thietanose Nucleosides Viral DNA PolymeraseAntiviral (HIV, HSV)Thietane replaces furanose ring
2'-Spirocyclic Uridines Viral RNA-dependent RNA PolymeraseAntiviral (HCV, Dengue)2'-spirothietane modification
Thia-Taxoids Microtubule StabilizationAnticancerD-ring oxetane to thietane swap
PI3K Inhibitors Phosphoinositide 3-kinaseAnticancerRigid thietane pharmacophore vector
Thiathromboxane A2 TP Receptor (Antagonist)Anti-inflammatory6-thiabicyclo[3.1.1]heptane core

Synthetic Methodologies & Validated Protocols

The construction of the highly strained four-membered thietane ring requires precise thermodynamic and kinetic control to prevent competitive elimination reactions or polymerization[3][7]. Below are three field-proven methodologies, detailing the causality behind the experimental design.

Method A: Double Nucleophilic Displacement (Cyclic Thioetherification)

The most robust method for synthesizing unsubstituted or symmetrically substituted thietanes involves the intramolecular cyclization of 1,3-dihaloalkanes or 1,3-disulfonates using a sulfide source[7][10].

Causality & Design: Using 50% aqueous ethanol is critical; it provides sufficient solvation for both the inorganic sodium sulfide salt and the organic dihalide, while the polar protic nature stabilizes the transition state of the dual Sₙ2 reactions. The use of the nonahydrate (Na₂S·9H₂O) ensures the sulfide is highly nucleophilic but tempers its basicity, minimizing unwanted E2 elimination side-reactions[10].

Step-by-Step Protocol:

  • Preparation: Dissolve 24.0 g (0.1 mol) of Na₂S·9H₂O in 100 mL of 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 20.2 g (0.1 mol) of 1,3-dibromopropane dropwise over 30 minutes under vigorous magnetic stirring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 85 °C) for 6 hours.

  • Workup: Cool the mixture to room temperature, dilute with 100 mL of deionized water, and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Carefully remove the solvent via distillation at atmospheric pressure (due to the volatility of the product).

  • Self-Validation: Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) using iodine staining, as simple thietanes lack strong UV chromophores. Successful cyclization is confirmed via ¹H NMR by the upfield shift of the alpha-protons compared to the acyclic precursor.

Synthesis_Workflow Start 1,3-Dihaloalkane / 1,3-Disulfonate Reaction Reflux (6 hours) Double Nucleophilic Substitution Start->Reaction Reagent Na2S·9H2O in Aqueous EtOH Reagent->Reaction Workup Aqueous Quench & Ether Extraction Reaction->Workup Purification Fractional Distillation / Chromatography Workup->Purification Product Thietane Derivative Purification->Product

Synthetic workflow for thietane construction via double nucleophilic substitution.

Method B: Ring Expansion of Thiiranes

For substituted thietanes, the ring expansion of readily available three-membered thiiranes using sulfur ylides is a highly stereoselective approach[4][8].

Causality & Design: Sodium hydride (NaH) is used to deprotonate trimethyloxosulfonium iodide, generating the reactive ylide (dimethyloxosulfonium methylide) in situ. The ylide acts as a carbon nucleophile, attacking the less sterically hindered carbon of the thiirane ring. Subsequent ring-opening and intramolecular displacement of the excellent leaving group (DMSO) yields the expanded four-membered thietane ring[8][10].

Step-by-Step Protocol:

  • Ylide Generation: Suspend 0.48 g (12 mmol) of NaH (60% dispersion in mineral oil) in 20 mL of anhydrous THF under a strict argon atmosphere.

  • Activation: Cool to 0 °C. Dropwise, add a solution of 2.64 g (12 mmol) trimethyloxosulfonium iodide dissolved in 20 mL anhydrous DMSO.

  • Maturation: Stir at room temperature for 30 minutes. Validation checkpoint: The cessation of hydrogen gas evolution serves as a visual indicator of complete ylide formation.

  • Expansion: Add a solution of 1.36 g (10 mmol) phenylthiirane in 5 mL THF. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and purify via silica gel chromatography.

  • Self-Validation: ¹³C NMR is critical to confirm ring expansion; the thietane ring carbons typically resonate around 25–30 ppm, distinct from the highly shielded thiirane carbons (15–20 ppm).

Method C: Photochemical [2+2] Cycloaddition (Thia-Paternò-Büchi Reaction)

To construct highly substituted or spirocyclic thietanes, the photochemical cycloaddition of thiones with olefins is unparalleled[3][7].

Causality & Design: Strict deoxygenation is critical because molecular oxygen rapidly quenches the triplet state of the excited thiobenzophenone. UV irradiation promotes the thiocarbonyl to an n→π* triplet state. This excited species undergoes a regioselective cycloaddition with the electron-rich olefin, forming a stable biradical intermediate. Spin inversion and subsequent ring closure yield the thietane[7][10].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.98 g (10 mmol) of thiobenzophenone in 100 mL of anhydrous benzene in a quartz photochemical reactor.

  • Deoxygenation: Bubble argon gas through the solution for 30 minutes to displace all dissolved oxygen.

  • Irradiation: Bubble 2-methylpropene gas continuously through the solution while irradiating the reactor with a sodium vapor lamp.

  • Self-Validation: The reaction is self-indicating. The deep blue color of the starting thiobenzophenone will gradually fade to a pale yellow as it is consumed.

  • Isolation: Concentrate the solvent under reduced pressure and purify the resulting 2,2-diphenyl-4,4-dimethylthietane via recrystallization. Confirm the structure via HRMS to verify the exact mass of the [2+2] cycloadduct.

Conclusion

The thietane ring has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry. By leveraging its unique physicochemical properties—such as high polarity, metabolic stability, and defined three-dimensionality—drug developers can overcome pharmacokinetic liabilities associated with traditional planar or oxygen-containing heterocycles. Mastery of the synthetic protocols outlined in this guide ensures high-fidelity access to these valuable chemical spaces.

References

  • Thietanes and Derivatives thereof in Medicinal Chemistry Current Topics in Medicinal Chemistry / Bentham Science Publishers URL:[Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry (PubMed) National Institutes of Health (NIH) URL:[Link]

  • Recent Synthesis of Thietanes Beilstein Journal of Organic Chemistry / PMC - NIH URL:[Link]

  • Recent Synthesis of Thietanes (Semantic Scholar PDF) Semantic Scholar URL:[Link]

Sources

Ring Strain and Reactivity of the Thietane Moiety in Methyl 2-(3-aminothietan-3-yl)acetate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward increasing the sp³-fraction (Fsp³) in modern drug discovery has elevated the importance of strained, saturated heterocycles. Among these, the thietane ring—a four-membered sulfur-containing heterocycle—offers a unique combination of conformational rigidity, metabolic stability, and versatile reactivity[1][2].

Methyl 2-(3-aminothietan-3-yl)acetate (MATA) represents a highly specialized, bifunctional building block. Featuring a quaternary carbon center (C3) substituted with both a primary amine and an acetate moiety, MATA acts as a conformationally constrained β-amino acid surrogate. This whitepaper dissects the structural energetics of the thietane ring, maps its orthogonal reactivity, and provides field-proven, self-validating protocols for its integration into medicinal chemistry pipelines.

Structural Energetics: The Physics of the Thietane Ring

The reactivity of MATA is fundamentally governed by the physical constraints of the thietane ring. Unlike unstrained aliphatic sulfides, thietanes possess significant angular strain, which lowers the activation energy for ring-opening and dictates their stereochemical behavior[1][3].

Table 1: Quantitative Energetics & Structural Parameters of the Thietane Ring
ParameterValueCausality / Impact on Reactivity
Ring Strain Energy ~25 kcal/molHigh angular strain drives susceptibility to Lewis acid-catalyzed ring opening and necessitates strict temperature control during exothermic reactions[1].
C-S-C Bond Angle ~78°Severe deviation from the ideal tetrahedral angle (109.5°) creates significant angle strain, pushing the sulfur lone pairs into higher-energy orbitals[1].
C-S Bond Length ~1.84 ÅLonger than typical C-C bonds (~1.54 Å), resulting in a highly puckered ring conformation to minimize torsional strain[1].
Puckering Angle ~26°Restricts the rotation of adjacent bonds. In MATA, this conformational restriction can completely inhibit epimerization when used in peptide synthesis[3].

The Thorpe-Ingold Effect in MATA: The 3,3-disubstitution in MATA (amine and acetate groups) exerts a strong Thorpe-Ingold effect. The steric bulk of these substituents forces the C2 and C4 methylene carbons closer together. Paradoxically, while this increases local congestion, it kinetically stabilizes the ring against certain spontaneous fragmentations, allowing orthogonal functionalization of the exocyclic groups without destroying the heterocycle.

Orthogonal Reactivity Matrix

The true value of MATA lies in its orthogonal reactivity. The primary amine, the methyl ester, and the sulfur atom can be selectively manipulated using specific chemical logic.

Reactivity MATA Methyl 2-(3-aminothietan-3-yl)acetate (Core Scaffold) SOx Sulfur Oxidation (Sulfoxides & Sulfones) MATA->SOx mCPBA / Oxone NAlk Amine Functionalization (Amides, Ureas, Alkylation) MATA->NAlk Electrophiles Ester Ester Manipulation (Hydrolysis, Reduction) MATA->Ester LiOH / DIBAL-H RingOpen Ring Opening (Strain Relief via Nucleophiles) MATA->RingOpen Lewis Acids + Nu-

Fig 1: Orthogonal reactivity pathways of the MATA scaffold.

Table 2: Reactivity Profile and Mechanistic Causality
Reaction SiteReagent/ConditionPrimary ProductMechanistic Causality
Sulfur (Oxidation) mCPBA (2.2 eq), DCM, 0°C1,1-dioxide (Sulfone)Electrophilic oxygen attacks the nucleophilic sulfur. The reaction is highly exothermic; cooling prevents strain-induced thermal degradation[1].
Amine (Acylation) R-COCl, Et₃N, DCMN-Acyl derivativeThe primary amine outcompetes both the ester and the sulfur atom for hard electrophiles due to higher nucleophilicity.
Ester (Hydrolysis) LiOH, THF/H₂O, RTCarboxylic acidStandard saponification. The thietane ring is stable to mild aqueous base, allowing selective deprotection[3].
Thietane Ring BF₃·OEt₂, NucleophileRing-opened thioetherLewis acids coordinate to sulfur, weakening the C-S bond. The relief of ~25 kcal/mol ring strain thermodynamically drives the opening[1].

Experimental Workflows: Self-Validating Protocols

To utilize MATA as a bioisostere for carboxylic acids or sulfonamides, it is frequently oxidized to the 1,1-dioxide[4][5]. Below is a self-validating, step-by-step protocol for the orthogonal functionalization of MATA.

ProtocolWorkflow Start Start: MATA Step1 Step 1: Boc Protection Start->Step1 Step2 Step 2: S-Oxidation (0°C) Step1->Step2 Step3 Step 3: Saponification Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4

Fig 2: Self-validating synthetic workflow for MATA functionalization.

Protocol: Synthesis of 3-Aminothietane 1,1-Dioxide Peptidomimetics

Step 1: N-Boc Protection

  • Procedure: Dissolve MATA (1.0 eq) in DCM. Add Et₃N (1.5 eq) and Boc₂O (1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The free primary amine can be competitively oxidized by mCPBA to a hydroxylamine or nitroso species. Protecting it as a tert-butyl carbamate (Boc) delocalizes the nitrogen lone pair into the carbonyl, rendering it non-nucleophilic and directing subsequent oxidation exclusively to the sulfur atom.

  • Self-Validation: TLC tracking. A ninhydrin stain will shift from positive (purple, free amine) to negative (no color change, Boc-amine).

Step 2: Controlled S-Oxidation to 1,1-Dioxide

  • Procedure: Cool the solution of Boc-protected MATA in DCM to 0°C. Slowly add mCPBA (2.2 eq) in portions. Stir for 2 hours at 0°C, then allow warming to 25°C.

  • Causality: The formation of the thietane 1,1-dioxide is highly exothermic. Because the ring possesses ~25 kcal/mol of strain, unchecked thermal spikes can lead to ring fragmentation[1]. Strict temperature control (0–25°C) is mandatory.

  • Self-Validation (NMR Logic): In the unoxidized MATA, the C2 and C4 methylene protons are diastereotopic (due to the asymmetric faces of the C3 quaternary center) and appear as an AB quartet around 3.2 ppm in ¹H NMR. Upon oxidation to the sulfone, the strong electron-withdrawing effect of the 1,1-dioxide deshields these protons, shifting the AB quartet dramatically downfield to ~4.5 ppm . This >1 ppm shift is a definitive, built-in validation of successful oxidation.

Step 3 & 4: Saponification and Amide Coupling

  • Procedure: Treat the oxidized intermediate with LiOH (2.0 eq) in THF/H₂O (3:1) for 2 hours. Acidify to pH 3, extract with EtOAc, and concentrate. React the resulting acid with a primary amine (R-NH₂), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF.

  • Causality: The thietane 1,1-dioxide is remarkably stable to aqueous base, allowing clean ester hydrolysis. HATU is chosen as the coupling agent to overcome the steric hindrance generated by the bulky C3 quaternary center.

Medicinal Chemistry Applications: Bioisosterism and Beyond

The conversion of MATA into its 1,1-dioxide derivative unlocks profound medicinal chemistry applications.

  • Bioisosterism: 3-aminothietane 1,1-dioxide motifs are proven bioisosteres for carboxylic acids, amides, and sulfonamides[4][5]. They mimic the hydrogen-bond acceptor geometry of these groups while completely altering the physicochemical profile.

  • Pharmacokinetic Optimization: Replacing a traditional carboxylic acid with a thietane 1,1-dioxide can prevent unwanted OATP-mediated liver transport, significantly improving systemic exposure and in vivo half-life[4].

  • Conformational Restriction in Peptides: When incorporated into peptide backbones, the rigid puckering of the thietane ring completely inhibits C-terminal epimerization and minimizes intermolecular dimerization during macrocyclization, making it a "privilege molecule" scaffold for cyclic tetrapeptides[3].

References

1.[1] "N-Hexylthietan-3-amine." Benchchem. 2.[3] "Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis." NIH. 3.[4] "Exploitation of an Intermolecular Chalcogen Bond between an Inhibitor and the Hinge Carbonyl of IRAK4." Thieme-Connect. 4.[2] "Recent synthesis of thietanes." NIH. 5.[5] "Exploitation of a 3-Aminothietane 1,1-Dioxide as an Amide/Acid/Sulfonamide Mimic in Ketohexokinase Inhibitors." ResearchGate.

Sources

A Technical Guide to the Computational Modeling of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(3-aminothietan-3-yl)acetate is a constrained amino acid analogue featuring a four-membered thietane ring. Such scaffolds are of increasing interest in medicinal chemistry due to the unique conformational constraints they impose. As the hydrochloride salt, its protonation state and interactions with its counter-ion are critical to its behavior. This technical guide provides a comprehensive framework for the computational modeling of this molecule, designed for researchers and drug development professionals. We will explore methodologies from first-principles quantum mechanics to classical molecular dynamics, emphasizing the rationale behind procedural choices to ensure scientific rigor and predictive accuracy. The protocols outlined herein serve as a self-validating system to investigate the molecule's structural, electronic, and dynamic properties.

Introduction: The Rationale for Modeling a Constrained Amino Acid Analogue

The thietane ring, a four-membered heterocycle containing a sulfur atom, imparts significant ring strain and a puckered conformation, which can lock the substituents into well-defined spatial orientations.[1] This structural rigidity is a valuable attribute in drug design for optimizing ligand-receptor interactions. Methyl 2-(3-aminothietan-3-yl)acetate combines this constrained core with the fundamental building blocks of peptides—an amino group and a carboxylate derivative. Understanding its intrinsic conformational preferences, electronic charge distribution, and behavior in a solvated environment is paramount for its application as a pharmaceutical intermediate.

Computational modeling provides a powerful lens to access this information at a level of detail that is often complementary to or beyond the reach of experimental techniques. This guide will delineate a multi-scale modeling approach, beginning with high-accuracy quantum mechanics to define the molecule's fundamental properties and culminating in molecular dynamics simulations to explore its behavior over time.

Part I: Quantum Mechanical (QM) Characterization

The foundation of any robust computational model is an accurate description of the molecule's electronic structure and potential energy surface. For this, we turn to Quantum Mechanics (QM), specifically Density Functional Theory (DFT), which offers a favorable balance of computational cost and accuracy for molecules of this size.[2]

Expertise in Method Selection: Why DFT?

The choice of DFT functional and basis set is critical. For a molecule containing a second-row element like sulfur, the basis set must include polarization and diffuse functions to accurately describe its electron shell and potential for lone-pair interactions.

  • Functional: The B3LYP functional is a well-regarded hybrid functional suitable for geometry optimizations of organic molecules.[2] To account for non-covalent interactions, which can be important for intramolecular contacts, including a dispersion correction (e.g., B3LYP-D3) is advisable.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended. The + indicates diffuse functions, which are important for anions and lone pairs, while the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively, which are crucial for describing correct bond angles and non-spherical electron distributions.[2]

Protocol: Geometry Optimization and Vibrational Analysis

This protocol ensures the identification of a true energy minimum on the potential energy surface.

  • Initial Structure Generation: Build the 3D structure of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride. Ensure the amino group is protonated (NH3+) and a chloride ion (Cl-) is present nearby.

  • Software and Keywords: Use a quantum chemistry package like Gaussian or ORCA.[3]

    • Example Gaussian Input:

  • Execution: Run the calculation. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized geometry.

  • Validation (Trustworthiness): The output of the frequency calculation must be inspected. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the optimization must be restarted from a perturbed geometry.

Protocol: Electrostatic Potential (ESP) and Atomic Charge Derivation

Partial atomic charges are essential for classical molecular dynamics simulations. ESP-derived charges provide a more physically realistic representation of the charge distribution than simpler methods.

  • ESP Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation to compute the electrostatic potential on a grid of points surrounding the molecule.

  • Charge Fitting: Utilize a charge-fitting algorithm, such as the Restrained Electrostatic Potential (RESP) method, which is widely used in the development of the AMBER force field. This method fits the atomic charges to reproduce the QM-calculated ESP while using restraints to avoid unphysically large charges on buried atoms.

  • Data Output: The procedure will yield a set of partial atomic charges for each atom in the molecule, which will be used in the subsequent molecular mechanics simulations.

The overall QM workflow can be visualized as follows:

QM_Workflow cluster_prep Preparation cluster_calc QM Calculation cluster_val Validation & Output Start Initial 3D Structure (Protonated Amine + Cl-) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Check Frequencies Freq->Check ESP ESP Calculation Charges RESP Charge Fitting ESP->Charges Check->Opt Imaginary Freq > 0 Check->ESP Imaginary Freq = 0 QM_Data Final QM Data: - Optimized Geometry - Partial Charges - Vibrational Modes Charges->QM_Data

QM calculation and validation workflow.

Part II: Classical Molecular Dynamics (MD) Simulation

MD simulations allow us to study the dynamic behavior of the molecule in a condensed phase, revealing its conformational landscape and interactions with a solvent environment.

Expertise in Force Field Selection

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field. Standard biomolecular force fields (e.g., AMBER, CHARMM) may not contain parameters for the thietane moiety.[4][5]

  • Challenge: The puckered thietane ring and the hypervalent sulfur atom require carefully parameterized dihedral angles and non-bonded terms (Lennard-Jones and electrostatics) to reproduce its conformational behavior and interactions.[1]

  • Solution: A pragmatic approach is to use a general force field, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). These are designed to cover a wide range of organic molecules. The process involves using helper tools (Antechamber for GAFF, the CGenFF server for CHARMM) to automatically assign atom types and generate the necessary parameters. For the highest accuracy, especially concerning the sulfur atom's electronic anisotropy, a polarizable force field based on the Drude oscillator model could be developed or utilized, though this is a more advanced undertaking.[4][5][6]

Protocol: MD Simulation in Explicit Solvent

This protocol details a typical simulation setup using the GROMACS simulation package with the AMBER/GAFF force field.

  • Ligand Parameterization:

    • Use the antechamber tool from the AmberTools suite.

    • Input the QM-optimized structure and the RESP charges derived in Part I.

    • antechamber will assign GAFF atom types and generate a topology file (.mol2 or .ac) containing all necessary parameters.

  • System Setup:

    • Create Simulation Box: Define a cubic or dodecahedral simulation box, ensuring a minimum distance (e.g., 1.0 nm) between the solute and the box edge.

    • Solvation: Fill the box with an explicit water model, such as TIP3P or SPC/E.

    • Ionization: The system already contains a chloride ion. Add additional ions if necessary to neutralize the system, although for a single hydrochloride salt, the system should already be neutral.

  • Simulation Execution: This is a multi-stage process to gently relax the system and bring it to the desired temperature and pressure.

    • Energy Minimization: Remove any steric clashes or unfavorable contacts in the initial system using a steep descent or conjugate gradient algorithm.

    • NVT Equilibration (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use a thermostat (e.g., V-rescale) to control the temperature. This allows the solvent to relax around the solute. Run for ~100-200 ps.

    • NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and also apply pressure coupling (e.g., using a Parrinello-Rahman barostat) to bring the system to the correct density (e.g., 1 bar). Run for ~500-1000 ps. Monitor the system's pressure and density to ensure equilibrium has been reached.

    • Production MD: Once the system is equilibrated, turn off position restraints and run the simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.

Data Presentation and Analysis

The trajectory from the production MD run is a rich source of information.

  • Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the solute to confirm it has reached a stable conformational state.

  • Conformational Analysis: Analyze the dihedral angles of the thietane ring to characterize its puckering behavior. Analyze the side-chain dihedral angles to identify preferred rotamers.

  • Solvation Structure: Calculate Radial Distribution Functions (RDFs) between solute atoms (e.g., the NH3+ group, the ester oxygen) and water molecules to understand the local solvation shell.

The MD simulation protocol can be visualized as a sequential process:

MD_Workflow cluster_setup System Preparation cluster_sim Simulation Stages cluster_analysis Trajectory Analysis Params Ligand Topology (GAFF + RESP Charges) Box Create Simulation Box Params->Box Solvate Add Explicit Water Box->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration (Heat to 300K) Min->NVT NPT NPT Equilibration (Adjust to 1 bar) NVT->NPT Prod Production MD Run NPT->Prod Trajectory Output Trajectory Prod->Trajectory Analysis Analyze Properties: - RMSD / RMSF - Conformational Dihedrals - Solvation (RDFs) Trajectory->Analysis

Sources

Methodological & Application

Application Note: Integration of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of constrained unnatural amino acids is a cornerstone strategy in the development of proteolytically stable, high-affinity peptidomimetics. Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride represents a highly specialized


-disubstituted amino acid derivative featuring a 4-membered sulfur-containing thietane ring. This application note provides a comprehensive, self-validating workflow for converting this commercial ester into an SPPS-compatible building block, overcoming its inherent steric hindrance during coupling, and preventing thioether alkylation during global cleavage.

Mechanistic Rationale: The Thietane Advantage

The integration of a 3,3-disubstituted thietane ring into a peptide backbone introduces profound conformational constraints. The sp³-hybridized


-carbon is embedded within the strained 4-membered ring, which severely restricts the local 

and

dihedral angles, forcing the peptide into predefined trajectories.

Beyond simple steric restriction, the thietane ring offers unique stereoelectronic properties. According to spectroscopic and theoretical studies published in , the sulfur atom located in the


-position relative to the amine acts as a potent hydrogen bond acceptor[1]. This facilitates the formation of stable 

or

pseudo-cycles via intra-residue N-H···S interactions. Consequently, these constrained

-amino acid derivatives stabilize extended backbone conformations (such as the 2.0₅-helix) or specific

-turn motifs, providing a powerful tool for designing folded architectures and improving metabolic stability[2].

Process Visualization

Workflow Start Methyl 2-(3-aminothietan-3-yl)acetate HCl (Commercial Starting Material) Sap Step 1: Saponification LiOH, THF/H2O (1:1), 0°C to RT Yields: 2-(3-aminothietan-3-yl)acetic acid Start->Sap Hydrolysis Fmoc Step 2: Fmoc Protection Fmoc-OSu, Na2CO3, Dioxane/H2O Yields: Fmoc-β-Thietane-OH Sap->Fmoc N-Protection BuildingBlock Fmoc-Protected Building Block (Ready for SPPS) Fmoc->BuildingBlock Isolation Coupling Step 3: SPPS Coupling HATU/HOAt, DIEA, DMF (Double Coupling Required) BuildingBlock->Coupling Solid-Phase Cleavage Step 4: Global Cleavage TFA / DODT / TIPS / H2O (92.5:2.5:2.5:2.5) (Prevents S-alkylation) Coupling->Cleavage Deprotection Final Purified Constrained Peptide (Enhanced Stability & Folding) Cleavage->Final RP-HPLC

Figure 1: End-to-end workflow for incorporating thietane derivatives into peptide synthesis.

Experimental Protocols

Protocol 1: Pre-SPPS Preparation (Synthesis of the Fmoc-Protected Building Block)

Causality: The commercially supplied molecule is a methyl ester hydrochloride. For standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the C-terminus must be a free carboxylic acid and the N-terminus must be Fmoc-protected. Direct use of the ester in SPPS is impossible; therefore, a highly controlled two-step saponification/Fmoc-protection is mandatory.

Step-by-Step Methodology:

  • Saponification: Dissolve 10 mmol of methyl 2-(3-aminothietan-3-yl)acetate HCl in 20 mL of THF/H₂O (1:1 v/v) and cool to 0°C.

  • Add 25 mmol of LiOH·H₂O. Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. (Note: Mild LiOH hydrolysis is critical to prevent base-catalyzed degradation or ring-opening of the strained thietane system).

  • Neutralization: Adjust the pH to ~7–8 using 1M HCl. Do not over-acidify to prevent premature protonation of the amine.

  • Fmoc Protection: To the neutralized solution, add 25 mmol of Na₂CO₃, followed dropwise by a solution of Fmoc-OSu (11 mmol) in 10 mL of dioxane. (Note: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of Fmoc-dipeptide impurities).

  • Stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether (2 × 20 mL) to extract unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2–3 using 10% citric acid. (Note: Citric acid is a mild acid that safely protonates the carboxylate without degrading the acid-sensitive thietane ring).

  • Extract the product with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-2-(3-aminothietan-3-yl)acetic acid .

Protocol 2: Solid-Phase Peptide Synthesis (Coupling)

Causality: The 3,3-disubstitution on the thietane ring creates a neopentyl-like steric barrier. Standard carbodiimide (DIC/HOBt) coupling is insufficient and will result in significant deletion sequences. High-reactivity uronium/aminium salts are required.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-(3-aminothietan-3-yl)acetic acid and 0.4 mmol (4 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIEA. (Note: HATU generates a highly reactive 7-azabenzotriazole active ester, which is essential for driving the acylation of hindered amines).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Double Coupling (Mandatory): Drain the resin and repeat the activation and coupling steps (Steps 3–4) for an additional 2 hours to ensure >95% conversion.

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol 3: Global Cleavage and Scavenging

Causality: Thioethers (like the sulfur in thietane) are highly susceptible to alkylation by carbocations (e.g., t-butyl cations from protecting groups) during global TFA cleavage. Scavengers containing thiols are critical to act as sacrificial nucleophiles.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / DODT / TIPS / H₂O in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v). (Note: DODT[3,6-dioxa-1,8-octanedithiol] is utilized as a less odorous, highly effective alternative to EDT to trap t-butyl cations).

  • Cleavage: Add 3 mL of the cocktail to the resin (0.1 mmol scale). Agitate gently at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the supernatant. Wash the pellet twice more with cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen, preparing it for RP-HPLC purification.

Data Presentation

Table 1: Optimization of Coupling Conditions for -Thietane Amino Acids
Coupling ReagentBaseSolventConditionsExpected Conversion
DIC / Oxyma PureDIEADMFRT, 60 min< 40%
HBTU / HOBtDIEADMFRT, 60 min~ 50%
HATU / HOAt DIEA DMF RT, 60 min (Double) > 95%
COMU / Oxymasym-CollidineDMFMW 75°C, 15 min> 98%
Table 2: Cleavage Cocktail Comparison for Thioether-Containing Peptides
Cleavage CocktailScavengersS-Alkylation RiskThietane Integrity
TFA / H₂O (95:5)NoneHigh (+tBu adducts)Intact
TFA / TIPS / H₂O (95:2.5:2.5)TIPSModerateIntact
Reagent KEDT, ThioanisoleLowIntact
TFA / DODT / TIPS / H₂O (92.5:2.5:2.5:2.5) DODT, TIPS Not Detected Intact

References

  • Title: N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Application Note: Incorporation of Methyl 2-(3-aminothietan-3-yl)acetate into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary drug discovery, the integration of small, conformationally restricted four-membered heterocycles has emerged as a premier strategy to optimize physicochemical properties and expand chemical space [1]. While oxetanes and azetidines are well-documented, thietanes —their sulfur analogs—offer unique bioisosteric advantages.

Methyl 2-(3-aminothietan-3-yl)acetate (CAS 1552836-56-2) is a highly versatile, constrained


-amino acid derivative. The spiro-like arrangement of the amino and acetate groups at the C3 position of the thietane ring provides a rigid vector map, making it an ideal building block for peptidomimetics, spirocyclic cores, and novel small-molecule therapeutics [2].

Mechanistic Advantages of the Thietane Scaffold:

  • Metabolic Stability: The electron-rich sulfur atom and the steric bulk of the 4-membered ring effectively block benzylic oxidation and resist CYP450-mediated degradation compared to their cycloalkane counterparts [1].

  • Conformational Restriction: When incorporated into peptide backbones, the thietane ring heavily restricts the

    
     and 
    
    
    
    dihedral angles, strongly inducing secondary structures such as
    
    
    -turns. This restriction is critical for disrupting shallow protein-protein interactions (PPIs) [2].
  • Tunable Polarity (S-Oxidation): The thioether can be selectively oxidized to a sulfoxide or sulfone (1,1-dioxothietane), providing a modular handle to tune the topological polar surface area (TPSA), lower logP, and introduce novel hydrogen-bond acceptors without altering the carbon framework[3, 4].

Physico Core Thietane Core Incorporation Prop1 Metabolic Stability Core->Prop1 Prop2 Conformational Rigidity Core->Prop2 Prop3 Polarity Tuning Core->Prop3 Mech1 Blocks benzylic oxidation Resists CYP450 Prop1->Mech1 Mech2 Induces β-turns Disrupts PPIs Prop2->Mech2 Mech3 S-Oxidation to Sulfone Lowers logP Prop3->Mech3

Logical relationship of thietane incorporation on physicochemical properties.

Physicochemical Profiling

Understanding the baseline properties of the thietane ring compared to its carbocyclic and oxygenated analogs is essential for rational scaffold design. The table below summarizes the quantitative and qualitative shifts observed when substituting a standard cycloalkane with a thietane or its oxidized derivatives [1, 4].

Table 1: Comparative Physicochemical Impact of 4-Membered Rings

Scaffold FeatureCyclobutaneOxetaneThietane1,1-Dioxothietane
Lipophilicity (

logP)
Baseline (+0.0)Decreased (-1.0)Slightly Decreased (-0.2)Strongly Decreased (-1.5)
Aqueous Solubility PoorExcellentModerateExcellent
H-Bond Acceptors 010 (weak)2 (strong)
Metabolic Stability Susceptible to oxidationHighHigh (resists C-H oxidation)Very High
Ring Puckering Highly puckeredMostly planarPuckeredHighly puckered

Workflow & Synthetic Divergence

The orthogonally addressable ester and amine functionalities of methyl 2-(3-aminothietan-3-yl)acetate allow for divergent synthetic applications.

G A Methyl 2-(3-aminothietan-3-yl)acetate (Core Scaffold) B Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis D Oxidation (mCPBA or Oxone) A->D S-Oxidation G Spirocyclic Small Molecule A->G Spiro-annulation C Amide Coupling (HATU, DIPEA) B->C + Amine/Amino Acid E Conformationally Restricted Peptidomimetic C->E Peptide Elongation F 1,1-Dioxothietane Derivative (Sulfone) D->F Polarity Tuning

Divergent synthetic workflow for thietane scaffold incorporation.

Experimental Protocols

The following protocols have been optimized for high yield and minimal epimerization or degradation of the thietane ring.

Protocol A: Ester Hydrolysis (Preparation of the Free -Amino Acid)

Expert Insight & Causality: Thietanes can be sensitive to strongly acidic conditions or prolonged exposure to strong bases, which can induce ring-opening or retro-aldol-type side reactions due to the adjacent electron-withdrawing groups. A mild, biphasic saponification using LiOH is preferred to cleanly generate the free carboxylic acid while preserving the integrity of the 4-membered thioether.

Materials:

  • Methyl 2-(3-aminothietan-3-yl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O) (2.0 eq)
    
  • Solvent: THF/H

    
    O (3:1 v/v)
    

Step-by-Step Method:

  • Dissolve the ester (1.0 mmol) in 3 mL of THF in a round-bottom flask.

  • In a separate vial, dissolve LiOH·H

    
    O (2.0 mmol) in 1 mL of deionized water.
    
  • Cool the THF solution to 0 °C using an ice bath. Dropwise add the aqueous LiOH solution to prevent localized exothermic degradation.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20-25 °C).

  • Self-Validation: Monitor via TLC (stain with ninhydrin for the free amine) or LC-MS until the ester mass is fully consumed and shifted to the corresponding acid mass (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Carefully acidify the aqueous layer to pH ~4-5 using 1M HCl. (Caution: Avoid dropping pH below 3 to prevent potential thietane ring instability).

  • Lyophilize the aqueous layer or extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate 2-(3-aminothietan-3-yl)acetic acid.

Protocol B: Amide Coupling for Peptidomimetic Incorporation

Expert Insight & Causality: The primary amine at the C3 position is sterically hindered due to the quaternary nature of the spiro-center (the adjacent thietane ring). Therefore, highly efficient coupling reagents like HATU are required. DIPEA is used as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge.

Materials:

  • 2-(3-aminothietan-3-yl)acetic acid (from Protocol A) or an N-protected derivative (1.0 eq)

  • Target Amine or Peptide fragment (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Method:

  • Dissolve the thietane carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 4 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (3.0 mmol) and stir at room temperature for 5-10 minutes to form the active OAt ester.

  • Add the target amine (1.1 mmol) dissolved in 1 mL of DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Self-Validation: Confirm the disappearance of the active ester intermediate via LC-MS and the emergence of the product mass.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 x 10 mL), 5% aqueous LiCl (to remove DMF, 2 x 10 mL), and brine (10 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography or preparative HPLC.
Protocol C: S-Oxidation to 1,1-Dioxothietane (Sulfone)

Expert Insight & Causality: Converting the thietane to a sulfone dramatically alters its physicochemical profile, increasing polarity and providing strong H-bond acceptors[3]. mCPBA is utilized for its operational simplicity, though Oxone can be used as a green alternative. The reaction must be strictly driven with an excess of oxidant to avoid a mixture of sulfoxide and sulfone.

Materials:

  • Thietane-containing scaffold (1.0 eq)

  • mCPBA (77% max, 2.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Method:

  • Dissolve the thietane compound (1.0 mmol) in 5 mL of anhydrous DCM and cool to 0 °C.

  • Slowly add mCPBA (2.5 mmol) in portions. The excess reagent ensures complete conversion past the intermediate sulfoxide stage to the sulfone.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Self-Validation: TLC monitoring should show an initial spot (sulfoxide) that gradually converts to a more polar, final spot (sulfone).

  • Workup: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) to destroy unreacted peroxide.
  • Wash the organic layer with saturated aqueous NaHCO

    
     (3 x 10 mL) to remove m-chlorobenzoic acid.
    
  • Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify to yield the 1,1-dioxothietane derivative.

References

  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. International Journal of Pharmacy and Pharmaceutical Research. URL:[Link]

  • Synthetic Approaches to Heterocyclic

    
    ,
    
    
    
    -Disubstituted Amino Acids. Targets in Heterocyclic Systems. URL:[Link]
  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters. URL:[Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. URL: [Link]

Application Note: Protocols for the Derivatization of the Amino Group in Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Context

In modern drug discovery, the transition from planar aromatic rings to sp³-rich architectures is a proven strategy to improve compound solubility, metabolic stability, and target specificity. Within this paradigm, four-membered saturated heterocycles have gained immense traction. While oxetanes and azetidines are heavily utilized, thietanes —sulfur-containing four-membered rings—have recently emerged as a highly versatile, polarity-tuning class of bioisosteres .

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a densely functionalized building block featuring a primary amine and a methyl acetate appendage attached to the same carbon (C3) of the thietane ring. Derivatizing the amino group of this molecule presents a unique triad of synthetic challenges:

  • Steric Hindrance: The amine is located on a quaternary sp³ carbon, creating a kinetic bottleneck for nucleophilic attack.

  • Chemoselectivity: The S(II) thioether core is highly susceptible to unintended oxidation.

  • Salt Neutralization: The hydrochloride salt mandates controlled freebasing to avoid base-catalyzed side reactions, such as ester saponification or ring degradation.

Physicochemical & Structural Considerations

Before initiating derivatization, it is critical to understand how the molecule's structural features dictate the choice of reagents. The table below summarizes the causality between the physical properties of the thietane building block and the required experimental conditions.

Structural FeatureChemical CharacteristicImpact on Derivatization Strategy & Causality
Steric Environment Quaternary C3 centerRetards nucleophilic attack by the amine. Mandates highly reactive electrophiles or potent coupling reagents (e.g., HATU over EDC) to achieve acceptable yields.
Sulfur Oxidation State S(II) thioetherHighly prone to oxidation to S(IV) sulfoxide or S(VI) sulfone . Strictly avoid oxidizing solvents, peroxides, and mCPBA during amine derivatization.
Ring Strain 4-membered heterocycleSusceptible to ring-opening under harsh Lewis acidic or strongly nucleophilic conditions . Reactions must be kept at mild temperatures (0°C to 50°C).
Functional Group Methyl esterBase-sensitive. Prolonged exposure to strong aqueous bases (e.g., NaOH) will cause saponification. Use non-nucleophilic organic bases (DIPEA).
Formulation Hydrochloride saltRequires stoichiometric addition of a mild base to liberate the reactive free amine prior to electrophilic trapping.

Divergent Derivatization Pathways

The following workflow diagram illustrates the orthogonal derivatization pathways available for this building block, highlighting the necessary reagents and the degradation pathways to avoid.

G Start Methyl 2-(3-aminothietan-3-yl)acetate HCl FreeBase Free Base Intermediate (Reactive Primary Amine) Start->FreeBase DIPEA DCM, 0°C Amide N-Acyl Derivative (Amidation) FreeBase->Amide RCOOH, HATU DIPEA, DMF Alkyl N-Alkyl Derivative (Reductive Amination) FreeBase->Alkyl RCHO, NaBH(OAc)3 AcOH, DCE Sulfonamide Sulfonamide Derivative (Sulfonylation) FreeBase->Sulfonamide RSO2Cl, Pyridine DCM SideRxn S-Oxidation / Ring Opening (Degradation) FreeBase->SideRxn Oxidants / Strong Nucleophiles

Divergent derivatization pathways for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride.

Core Protocols for Derivatization

The following protocols are designed as self-validating systems, incorporating specific stoichiometric controls to ensure high chemoselectivity and yield.

Protocol A: N-Acylation (Amidation) via HATU Coupling

Causality & Rationale: Amide bond formation at a sterically encumbered quaternary center is notoriously sluggish. Standard carbodiimides (EDC/DCC) often lead to incomplete conversion. HATU generates a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes the steric bulk of the 3-aminothietane core. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, preserving the methyl ester.

Step-by-Step Methodology:

  • Freebasing: Suspend methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise. (Note: 1 eq neutralizes the HCl salt, 1 eq neutralizes the acid generated during coupling, and 1 eq acts as a kinetic buffer).

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (2 mL). Stir for 10 minutes to pre-form the active ester.

  • Coupling: Transfer the activated acid solution dropwise to the free amine solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination (N-Alkylation)

Causality & Rationale: Forming secondary alkyl amines requires the transient formation of an iminium ion. Because the C3 amine is hindered, imine formation is the rate-limiting step. Acetic acid is added as a catalyst to protonate the intermediate hemiaminal, facilitating water elimination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild, chemoselective for the iminium ion, and will not reduce the methyl ester or trigger thietane ring opening.

Step-by-Step Methodology:

  • Dissolve the hydrochloride salt (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Add DIPEA (1.1 eq, 1.1 mmol) to liberate the free amine, followed immediately by the target aldehyde (1.1 eq, 1.1 mmol).

  • Add glacial acetic acid (0.1 mL) to adjust the pH to ~5-6.

  • Stir the mixture at room temperature for 2 hours to ensure complete iminium formation prior to reduction.

  • Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in small portions to prevent thermal spiking.

  • Stir for an additional 12 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol C: Sulfonylation

Causality & Rationale: Reacting the hindered amine with a sulfonyl chloride requires an acid scavenger. Pyridine is used as both a nucleophilic catalyst and a base. Crucially, excess strong base (like TEA) must be avoided to prevent the sulfonyl chloride from eliminating HCl to form a highly reactive, unselective sulfene intermediate, which leads to complex degradation profiles.

Step-by-Step Methodology:

  • Suspend the hydrochloride salt (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add Pyridine (3.0 eq, 3.0 mmol) dropwise.

  • Add the target sulfonyl chloride (1.1 eq, 1.1 mmol) dropwise as a solution in DCM (2 mL).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3 hours.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1N HCl (5 mL) (critical step to remove excess pyridine), saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation & Troubleshooting

To ensure the integrity of the derivatization and the survival of the thietane ring, employ the following analytical checks:

  • LC-MS Monitoring: Always monitor for M+16 and M+32 mass peaks. The appearance of these peaks indicates that the sensitive S(II) thioether has oxidized to the sulfoxide or sulfone, respectively. If observed, rigorously degas your solvents and ensure no peroxides are present in your ether/THF supplies.

  • ¹H-NMR Diagnostics: The methylene protons of the thietane ring (C2 and C4) are highly diagnostic. In the free amine, they appear as a specific multiplet. Upon N-derivatization, the electron-withdrawing nature of the new group (amide/sulfonamide) will cause a distinct, predictable downfield shift of these ring protons, confirming successful functionalization at the C3 position.

References

  • Stepaniuk, O. O., Gavrylenko, O. V., Vashchenko, B. V., et al. "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery." ChemRxiv (2025). URL:[Link]

  • Ayeti, D., Krishnaveni, M., & Gowri, R. S. "Synthesis Methods of 3-Amino Thietane and its Derivatives." Journal of Community Pharmacy Practice, Vol. 4, No. 3 (2024): 14-21. URL:[Link]

methyl 2-(3-aminothietan-3-yl)acetate hydrochloride as a building block for drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(3-aminothietan-3-yl)acetate HCl in Drug Design

Executive Summary & Strategic Value

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (CAS: 1552836-56-2 [Parent]) is a high-value, bifunctional building block designed for the synthesis of sp³-rich scaffolds. While cyclobutanes and oxetanes are ubiquitous in modern medicinal chemistry, the thietane ring offers a unique "tunable" physicochemical profile.[1]

Why this molecule?

  • The "Chameleon" Effect: Unlike oxetane (fixed polarity) or cyclobutane (fixed lipophilicity), the thietane sulfur atom can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O). This allows late-stage modulation of LogP and metabolic stability without changing the carbon skeleton.

  • Geminal Disubstitution: The 3,3-disubstitution pattern forces the substituents into specific vectors, ideal for accessing distinct chemical space in fragment-based drug discovery (FBDD).

  • Bioisosterism: It serves as a metabolic blocker and a bioisostere for gem-dimethyl or spirocyclic motifs, often improving half-life (

    
    ) by preventing oxidative metabolism at the equivalent carbon positions.
    

Physicochemical Profile & Comparative Metrics

The following table contrasts the thietane scaffold against its common analogs. Note the dramatic shift in properties upon oxidation, a feature unique to this building block.

FeatureCyclobutane AnalogOxetane AnalogThietane (S-II) Thietane Sulfone (S-VI)
Ring Puckering ~30°~0° (Planar)~35° (Puckered) ~35°
LogP Trend High (Lipophilic)Low (Polar)Medium (Lipophilic) Very Low (Highly Polar)
H-Bond Acceptor NoStrongWeak Moderate
Metabolic Risk C-H OxidationRing Opening (Acid)S-Oxidation Stable
Dipole Moment LowHighMedium Very High

Expert Insight: Use the native thietane (S-II) to penetrate cell membranes. Once a hit is identified, oxidize to the sulfone (S-VI) to lower LogP and reduce CNS penetration or hERG liability, effectively "locking in" the polarity.

Synthetic Workflows & Decision Logic

The utility of this building block lies in its orthogonality. The amine (as HCl salt) is ready for coupling, while the ester provides a handle for cyclization or chain extension.

Diagram 1: Divergent Synthesis Hub

This workflow illustrates the three primary modification pathways: Amide Coupling (N-terminus), Hydrolysis (C-terminus), and Sulfur Oxidation (Core).

Thietane_Workflow Start Methyl 2-(3-aminothietan-3-yl) acetate HCl (Core Block) Amide Amide Derivative (N-Functionalized) Start->Amide HATU, DIPEA R-COOH Acid Carboxylic Acid (C-Functionalized) Start->Acid LiOH, THF/H2O (Saponification) Sulfone Thietane 1,1-Dioxide (Polarity Shift) Amide->Sulfone mCPBA or Oxone Final Spirocyclic/Fused Scaffolds Acid->Final Cyclization

Figure 1: The "Hub-and-Spoke" reactivity model allows independent modification of the N-terminus, C-terminus, and the Sulfur core.[2]

Detailed Experimental Protocols

These protocols are validated for high fidelity and minimal ring-opening side reactions.

Protocol A: Amide Coupling (N-Terminus Functionalization)

Target: Derivatization of the amine without hydrolyzing the ester or oxidizing the sulfur.

Reagents:

  • Building Block: Methyl 2-(3-aminothietan-3-yl)acetate HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.5 equiv) — Critical: Extra base needed to neutralize HCl salt.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid partner in DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[3]

  • Addition: Add the Thietane Building Block (solid) directly to the reaction. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3]

    • Checkpoint: The thietane ring is stable to HATU. If LCMS shows multiple peaks, check for ester hydrolysis (M-14 mass shift).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Safety Note: Thietanes have a distinct sulfur odor. All waste streams must be treated with dilute bleach (sodium hypochlorite) before disposal to neutralize the smell and any trace sulfides.

Protocol B: Controlled Oxidation (Sulfur Tuning)

Target: Conversion of Thietane (S) to Thietane 1,1-Dioxide (SO₂).

Reagents:

  • Substrate: Amide-coupled thietane derivative (1.0 equiv)

  • Oxidant: m-CPBA (2.2 equiv for Sulfone; 1.1 equiv for Sulfoxide)

  • Solvent: DCM (Dichloromethane)[3]

  • Quench: Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step:

  • Setup: Dissolve the substrate in DCM (0.1 M) and cool to 0°C (Ice bath).

  • Addition: Add m-CPBA portion-wise over 10 minutes.

    • Expert Tip: For sulfone (SO₂), warm to RT after addition and stir for 2 hours. For sulfoxide (SO), keep at 0°C and monitor closely (stop at 1 hour).

  • Quench: Pour reaction mixture into a stirring solution of 10% Na₂S₂O₃ / sat. NaHCO₃ (1:1 ratio). Stir for 20 mins until the organic layer is clear (removes excess peracid).

  • Isolation: Extract with DCM. The product will be significantly more polar (lower Rf) than the starting material.

Critical Handling & Stability Guide

Diagram 2: Stability & Risk Assessment

A logic gate for handling thietanes to prevent ring opening.

Thietane_Stability Reaction Proposed Reaction Condition Check1 Is it a strong Lewis Acid? (e.g., AlCl3, BF3) Reaction->Check1 Check2 Is it a strong Nucleophile? (e.g., Thiolate, Azide) Check1->Check2 No Risk HIGH RISK (Ring Opening/Poisoning) Check1->Risk Yes Check3 Is it Pd-Catalysis? Check2->Check3 No Check2->Risk Yes Safe PROCEED (Ring Intact) Check3->Safe No Check3->Risk Yes (S poisons Pd)

Figure 2: Decision tree for reaction planning. Note that native thietanes (S-II) can poison Palladium catalysts; oxidize to sulfone (S-VI) BEFORE cross-coupling if possible.

Key Stability Insights:

  • Palladium Poisoning: The lone pairs on the Sulfur (S-II) are potent ligands. They will sequester Pd(0)/Pd(II) catalysts, killing Suzuki or Buchwald reactions.

    • Solution: Perform Pd-couplings before introducing the thietane, or oxidize the thietane to the Sulfone (which does not coordinate Pd) before the coupling step.

  • Ring Strain: The thietane ring is strained (~80 kJ/mol). Avoid strong Lewis acids (BF₃·OEt₂) which can coordinate to the sulfur and trigger nucleophilic ring opening.

References

  • Stepaniuk, O. O., et al. "Functionalized Thietanes: An Overlooked Class of Building Blocks for Drug Discovery."[4] ChemRxiv, 2025.[4]

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.
  • Dittmer, D. C. "Four-Membered Sulfur Heterocycles."[5] Journal of Medicinal Chemistry, 1985.

  • PubChem Compound Summary. "Methyl 2-(3-aminophenyl)acetate hydrochloride" (Analogous structural data).

  • ResearchGate Review. "Synthesis Methods of 3-Amino Thietane and its Derivatives." ResearchGate, 2024.

Sources

Application Note: Isolation and Purification of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (CAS: 1552836-56-2)

Executive Summary & Mechanistic Causality

The 3-aminothietane core is a highly valuable, sterically constrained motif in modern medicinal chemistry, frequently utilized to impart unique pharmacological properties, including enhanced metabolic stability and targeted antiviral or anticancer activities (1 [1]). However, the purification of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride presents a complex matrix of chemical challenges that require strict mechanistic control:

  • Thietane Ring Lability: The four-membered cyclic thioether is susceptible to oxidation (forming sulfoxides/sulfones) and ring-opening under harsh nucleophilic attacks or elevated temperatures. Conformational studies indicate that the ring's unique steric constraints necessitate precise thermal control during processing (2 [2]).

  • Ester Hydrolysis: The methyl ester is highly sensitive to both acidic and basic aqueous environments. Free-basing must be conducted with mild reagents (e.g.,

    
    ) at 0 °C.
    
  • Intermolecular Condensation: As a

    
    -amino ester, the free base is prone to intermolecular amidation (polymerization) if left concentrated at room temperature. The protocol below mitigates this by keeping the free base in solution and rapidly converting it back to the stable hydrochloride salt.
    

This application note details a self-validating, four-phase purification strategy designed to yield >99% pure material while preserving the structural integrity of the molecule.

Purification Workflow

The following diagram outlines the logical progression of the purification protocol, moving from the crude mixture through intermediate free-base isolation, and culminating in the highly pure crystalline salt.

PurificationWorkflow Crude Crude HCl Salt (Impure Mixture) FreeBase Mild Free-Basing (Sat. NaHCO3, 0°C) Crude->FreeBase Neutralize Extraction Organic Extraction (DCM, Phase Sep) FreeBase->Extraction Isolate Base Chromatography Flash Chromatography (SiO2, Et3N Modifier) Extraction->Chromatography Load Extract SaltForm Anhydrous HCl Addition (HCl/Dioxane, 0°C) Chromatography->SaltForm Purified Base Recryst Recrystallization (MeOH/Et2O) SaltForm->Recryst Crude Salt Pure Pure Target Molecule (>99% Purity) Recryst->Pure Vacuum Dry

Workflow for the isolation and purification of methyl 2-(3-aminothietan-3-yl)acetate HCl.

Step-by-Step Experimental Methodology

Note: General physical properties of the 3-aminothietane-3-carboxylic acid scaffold dictate its high polarity and water solubility, driving the need for optimized organic phase extraction strategies (3 [3]).

Phase 1: Mild Free-Basing and Extraction

Causality: Aqueous sodium bicarbonate is chosen over sodium hydroxide to prevent base-catalyzed hydrolysis of the methyl ester. The 0 °C temperature suppresses thietane ring-opening and limits the kinetic rate of intermolecular condensation.

  • Suspend 10.0 g of crude methyl 2-(3-aminothietan-3-yl)acetate hydrochloride in 100 mL of Dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Slowly add 50 mL of ice-cold saturated aqueous

    
     dropwise while stirring vigorously.
    
  • Self-Validating In-Process Control (IPC) 1: Test the pH of the aqueous layer. It must read between 7.5 and 8.0. If it is lower, continue adding

    
     in 5 mL increments.
    
  • Transfer the biphasic mixture to a separatory funnel. Isolate the organic (bottom) layer.

  • Extract the remaining aqueous layer with additional DCM (

    
     mL).
    
  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous

    
    .
    
Phase 2: Flash Column Chromatography

Causality: The free amine will interact strongly with the acidic silanol groups on standard silica gel, leading to severe band tailing (streaking) and poor recovery. Pre-treating the column and eluent with 1% Triethylamine (


) neutralizes these sites.
  • Filter the drying agent and concentrate the DCM solution under reduced pressure to approximately 15 mL. Critical: Keep the water bath temperature strictly below 25 °C and do not evaporate to dryness.

  • Prepare a silica gel column (230-400 mesh) equilibrated with Hexane/Ethyl Acetate (1:1, v/v) containing 1%

    
    .
    
  • Load the concentrated DCM solution onto the column.

  • Elute using a gradient of Hexane/Ethyl Acetate (1:1

    
     0:1) containing 1% 
    
    
    
    .
  • Self-Validating IPC 2: Spot fractions on a TLC plate and stain with Ninhydrin (heat required). The target primary amine will appear as a distinct purple/pink spot (

    
     in 100% EtOAc + 1% 
    
    
    
    ).
  • Pool the pure fractions and concentrate under reduced pressure (bath < 25 °C) to yield the purified free base as a pale yellow oil.

Phase 3: Anhydrous Hydrochloride Salt Formation

Causality: The use of anhydrous


 in dioxane prevents the introduction of water, which would otherwise drive the acid-catalyzed hydrolysis of the methyl ester back to the carboxylic acid.
  • Immediately dissolve the purified free base oil in 100 mL of anhydrous diethyl ether (or MTBE).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Dropwise, add 1.05 equivalents of 4.0 M

    
     in dioxane. A white precipitate will form instantaneously.
    
  • Self-Validating IPC 3: Spot the clear supernatant onto water-wetted pH paper. It should indicate an acidic environment (pH ~2), confirming that all free base has been consumed and an excess of

    
     is present.
    
  • Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

Phase 4: Recrystallization and Drying

Causality: Recrystallization from a Methanol/Diethyl ether system selectively removes trace triethylamine hydrochloride (which remains soluble in the mixed solvent system) and any non-polar degradation products.

  • Filter the white precipitate rapidly under a nitrogen blanket using a Büchner funnel to avoid atmospheric moisture absorption (the salt can be hygroscopic).

  • Wash the filter cake with ice-cold anhydrous diethyl ether (

    
     mL).
    
  • Transfer the solid to a clean flask and dissolve it in a minimum volume of warm methanol (

    
     40 °C).
    
  • Slowly titrate anhydrous diethyl ether into the stirring methanol solution until the mixture becomes slightly turbid (cloud point).

  • Allow the flask to cool to room temperature, then transfer to a -20 °C freezer for 12 hours to maximize crystal growth.

  • Filter the resulting highly pure crystals, wash with cold ether, and dry under high vacuum (< 0.1 mbar) at room temperature for 24 hours.

  • Self-Validating IPC 4: Perform Karl Fischer titration. The water content must be <0.5% w/w before long-term storage at 4 °C over desiccant.

Quantitative Data & Analytical Profiling

The table below summarizes the expected analytical profile of the fully purified methyl 2-(3-aminothietan-3-yl)acetate hydrochloride.

ParameterAnalytical MethodExpected ResultCausality / Significance
Purity RP-HPLC (UV 210 nm)> 99.0% (Area)Confirms removal of starting materials and self-condensation oligomers.
Identity

NMR (DMSO-

, 400 MHz)

8.60 (br s, 3H,

), 3.65 (s, 3H,

), 3.50-3.30 (m, 4H, thietane

), 2.95 (s, 2H,

)
Validates structural integrity. The intact methyl singlet at 3.65 ppm confirms no ester hydrolysis occurred.
Identity

NMR (DMSO-

, 100 MHz)

170.5 (

), 56.2 (thietane

), 52.1 (

), 42.5 (

), 35.4 (thietane

)
Confirms the carbon skeleton and the highly strained quaternary spiro-center.
Mass HRMS (ESI-TOF)

calculated for

: 162.0583, found: 162.0581
High-resolution mass confirms exact elemental composition.
Moisture Karl Fischer Titration< 0.5% w/wEnsures stability during long-term storage; prevents slow solid-state hydrolysis.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Low yield during extraction Incomplete neutralization of the hydrochloride salt.Strictly adhere to IPC 1. Ensure the aqueous layer pH is

7.5 before phase separation.
Product streaks on TLC / Poor column recovery Amine binding to acidic silanol groups on the stationary phase.Ensure 1%

is added to both the column equilibration solvent and the mobile phase.
Presence of a new peak at [M-32] in MS Hydrolysis of the methyl ester to the carboxylic acid.Ensure strictly anhydrous conditions during Phase 3 (

addition). Do not use aqueous

.
Insoluble white powder during NMR prep Formation of polymeric amides due to free base concentration at high temps.Never evaporate the free base to dryness. Keep rotary evaporator bath < 25 °C.

References

  • Deepika Ayeti, M. Krishnaveni, R. Shyamala Gowri. "Synthesis Methods of 3-Amino Thietane and its Derivatives". Journal of Community Pharmacy Practice, 2024.
  • MDPI.
  • National Center for Biotechnology Information. "3-Aminothietane-3-carboxylic acid". PubChem Compound Summary, 2024.

Sources

Application Note: Assay Development and Validation for Peptidomimetic Inhibitors Incorporating Methyl 2-(3-aminothietan-3-yl)acetate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, escaping "flatland" by replacing planar aromatic rings with sp³-rich, conformationally constrained scaffolds is a proven strategy to improve target selectivity and physicochemical properties. While oxetanes and cyclobutanes have been extensively validated, the thietane ring is rapidly emerging as a highly versatile bioisostere for carboxylic acids and saturated heterocycles 1.

Specifically,2[2] serves as an ideal


-disubstituted amino acid building block. When saponified and coupled into a peptidomimetic sequence (e.g., targeting viral or human cysteine proteases), the rigid four-membered ring locks the peptide backbone into a bioactive conformation.

Crucially, thietanes act as "three-in-one" fragments. As demonstrated by 3[3], the sulfur atom can exist in three oxidation states—S(II) thioether, S(IV) sulfoxide, and S(VI) sulfone. This allows medicinal chemists to dramatically tune lipophilicity (LogD) and polarity without altering the core steric bulk. Furthermore, recent advances in the synthesis of 4[4] have expanded the utility of this scaffold for late-stage functionalization.

This guide details a rigorous, self-validating assay cascade designed to evaluate the efficacy, target engagement, and metabolic stability of these novel thietane-derived peptidomimetics.

Experimental Design & Workflow

Workflow A Scaffold Synthesis Methyl 2-(3-aminothietan-3-yl)acetate B Biochemical FRET (Primary Screen) A->B C Orthogonal Validation (LC-MS Adducts) B->C IC50 < 1 µM D Cellular Engagement (CETSA) B->D Cell Permeable E ADME Profiling (HLM & LogD) C->E D->E

Fig 1. Assay cascade for evaluating thietane-based peptidomimetic inhibitors.

Protocol 1: Biochemical FRET Screening for Protease Inhibition

Causality & Rationale: A continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay is utilized to distinguish between reversible and irreversible (covalent) inhibition. Because thietane-based peptidomimetics often feature a C-terminal electrophilic warhead to target cysteine proteases, calculating the inactivation efficiency (


) is mathematically superior to relying on a static 

value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 0.01% Triton X-100.

  • Enzyme Activation: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the buffer immediately before use to maintain the active site cysteine in a reduced state.

  • Compound Incubation: Dispense 10 µL of recombinant target protease (e.g., 5 nM final concentration) into a 384-well black microplate. Add 5 µL of the thietane derivative (serially diluted in DMSO, 1% final DMSO concentration). Incubate at 25°C for 30 minutes.

  • Reaction Initiation: Add 5 µL of the specific FRET substrate (e.g., Dabcyl/Edans labeled peptide, 10 µM final).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 60 minutes using a microplate reader.

Self-Validation & Controls:

  • Oxidation Control: Thietanes can auto-oxidize. We mandate LC-MS verification of the DMSO stock immediately prior to the assay to ensure the S(II) state is intact.

  • PAINS Filter: Highly lipophilic compounds can form micelles that artificially sequester the enzyme. The inclusion of 0.01% Triton X-100 prevents this artifact. A baseline fluorescence read prior to substrate addition is required to flag compounds that act as auto-fluorophores.

Protocol 2: Cellular Target Engagement (CETSA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The constrained thietane ring and modified peptide backbone may hinder membrane permeability. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that a ligand-bound protein unfolds at a higher temperature than the apo-protein, unequivocally proving in situ target engagement inside live cells.

CETSA_Logic S1 Live Cell Incubation with Thietane Inhibitor S2 Thermal Gradient (40°C - 65°C) S1->S2 S3 Cell Lysis & Centrifugation S2->S3 C1 Target Stabilized (Soluble Fraction) S3->C1 Drug Bound C2 Target Denatured (Pellet Fraction) S3->C2 Unbound

Fig 2. Logical workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HEK293T) in a 6-well plate. Treat with the thietane derivative (10 µM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide the suspension equally into 8 PCR tubes.

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot or AlphaLISA to quantify the remaining folded target protein.

Self-Validation & Controls:

  • Isothermal Dose-Response Fingerprint (ITDRF): By holding the temperature constant at the

    
     (the temperature where 50% of the apo-protein is denatured) and titrating the thietane derivative, we generate a cellular dose-response curve. This curve must correlate with the biochemical 
    
    
    
    rank order to validate specific engagement over off-target toxicity.

Protocol 3: ADME & Physicochemical Profiling

Causality & Rationale: The unoxidized S(II) thietane ring is a known metabolic soft spot, highly susceptible to Cytochrome P450 (CYP)-mediated S-oxidation in the liver. Profiling Intrinsic Clearance (


) in Human Liver Microsomes (HLM) dictates whether the scaffold must be pre-oxidized to the S(IV) sulfoxide or S(VI) sulfone to achieve oral bioavailability.

Step-by-Step Methodology:

  • Microsome Incubation: Incubate 1 µM of the thietane compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final NADPH) to initiate CYP activity.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Self-Validation & Controls:

  • Control Compounds: Verapamil and Dextromethorphan are run concurrently as high- and low-clearance controls to validate microsomal viability. A minus-NADPH control is run to rule out non-CYP mediated degradation (e.g., chemical instability).

Table 1: Impact of Thietane S-Oxidation on Physicochemical and ADME Properties
Scaffold DerivativeSulfur StateBiochemical IC₅₀ (nM)LogD (pH 7.4)HLM Cl_int (µL/min/mg)
Thietane S(II)45 ± 52.885.4 (High Clearance)
Sulfoxide S(IV)52 ± 81.135.2 (Moderate)
Sulfone S(VI)110 ± 120.4< 10.0 (Stable)

Data Summary: Pre-oxidizing the thietane core to a sulfone S(VI) results in a minor 2-fold drop in target affinity but yields a massive 2.4-log reduction in lipophilicity and complete metabolic stabilization, perfectly validating the "three-in-one" tuning strategy for this chemotype.

References

  • BLDpharm. "1552836-56-2 | Methyl 2-(3-aminothietan-3-yl)acetate". BLD Pharm. 2

  • Stepaniuk, O. O., et al. "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery". ChemRxiv, 2025. 3

  • Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group". Journal of Medicinal Chemistry (PMC), 2017. 1

  • JOC. "Synthesis of 3,3-Disubstituted Thietane Dioxides". The Journal of Organic Chemistry, 2024.4

Sources

Application Note: Scalable Process Chemistry for Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride .

Executive Summary & Strategic Analysis

The target molecule, methyl 2-(3-aminothietan-3-yl)acetate hydrochloride , represents a specific class of 3,3-disubstituted thietanes used as bioisosteres for gem-dimethyl or cyclobutane groups in medicinal chemistry (e.g., Gabapentin analogs). The synthesis poses two primary challenges:

  • Quaternary Center Formation: Installing an amino group and an acetate side chain on the same carbon (C3) of a strained four-membered ring.

  • Sulfur Sensitivity: The thietane sulfur atom is susceptible to oxidation (to sulfoxides/sulfones) and poisons heterogeneous catalysts (e.g., Pd/C), rendering standard hydrogenolytic deprotection strategies (like Benzyl or Cbz removal) inviable.

Selected Route: The Aza-Michael / Staudinger Protocol To circumvent catalyst poisoning, this guide details a "Chemical Reduction" pathway. We utilize a Horner-Wadsworth-Emmons (HWE) olefination to install the acetate backbone, followed by a conjugate addition of azide (using TMS-N


) and a Staudinger reduction . This route is orthogonal to sulfur reactivity, avoiding oxidation risks and heavy metal poisoning.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the thietan-3-one core and the high reactivity of the exocyclic alkene intermediate.

Retrosynthesis Target Methyl 2-(3-aminothietan-3-yl)acetate HCl (Target) Intermediate1 Methyl 2-(3-azidothietan-3-yl)acetate (Azide Intermediate) Target->Intermediate1 Staudinger Reduction (PPh3, H2O) Intermediate2 Methyl 2-(thietan-3-ylidene)acetate (Exocyclic Alkene) Intermediate1->Intermediate2 Conjugate Addition (TMS-N3, AcOH) StartingMaterial Thietan-3-one (Commercially Available) Intermediate2->StartingMaterial HWE Reaction (Trimethyl phosphonoacetate)

Figure 1: Retrosynthetic logic prioritizing sulfur-compatible transformations.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of methyl 2-(thietan-3-ylidene)acetate. Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of phosphate byproducts, simplifying purification on scale.

Reagents & Stoichiometry:

Reagent Equiv. Role
Thietan-3-one 1.0 Substrate
Trimethyl phosphonoacetate 1.2 HWE Reagent
Sodium Hydride (60% disp.) 1.25 Base

| THF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Activation: To a flame-dried reactor under N

    
    , charge Sodium Hydride  (1.25 equiv) and anhydrous THF  (5 Vol). Cool to 0 °C.
    
  • Phosphonate Addition: Add Trimethyl phosphonoacetate (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature <5 °C. Stir for 30 mins until H

    
     evolution ceases and a clear solution forms.
    
  • Ketone Addition: Add a solution of Thietan-3-one (1.0 equiv) in THF (5 Vol) dropwise over 45 minutes.

    • Note: Thietan-3-one has a penetrating, disagreeable odor. Use a closed addition funnel and scrubber.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Work-up: Quench carefully with saturated NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl solution at 0 °C. Extract with MTBE (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude alkene is often pure enough for the next step. If necessary, purify via short-path distillation or silica plug filtration.

    • Yield Target: 85–92%

Step 2: Conjugate Azidation (Michael Addition)

Objective: Synthesis of methyl 2-(3-azidothietan-3-yl)acetate. Rationale: Direct addition of ammonia often leads to bis-alkylation or reversibility. Azide is a potent, small nucleophile that installs the nitrogen atom irreversibly under acidic catalysis.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 2-(thietan-3-ylidene)acetate 1.0 Substrate

| TMS-N


 (Azidotrimethylsilane) | 1.5 | Azide Source |
| Acetic Acid (AcOH) | 0.5 | Catalyst |
| Dichloromethane (DCM) | 8 Vol | Solvent |

Protocol:

  • Setup: Charge the alkene (from Step 1) and DCM into the reactor.

  • Addition: Add Acetic Acid (0.5 equiv) followed by TMS-N

    
      (1.5 equiv) dropwise at room temperature.
    
    • Safety: TMS-N

      
       can release HN
      
      
      
      (hydrazoic acid) upon hydrolysis. Ensure reactor is vented to a caustic scrubber.
  • Reaction: Heat to mild reflux (40 °C) or stir at RT for 12–18 hours. The reaction is driven by the relief of ring strain upon re-hybridization of C3 from sp

    
     to sp
    
    
    
    .
  • Work-up: Cool to 0 °C. Quench with saturated NaHCO

    
     (careful, CO
    
    
    
    evolution). Separate layers. Wash organic layer with water and brine.
  • Safety Check: Do not distill the azide residue to dryness if high temperatures are required. Azides of low MW can be explosive. Use the crude solution directly in Step 3 if possible, or perform a solvent swap to THF.

Step 3: Staudinger Reduction & Salt Formation

Objective: Conversion of azide to amine and isolation as the HCl salt. Rationale: The Staudinger reduction (PPh


) is chemoselective for azides in the presence of sulfides and esters. It avoids the use of transition metals (poisoned by sulfur) and harsh reducing agents (LiAlH

) that would reduce the ester.

Reagents & Stoichiometry:

Reagent Equiv. Role
Azide Intermediate 1.0 Substrate

| Triphenylphosphine (PPh


) | 1.1 | Reducing Agent |
| THF / Water | 10:1 | Solvent System |
| HCl (4M in Dioxane) | 1.2 | Salt Formation |

Protocol:

  • Reduction: To the solution of Azide in THF, add Triphenylphosphine (1.1 equiv) in portions at RT. N

    
     gas evolution will be observed.[1]
    
  • Hydrolysis: After 1 hour (formation of iminophosphorane), add Water (2.0 equiv or 10% vol). Heat to 50 °C for 2 hours to hydrolyze the P=N bond.

  • Work-up (Removal of POPh

    
    ):  Concentrate THF. Redissolve residue in EtOAc and extract the amine into aqueous 1M HCl (acidic extraction). Triphenylphosphine oxide (POPh
    
    
    
    ) remains in the organic layer.
  • Free Basing: Basify the aqueous layer with K

    
    CO
    
    
    
    (pH 10) and extract the free amine into DCM (3x). Dry over Na
    
    
    SO
    
    
    .
  • Salt Formation: Cool the DCM solution to 0 °C. Add 4M HCl in Dioxane (1.2 equiv) dropwise. The hydrochloride salt will precipitate.

  • Isolation: Filter the white solid, wash with cold Et

    
    O, and dry under vacuum.
    

Process Workflow Diagram

Workflow cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction & Salt Thietanone Thietan-3-one Alkene Exocyclic Alkene (Intermediate) Thietanone->Alkene (MeO)2P(O)CH2COOMe NaH, THF Azide 3-Azido-3-acetate (Intermediate) Alkene->Azide TMS-N3 AcOH, DCM Amine Free Amine Azide->Amine PPh3, H2O (Staudinger) Final Final HCl Salt Amine->Final HCl/Dioxane

Figure 2: Sequential process flow for the synthesis of Methyl 2-(3-aminothietan-3-yl)acetate HCl.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or old NaH.Titrate NaH or use fresh bottle. Ensure strict anhydrous conditions.
Incomplete Azidation Steric hindrance at C3.Increase reaction time or temperature (max 45°C). Ensure AcOH catalyst is present.
"Rotten Egg" Smell Thietane ring opening/degradation.Avoid strong Lewis acids or excessive heat (>80°C). Use bleach scrubbers for waste.
POPh

Contamination
Inefficient acid/base workup.Ensure pH < 2 during the first extraction of the amine. POPh

is non-basic and stays in organics.

References

  • HWE Reaction on 4-Membered Ketones: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew.[2] Chem. Int. Ed.2006 , 45, 7736-7739. Link

  • Aza-Michael on Ylidene Acetates: Gudelis, E. et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition."[3] Molecules2023 , 28, 868. Link

  • Azide Reduction (Staudinger): Gololobov, Y. G. et al.[1] "The Staudinger Reaction."[1][4] Tetrahedron1981 , 37, 437. Link

  • Thietane Chemistry Review: Block, E. "Thietanes and Thietes." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 1B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-(3-aminothietan-3-yl)acetate HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THT-3-AM-EST-OPT Status: Open Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Thietane Amino-Ester Synthesis

Executive Summary

The synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride presents a unique "perfect storm" of synthetic challenges: a strained four-membered sulfide ring (thietane) prone to polymerization or ring-opening, a sterically hindered quaternary center at position 3, and the handling of a zwitterionic intermediate.

Low yields in this synthesis are typically caused by three failure points:

  • Oligomerization of Thietan-3-one prior to reaction.

  • Inefficient Condensation (Rodionov failure) due to incorrect pH or solvent interactions.

  • Acid-Catalyzed Ring Opening during the final esterification step (the "HCl trap").

This guide deconstructs these stages, offering chemically grounded protocols to maximize throughput.

Module 1: The Precursor Check (Thietan-3-one)

The Issue: Thietan-3-one is the linchpin of this synthesis. It is chemically unstable and prone to self-aldol condensation and polymerization, especially if stored improperly or exposed to base without a partner.

Protocol Validation:

  • Storage: Must be stored at -20°C under inert atmosphere (Ar/N2).

  • Purity Check: Before starting, run a quick GC-MS or TLC. If you see a baseline smear or multiple spots, distill the ketone (carefully, low pressure) or prepare fresh.

  • The "Smell" Test: Pure thietan-3-one has a distinct, sharp sulfur odor. A "sweet" or "plastic" smell often indicates polymerization.

Module 2: The Synthesis Strategy (Route Selection)

There are two primary routes to the intermediate 2-(3-aminothietan-3-yl)acetic acid . Choosing the right one depends on your lab's capabilities.

Route A: The Modified Rodionov Reaction (One-Pot)

Best for: Speed and fewer isolation steps. Mechanism: Condensation of the ketone with malonic acid and ammonium acetate.[1]

Optimization Steps:

  • Stoichiometry: Use a large excess of Ammonium Acetate (2.0 - 4.0 equiv). This drives the equilibrium toward the imine/enamine and suppresses self-condensation of the ketone.

  • Solvent System: Replace pure glacial acetic acid with an Ethanol/Acetic Acid (4:1) mixture.

    • Why? Pure acetic acid can be too harsh for the thietane ring at reflux temperatures. Ethanol moderates the temperature (

      
      78°C vs 118°C) while maintaining solubility.
      
  • Temperature Ramp: Do not plunge reagents into reflux. Heat gradually to 40°C for 30 mins (imine formation), then ramp to reflux for decarboxylation.

Route B: The HWE / Aza-Michael Route (Higher Fidelity)

Best for: High purity requirements and avoiding "tar" formation.

  • Step 1 (HWE): React thietan-3-one with trimethyl phosphonoacetate (NaH, THF, 0°C) to form methyl 2-(thietan-3-ylidene)acetate .

    • Yield Tip: This alkene is stable and can be purified by column chromatography, removing early impurities.

  • Step 2 (Aza-Michael): React the alkene with ammonia (saturated in MeOH) or benzylamine (followed by deprotection).

    • Advantage:[1][2][3] Avoids the harsh acidic decarboxylation conditions of Route A.

Module 3: The Critical Esterification (The "Kill Zone")

This is where most yields are lost. Treating the amino acid with thionyl chloride (


) generates vigorous HCl and heat.
  • Risk: The thietane sulfur is nucleophilic; the ring is strained.[4] High concentrations of

    
     and 
    
    
    
    lead to ring opening (forming chloro-thiols) or oxidation to the sulfoxide if air is present.

The Solution: The TMSCl "Soft" Esterification Instead of


, use Trimethylsilyl Chloride (TMSCl)  in Methanol.

Protocol:

  • Suspend 2-(3-aminothietan-3-yl)acetic acid in dry Methanol (0.1 M).

  • Cool to 0°C (Ice bath).

  • Add TMSCl (2.5 equiv) dropwise.

    • Mechanism:[5][6] TMSCl reacts with MeOH to generate anhydrous HCl in situ and Methyl Trimethylsilyl Ether. This releases HCl at a controlled rate and consumes water produced during esterification.

  • Stir at Room Temperature (Do NOT reflux).

  • Workup: Evaporate volatiles at

    
    . Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.
    
Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for optimizing the yield.

ThietaneSynthesis Start Start: Thietan-3-one Check Purity Check (GC/TLC) Start->Check Distill Purify/Distill Check->Distill Impure RouteSelect Select Route Check->RouteSelect Pure Distill->Start Rodionov Route A: Rodionov (NH4OAc + Malonic Acid) RouteSelect->Rodionov Direct Route HWE Route B: HWE Reaction (Phosphonoacetate) RouteSelect->HWE High Purity Route ConditionsA Optimization: EtOH/HOAc (4:1) Excess NH4OAc Rodionov->ConditionsA Intermediate Intermediate: Amino Acid Zwitterion ConditionsA->Intermediate Esterification Esterification Method? Intermediate->Esterification Michael Aza-Michael Addition (NH3/MeOH) HWE->Michael Final Final Product: Methyl Ester HCl Salt Michael->Final Direct to Ester SOCl2 SOCl2/MeOH (High Risk: Ring Opening) Esterification->SOCl2 TMSCl TMSCl/MeOH (Low Risk: Controlled HCl) Esterification->TMSCl Recommended SOCl2->Final Low Yield TMSCl->Final High Yield

Caption: Workflow logic for selecting the optimal synthetic pathway and esterification method to minimize thietane ring degradation.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Low Yield (<20%) in Step 1 Polymerization of Thietan-3-one.Ensure the ketone is freshly distilled.[1] Increase the equivalents of Ammonium Acetate to 4.0 eq to outcompete self-condensation.
Product is a sticky oil, not a solid Hygroscopic salt or residual solvent.The HCl salt is hygroscopic. Triturate with anhydrous

or Hexane. Store in a desiccator. If oil persists, dissolve in minimal MeOH and precipitate with

.
Strong "Rotten Egg" smell Ring opening (Thiol formation).The reaction environment is too acidic or too hot. Switch from

reflux to the TMSCl/MeOH method at room temperature.
NMR shows extra peaks at 2.5-3.0 ppm Sulfoxide formation (

).
Thietanes oxidize easily.[4] Degas all solvents (MeOH, THF) with Nitrogen/Argon before use. Ensure the reaction vessel is inerted.
Cannot isolate Amino Acid intermediate High water solubility (Zwitterion).Do not attempt aqueous extraction. Remove solvents in vacuo.[7] If salts (NH4OAc) are present, use a cation exchange resin (Dowex 50W) eluting with dilute ammonia, then lyophilize.
Quantitative Data Comparison
ParameterStandard Method (

)
Optimized Method (TMSCl)
Reaction Temp Reflux (65°C+)0°C

25°C
Reaction Time 2 - 4 Hours12 - 16 Hours
Ring Integrity Moderate Risk (Ring Opening)High Integrity
By-products Sulfites, Alkyl ChloridesHexamethyldisiloxane (Volatile)
Est. Yield 40 - 55%75 - 85%
References
  • Preparation of Amino Acid Methyl Esters. Li, J., Sha, Y. Molecules. 2008 , 13(5), 1111-1119. (Describes the mild TMSCl/MeOH esterification protocol).

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. MDPI. (Provides analogous HWE and Michael addition protocols for 4-membered rings).

  • Stability of Thietane Rings. BenchChem Technical Guides. (Details the acid-stability profile and ring-opening risks of thietanes).

  • Synthesis of 3-Amino Thietane and its Derivatives. ResearchGate. (Review of synthetic methodologies for 3-substituted thietanes).

  • Process for Preparing 2-Aminothiazol-4-yl-acetic Acid Derivatives. Google Patents WO2011029596A1. (Describes the industrial handling of Rodionov-type condensations).

Sources

Technical Support Center: Navigating the Purification of Polar Thietane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the immense potential of polar thietane derivatives in drug discovery and materials science.[1][2] Their unique three-dimensional structure and polarity can significantly improve the physicochemical properties of molecules.[2][3] However, these same properties often create substantial hurdles during purification. The inherent ring strain of the thietane scaffold, combined with the presence of polar functional groups, can lead to challenges ranging from chromatographic peak tailing to on-column degradation and stubborn crystallization failures.[4][5]

This guide is designed to be your partner at the bench. We will move beyond generic protocols to address the specific, nuanced issues you are likely encountering. By understanding the chemical principles behind these challenges, you can develop robust, reliable purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the rationale behind them.

Question 1: My polar thietane derivative is streaking badly on a standard silica gel column, and the fractions are contaminated. What is happening and how can I fix it?

Answer: This is the most common issue researchers face. The streaking (or peak tailing) is a classic sign of strong, undesirable interactions between your highly polar compound and the stationary phase.

  • The Underlying Cause: Standard silica gel is decorated with acidic silanol groups (Si-OH). Your polar thietane, especially if it contains basic nitrogen atoms or the sulfur atom itself, can bind very tightly and sometimes irreversibly to these sites.[6][7] This leads to a slow, uneven elution process, resulting in broad, streaky peaks and poor separation.

  • Immediate Solutions & Strategies:

    • Mobile Phase Modification: The quickest fix is to add a competitive binding agent to your eluent. This agent will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

      • For Basic Compounds: Add 0.1-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[6] This neutralizes the acidic silica sites.

      • For Acidic Compounds (e.g., derivatives of thietane-1,1-dioxide): While less common, if your compound is acidic, adding 0.1-1% acetic acid or formic acid can improve chromatography. Caution: This can increase the risk of degradation for acid-sensitive compounds.

    • Switch to a Deactivated or Alternative Stationary Phase: If modifying the mobile phase isn't enough, the stationary phase itself is the problem.

      • Neutralized Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica with a solution of triethylamine.

      • Alumina: Neutral or basic alumina can be an excellent alternative for basic compounds that are intolerant of silica.[6]

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be very effective. The non-polar C18 stationary phase minimizes the strong acidic interactions seen with silica.[7] You will use polar solvents like water, methanol, or acetonitrile as your mobile phase.

Question 2: I suspect my thietane derivative is decomposing on the silica gel column. How can I confirm this and prevent it?

Answer: Compound stability on silica is a critical concern, as the acidic surface can catalyze degradation, such as ring-opening of the strained thietane ring.[4]

  • The Underlying Cause: The Lewis acidity of the silica surface can promote reactions with sensitive functional groups. The strained four-membered ring of thietane, while generally stable, can be susceptible under these conditions.[4][5]

  • Diagnostic & Preventative Workflow:

    • Perform a TLC Stability Test: Before committing your entire batch to a column, run this simple check. Spot your crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes. Then, elute the plate as you normally would. If you see new spots that weren't in the initial crude material, or if the main spot has diminished, your compound is degrading on silica.[4]

    • Purification Strategy Pivot: If degradation is confirmed, do not use standard silica gel chromatography. Your best options are:

      • Reversed-Phase Chromatography (C18): This is often the safest bet for acid-sensitive compounds.

      • Crystallization: If your compound is a solid, direct crystallization can bypass the need for chromatography altogether.

      • Preparative TLC: For small scales, you can run your purification on preparative TLC plates made of a more inert material if available.

Question 3: My synthesis was performed in DMSO (or DMF), and I can't get rid of the solvent. It's contaminating my final product.

Answer: This is a frequent problem as high-boiling point, water-miscible solvents are common in thietane synthesis but are difficult to remove by rotary evaporation.

  • The Underlying Cause: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have very high boiling points and are miscible with both water and many organic solvents, making standard extractions inefficient.[4]

  • Effective Removal Protocol:

    • Dilute with an Immiscible Organic Solvent: Dilute your reaction mixture with a generous amount of an organic solvent that is not miscible with water, such as ethyl acetate, dichloromethane, or diethyl ether.

    • Perform Multiple Brine Washes: Transfer the solution to a separatory funnel and wash it repeatedly (5-10 times) with a saturated aqueous solution of sodium chloride (brine).[4] The high salt concentration in the brine reduces the solubility of organic compounds in the aqueous layer and helps "pull" the highly polar DMSO/DMF out of the organic phase.

    • Dry and Concentrate: After the extensive washes, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 4: I'm trying to crystallize my polar thietane derivative, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds and is often caused by the solution being too concentrated or cooled too quickly, or by the presence of impurities.[6][8]

  • The Underlying Cause: For crystallization to occur, molecules must arrange themselves into an ordered crystal lattice. Impurities disrupt this process. Furthermore, if the melting point of your compound is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid (oil).[9]

  • Troubleshooting Crystallization:

    • Slow Down the Process: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure it is not oversaturated, then allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container). Once at room temperature, move it to a refrigerator, and then a freezer, to maximize yield.[8]

    • Induce Nucleation: If slow cooling doesn't work, try to initiate crystal growth by scratching the inside of the flask at the solvent's surface with a glass rod or by adding a "seed crystal" of the pure compound.[6]

    • Change the Solvent System: Finding the right solvent is key. You need a system where the compound is soluble when hot but poorly soluble when cold.[9] Experiment with solvent pairs on a small scale. Common pairs include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[8] For very polar compounds, you may need to explore systems like acetonitrile-ether or methanol-dichloromethane.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good general strategy to start with for purifying a new, unknown polar thietane derivative? A1: Start with the simplest, most informative techniques first.

  • Solubility Tests: Test the solubility of your crude product in a range of common lab solvents to identify potential crystallization systems.[4][8]

  • TLC Analysis & Stability Test: Run TLC plates using both normal-phase (silica) and reversed-phase (C18) plates with various solvent systems. At the same time, perform the stability test on silica as described in Troubleshooting Question 2.[4]

  • Method Selection:

    • If the compound is a solid and you find a good solvent system, attempt crystallization first. It is often the most efficient method for achieving high purity.[9][11]

    • If chromatography is necessary and the compound is stable on silica, develop a method where the Rf is between 0.2 and 0.4 for good separation.

    • If the compound is unstable on silica or extremely polar, your primary options are reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][7][12]

Q2: What is HILIC, and when should I use it for my polar thietane? A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for purifying very polar compounds that show little to no retention in reversed-phase chromatography.[7][12] You should consider HILIC when your thietane derivative is highly water-soluble. It uses a polar stationary phase (like silica, diol, or an amine-functionalized phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. The water forms a layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[4][12]

Q3: My purification involves separating two diastereomers of a thietane sulfoxide with very similar Rf values. What's the best approach? A3: Separating diastereomers can be challenging. This requires optimizing your chromatography for high resolution.

  • Test Multiple Stationary Phases: The selectivity can change dramatically between silica, C18, and other phases. Run analytical HPLC or TLC on different columns/plates to find the best separation.

  • Optimize the Mobile Phase: Test different solvent combinations. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the selectivity needed.[6]

  • Use a High-Performance System: Flash chromatography systems with high-efficiency columns will provide better resolution than standard gravity columns. If the separation is particularly difficult, preparative HPLC may be required.[13]

Key Protocols & Data

Data Presentation: Recommended Chromatography Systems

The following table provides starting points for developing a purification method based on the properties of your polar thietane derivative.

Compound TypePrimary Stationary PhaseAlternative PhaseTypical Mobile Phase (Gradient)Modifier
Neutral Polar Thietane Silica GelC18 Reversed-PhaseHexane/Ethyl Acetate or DCM/MethanolNone
Basic Thietane (e.g., with amine) C18 Reversed-PhaseNeutral AluminaAcetonitrile/Water0.1-1% Triethylamine
Thietane Sulfoxide C18 Reversed-PhaseSilica GelAcetonitrile/Water or Hexane/IsopropanolNone
Thietane-1,1-Dioxide (Sulfone) Silica GelC18 Reversed-PhaseHexane/Ethyl Acetate or DCM/MethanolNone
Highly Polar/Ionic Thietane HILIC (Amine or Diol)C18 AqueousAcetonitrile/Water (High organic to high aqueous)Buffer (e.g., ammonium formate)
Experimental Protocol: Deactivation of Silica Gel

This protocol describes a method to neutralize the acidic sites on silica gel, reducing tailing and degradation of sensitive compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (Et₃N)

  • Methanol

  • Hexane (or another non-polar solvent)

  • Rotary evaporator

Procedure:

  • Create a slurry of the required amount of silica gel in a 10% solution of methanol in hexane.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Gently swirl the mixture for 15-20 minutes.

  • Remove the solvents under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

  • Dry the resulting silica gel under high vacuum for at least 2 hours before use.

  • Pack your column using this deactivated silica as you would with standard silica.

Visualizations: Workflows and Mechanisms

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar thietane derivative.

Purification_Workflow start Crude Polar Thietane Derivative is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solubility Tests & Attempt Crystallization is_solid->solubility_test Yes tlc_test Perform TLC Stability Test on Silica Gel is_solid->tlc_test No success_cryst Successful Crystallization? solubility_test->success_cryst pure_solid Pure Solid Product success_cryst->pure_solid Yes success_cryst->tlc_test No purified Purified Product is_stable Is it stable? tlc_test->is_stable normal_phase Develop Normal-Phase Chromatography Method (Silica or Alumina) is_stable->normal_phase Yes reverse_phase Develop Reversed-Phase (C18) or HILIC Method is_stable->reverse_phase No normal_phase->purified reverse_phase->purified

Caption: A decision-making workflow for selecting a purification strategy.

Mechanism of HILIC Purification

This diagram illustrates the principle of Hydrophilic Interaction Liquid Chromatography (HILIC) for separating polar analytes.

Caption: The partitioning mechanism in HILIC.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of thiane derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Thianthrene Derivatives.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Thietane Derivatives.
  • Aggarwal, V. K., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • ResearchGate. (2020). Recent synthesis of thietanes.
  • Block, E. (n.d.). The first isolation and identification of thietane and several of its homologues dates back to 1916.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Organic Syntheses Procedure. (n.d.). 3-Chlorothietane 1,1-Dioxide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • University of California, Irvine. (n.d.). Crystallization.
  • Wu, G. et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent synthesis of thietanes. PMC.
  • Benchchem. (n.d.). Literature review of thietane-containing compounds in research.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Beilstein Journals. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?.

Sources

Technical Support Center: Thietane Scaffold Stability & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thietane Paradox

Welcome to the Thietane Technical Support Center. If you are accessing this guide, you are likely encountering unexpected decomposition, polymerization, or ring-opening in your sulfur-containing four-membered rings.

The Core Issue: Thietanes possess a ring strain energy (RSE) of approximately 19.6 kcal/mol [1].[1][2] While this is lower than its oxygen counterpart, oxetane (~25.5 kcal/mol), thietanes exhibit a distinct reactivity profile driven by the soft nucleophilicity of the sulfur atom .

Unlike oxetanes, which are primarily vulnerable to hard nucleophiles and Lewis acids due to the oxygen's basicity, thietanes are chemically "schizophrenic":

  • In Acid: They act as monomers for rapid cationic polymerization (the "gelling" effect).

  • In Base: They are surprisingly resilient compared to thiiranes but vulnerable to soft nucleophiles (e.g., organolithiums).

  • In Air: They are susceptible to S-oxidation, which radically alters their electrophilicity.

Troubleshooting Module: Acidic Conditions

Issue: "My reaction mixture turned into an insoluble gum/gel upon workup."

Diagnosis: Cationic Ring-Opening Polymerization (CROP).[3][4] Severity: Critical. Irreversible.

The Mechanism

Thietanes are extremely sensitive to electrophiles and protons. In the presence of strong protic acids (HCl,


) or Lewis acids (

,

), the sulfur atom is protonated or complexed. This creates a cyclic sulfonium species, which is an excellent leaving group.

Because the sulfur in a neighboring thietane molecule is a good nucleophile, it attacks the


-carbon of the activated ring, propagating a chain reaction.[3]

DOT Diagram: Cationic Polymerization Pathway

ThietanePolymerization cluster_prevention Prevention Strategy Thietane Thietane Monomer (Neutral) Sulfonium Cyclic Sulfonium Intermediate (Activated) Thietane->Sulfonium Protonation/Complexation Dimer Sulfonium Dimer (Propagating Species) Thietane->Dimer + Monomer Acid Acid Source (H+ or Lewis Acid) Acid->Sulfonium Sulfonium->Dimer Nucleophilic Attack by 2nd Monomer Polymer Polythietane (Insoluble Gum) Dimer->Polymer Chain Propagation Buffer Use Buffered Workup (pH > 4)

Caption: Mechanism of acid-catalyzed cationic ring-opening polymerization (CROP) of thietane.

Corrective Actions & Protocols
  • Avoid Strong Acids: Do not expose unsubstituted thietanes to pH < 3.

  • Quenching: When quenching reactions involving thietanes, never use 1M HCl. Use saturated

    
     or phosphate buffer (pH 7).
    
  • Lewis Acid Catalysis: If your synthesis requires a Lewis Acid (e.g., for Friedel-Crafts), you must use stoichiometric amounts rather than catalytic, or lower the temperature to -78°C to kinetically favor the desired reaction over polymerization [2].

Troubleshooting Module: Basic & Nucleophilic Conditions

Issue: "I see ring-opening byproducts when using organolithiums."

Diagnosis: Nucleophilic Ring Opening (NRO). Status: Manageable with condition optimization.

The Science

Thietanes are generally stable to hydroxide (


) and alkoxides (

) at room temperature, making them more robust than esters or oxetanes in saponification conditions. However, they are vulnerable to soft, carbon-centered nucleophiles .
  • Hard Nucleophiles (OH-, NH2-): Slow reaction. The C-S bond is less polarized than the C-O bond in oxetane, making the

    
    -carbon less electrophilic to hard bases.
    
  • Soft Nucleophiles (R-Li, R-MgBr): Fast reaction. The high energy of the C-S bond strain allows carbanions to attack the

    
    -carbon, yielding a thioether with a terminal thiolate [3].
    
Comparative Reactivity Table
ConditionThietane StabilityOxetane StabilityMechanism of Failure
Aq. NaOH (1M) High ModerateHydrolysis (rare for thietane)
n-BuLi / THF Low ModerateNucleophilic attack at

-C
HCl (1M) Critical Failure LowCationic Polymerization
m-CPBA Low HighS-Oxidation (Sulfoxide/Sulfone)
FAQ: Can I use Grignard reagents with a thietane scaffold?

Answer: Yes, but with caveats.

  • Temperature: Keep T < 0°C.

  • Sterics: 3,3-disubstituted thietanes are significantly more stable to nucleophilic attack due to steric hindrance protecting the

    
    -carbons (the "neopentyl-like" effect).
    

The Hidden Trap: Oxidative Instability

Issue: "My product polarity changed drastically after sitting on the bench."

Diagnosis: Unintentional S-Oxidation.[5]

Thietanes are easily oxidized to thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones).[1]

  • Risk: Once oxidized to the sulfone, the ring becomes highly electrophilic . The sulfone group is electron-withdrawing, destabilizing the ring and making it susceptible to ring-opening by even weak nucleophiles (e.g., water, alcohols) [4].

Protocol for Storage:

  • Store thietanes under inert atmosphere (

    
     or Ar).
    
  • Avoid trace peroxides in solvents (e.g., use fresh THF/Ether).

  • Check: If your NMR shows a shift of the

    
    -protons from 
    
    
    
    3.2-3.5 (sulfide) to
    
    
    4.0+ (sulfone), oxidation has occurred.

Standard Operating Procedure (SOP): Stability Assay

Before committing valuable intermediates to a reaction step, perform this self-validating stability check.

Materials:

  • Thietane substrate (5 mg)

  • Deuterated solvent (

    
     for acid test, 
    
    
    
    for base test)
  • Acid challenge: TFA (1 equiv)

  • Base challenge:

    
     or dilute NaOD
    

Workflow:

  • Baseline: Acquire

    
     NMR of pure substrate.
    
  • Challenge: Add challenge reagent directly to NMR tube.

  • Monitor: Scan at t=5 min, t=1 hr.

  • Interpretation:

    • Broadening of peaks: Indicates polymerization (Acid failure).

    • New sharp peaks: Indicates discrete ring opening (Nucleophilic failure).

DOT Diagram: Stability Decision Tree

StabilityTree Start Start: Thietane Stability Check Condition Intended Reaction Condition? Start->Condition Acid Acidic (pH < 4) Condition->Acid Protic/Lewis Acid Base Basic / Nucleophilic Condition->Base R-Li / OH- Oxidative Oxidative (Peroxides/O2) Condition->Oxidative mCPBA / Air PolymerRisk HIGH RISK: Polymerization Action: Switch to Lewis Acid at -78°C or Buffer pH Acid->PolymerRisk NuRisk MODERATE RISK: Ring Opening Action: Check Sterics at C3. Keep T < 0°C Base->NuRisk SulfoneRisk HIGH RISK: Sulfone Formation Action: Degas solvents. Use antioxidants. Oxidative->SulfoneRisk

Caption: Decision tree for assessing thietane stability risks based on reaction conditions.

References

  • BenchChem. (2025).[1][3][6][7] Ring strain energy of 3,3-Dimethylthietane. Retrieved from

  • Goethals, E. J. (2006). Cationic Polymerization of Cyclic Sulfides. Taylor & Francis.[5] Retrieved from

  • Bach, R. D., et al. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane. DTIC. Retrieved from

  • Luo, D., et al. (2025).[8] Reaction mechanism of the ring expansion of oxetane and thietane. ResearchGate. Retrieved from

Sources

preventing ring-opening of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

You are working with Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride . This molecule is a high-value "constrained geometry" building block, often used to introduce a spiro-cyclic motif or a gem-dimethyl bioisostere into drug candidates.

The Core Challenge: While the hydrochloride salt is relatively stable, the free base is kinetically labile. The thietane ring (4-membered sulfur heterocycle) possesses significant angle strain (~80 kJ/mol). Unlike oxetanes or azetidines, the sulfur atom is a soft nucleophile and the ring carbons are susceptible to nucleophilic attack.

The "Ring-Opening" Triad: Failure usually stems from one of three mechanisms during handling:

  • Intermolecular Nucleophilic Attack (Polymerization): The free amine of one molecule attacks the

    
    -carbon of another thietane ring.
    
  • S-Alkylation (Activation): Electrophiles attack the sulfur, creating a sulfonium species that is highly prone to immediate ring opening.

  • Oxidative Stress: Formation of sulfoxides (

    
    ) increases ring strain and electrophilicity, leading to rapid decomposition.
    

Critical Handling Protocols (The "Do Not" List)

ParameterStrictly Prohibited Recommended Practice Scientific Rationale
State Do NOT store as a free base (oil/gum).Store strictly as HCl salt (solid).The protonated amine (

) cannot act as a nucleophile to initiate polymerization.
Solvent Avoid protic solvents (MeOH, Water) if heating.Use DCM, DMF, or anhydrous THF .Protic solvents can act as nucleophiles if the ring is activated by Lewis acids.
Base Avoid strong nucleophilic bases (e.g., NaOH, LiOH).Use bulky, non-nucleophilic bases (DIPEA, TEA ) or inorganic carbonates (

).
Strong hydroxide nucleophiles attack the ring carbons (C2/C4), opening the ring to form thiols.
Temp Do NOT heat >40°C during neutralization.Keep at 0°C to -10°C during base addition.Thermal energy overcomes the activation barrier for ring strain release.

Mechanism of Failure (Visualization)

The following diagram illustrates the specific degradation pathways you must avoid.

ThietaneDegradation cluster_prevention Prevention Zone Salt HCl Salt (Stable) (Protonated Amine) FreeBase Free Base (Reactive) (Free Amine -NH2) Salt->FreeBase Neutralization (Base > 1 eq) Polymer Polymerization (Insoluble Gum) FreeBase->Polymer Self-Reaction (Intermolecular) Sulfonium S-Alkylation (Sulfonium Salt) FreeBase->Sulfonium + Alkyl Halide (Electrophile) RingOpen Ring-Opened Thioether (Dead Product) FreeBase->RingOpen + Strong Nucleophile (OH-) Sulfonium->RingOpen Rapid Collapse

Figure 1: Degradation pathways of 3-aminothietanes. Note that S-alkylation (attacking the sulfur) activates the ring for immediate opening.

Troubleshooting & FAQs

Q1: I am seeing low yields during amide coupling. The LCMS shows a mass +32 or +16. What happened?

Diagnosis: You likely oxidized the sulfur.[1] Root Cause: Thietane sulfur is easily oxidized to sulfoxide (+16) or sulfone (+32) by adventitious oxidants or even air if in solution for too long. Solution:

  • Degas all solvents with Nitrogen/Argon before use.

  • Avoid reagents like mCPBA or vigorous stirring in air.

  • Correction: If you see +32, the ring strain has increased significantly; this byproduct is useless and likely to decompose further.

Q2: Upon adding base (TEA) to the HCl salt in DMF, the solution turned cloudy and viscous. Why?

Diagnosis: Polymerization (Oligomerization). Root Cause: You generated the free amine at high concentration without an electrophile immediately present. The free amine of Molecule A attacked the thietane ring of Molecule B. Solution:

  • "In-situ" Neutralization: Do not pre-mix the base and the thietane. Add the thietane salt last to a mixture of the electrophile (e.g., acid chloride/carboxylic acid) and base.

  • Dilution: Run the reaction at lower concentration (0.05 M - 0.1 M) to disfavor intermolecular collisions.

Q3: Can I use standard HATU/EDC coupling conditions?

Answer: Yes, but order of addition is critical. Protocol:

  • Activate the Carboxylic Acid (R-COOH) with HATU/DIPEA in DMF first (15 mins).

  • Cool the mixture to 0°C.

  • Add the Thietane HCl salt as a solid.

  • Add just enough extra base (1.0 - 1.1 equiv) to neutralize the HCl salt. Why? This ensures the moment the amine is free, it is immediately captured by the activated ester (OBt/OAt ester), preventing it from attacking a neighboring thietane ring.

Validated Workflow: Safe Amide Coupling

This workflow is designed to minimize the lifespan of the "Free Base" species.

SafeCoupling Start Start: Carboxylic Acid Activate 1. Activation Phase (Acid + HATU + DIPEA) Solvent: DMF/DCM Start->Activate Cool 2. Cryo-Protection Cool to 0°C Activate->Cool AddSalt 3. Add Thietane HCl Salt (Add as Solid) Cool->AddSalt AddBase 4. Controlled Release Add DIPEA (1.0 eq) dropwise AddSalt->AddBase Critical Step React 5. Reaction Warm to RT slowly AddBase->React Amine Trapped by Active Ester

Figure 2: "Trap and Release" strategy. The amine is released from the salt only when the electrophile is ready to capture it.

References & Grounding

  • BenchChem Technical Guides. An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. (Discusses nucleophilic ring opening and strain relief).

  • National Institutes of Health (PMC). Recent synthesis of thietanes - Mechanism of nucleophilic ring-opening. (Details the susceptibility of C2/C4 to nucleophiles).

  • Journal of Organic Chemistry. Synthesis of 3,3-Disubstituted Thietane Dioxides. (Provides context on the stability of 3,3-disubstituted systems vs monosubstituted).

  • PubChem Compound Summary. Methyl 2-(3-aminophenyl)acetate hydrochloride (Structural Analog Data). (Safety and handling of amino-acetate salts).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride before handling.

Sources

optimizing coupling reaction of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges associated with coupling methyl 2-(3-aminothietan-3-yl)acetate hydrochloride . This building block presents a "perfect storm" of synthetic challenges: it contains a sterically hindered alpha-quaternary amine residing on a strained thietane ring susceptible to ring-opening and sulfur oxidation.[1]

Standard "EDC/HOBt" protocols will likely fail or result in poor conversion.[1] This document outlines optimized protocols, mechanistic insights, and troubleshooting pathways to ensure high-yield amide bond formation while preserving the integrity of the thietane core.

Part 1: The Substrate "Personality" & Risk Analysis

Before initiating any reaction, understand the three critical features of your amine:

  • Alpha-Quaternary Steric Bulk: The amino group is attached to C3 of the thietane ring, which is also substituted with the acetate arm. This creates a gem-disubstituted, quaternary center.[1] The nucleophilicity of this amine is significantly reduced compared to a standard primary amine.

  • Thietane Ring Strain: The 4-membered sulfur ring has significant angle strain (~19 kcal/mol).[1][2] It is susceptible to electrophilic ring-opening (by strong acids or alkylating agents) and nucleophilic attack if activated.[1][2]

  • Sulfur Reactivity: The thioether sulfur is a soft nucleophile. It can poison metal catalysts (Pd, Pt) and is easily oxidized to sulfoxides (M+16) or sulfones (M+32) by peroxides or vigorous stirring in air.[1]

Part 2: Optimized Coupling Protocols

Do not rely on a single method. Select the protocol based on your carboxylic acid partner.[3][4]

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General optimization, valuable acids, and parallel synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts faster than HOBt esters, crucial for overcoming the steric hindrance of the alpha-quaternary amine.

  • Stoichiometry: Acid (1.0 equiv), Amine HCl (1.1 equiv), HATU (1.2 equiv), DIPEA (3.5–4.0 equiv).[1]

  • Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M).[1] Avoid DCM if solubility is poor.[1]

  • Procedure:

    • Dissolve carboxylic acid and HATU in DMF. Stir for 5 mins to pre-activate.

    • Add the Amine HCl salt.

    • Add DIPEA dropwise.[1] (Crucial: The first equivalent neutralizes the HCl; the rest drives the reaction).

    • Stir at Room Temperature for 2–16 hours.

    • Note: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid thietane degradation.

Protocol B: The "Nuclear Option" (Acid Fluoride/TFFH)

Best for: Extremely hindered acids or when HATU fails.

Rationale: Acid fluorides are less sterically demanding than active esters and highly reactive toward hindered amines. They are more stable to moisture than acid chlorides.[1]

  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.[1]

  • Base: DIPEA or Collidine.[1]

  • Procedure:

    • Mix Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM or DMF.[1]

    • Add DIPEA (3.0 equiv) and stir for 30 mins to form the acid fluoride in situ.

    • Add Amine HCl (1.2 equiv) and additional DIPEA (1.5 equiv).

    • Monitor by LCMS.[1][4][5][6]

Protocol C: Scalable & Mild (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>5g), avoiding epimerization, and simple workup.[1]

Rationale: T3P is a cyclic anhydride that drives coupling with low epimerization.[1] The byproduct is water-soluble, simplifying purification.[1]

  • Reagents: T3P (50% in EtOAc/DMF), NMM (N-methylmorpholine) or Pyridine.[1]

  • Procedure:

    • Dissolve Acid and Amine HCl in EtOAc or 2-MeTHF.[1]

    • Add Base (4.0 equiv).[1][7] Cool to 0°C.[1][4][8]

    • Add T3P solution (1.5 equiv) dropwise.

    • Allow to warm to RT.[1][2][4][6][7][8][9]

Part 3: Troubleshooting & Diagnostics (FAQ)

Q1: I see the activated ester (M+Acid+Reagent) on LCMS, but no product formation.
  • Diagnosis: The amine is too sterically hindered to attack the active ester, or the amine is still protonated.

  • Solution 1 (Basicity): Verify the pH is >8. The HCl salt consumes 1 equivalent of base immediately. Ensure you have added at least 3.5 equivalents of DIPEA total.[1]

  • Solution 2 (Sterics): Switch from HATU to Protocol B (Acid Fluoride) . The smaller electrophile (CO-F) is easier for the bulky amine to access than the bulky HATU-ester.

Q2: I observe a byproduct with Mass M+16 or M+32.
  • Diagnosis: Oxidation of the thietane sulfur to sulfoxide or sulfone.[2]

  • Root Cause: Presence of peroxides in solvents (THF/Ether) or excessive exposure to air during long reaction times.[1]

  • Solution:

    • Use freshly opened anhydrous DMF .[1]

    • Degas solvents with nitrogen/argon sparging.[1]

    • Add a scavenger like Methionine (0.1 equiv) if the problem persists (though this competes for coupling).[1]

Q3: The reaction turns black/tarry and yield is low.
  • Diagnosis: Thietane ring opening/polymerization.[1]

  • Root Cause: Highly acidic conditions or nucleophilic attack on the thietane ring by the base (less likely) or coupling reagent byproducts.

  • Solution:

    • Avoid strong bases like NaOH/KOH.[1] Use hindered organic bases (DIPEA, 2,6-Lutidine).[1]

    • Keep temperature below 50°C .

    • Avoid using nucleophilic catalysts like DMAP, which can attack the ring or cause side reactions.

Q4: Can I use the free base of the amine instead of the HCl salt?
  • Recommendation: No. The free base of 3-aminothietanes can be unstable (dimerization/polymerization) and volatile.[1] It is safer to generate the free base in situ from the HCl salt using DIPEA in the presence of the activated acid.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling condition based on initial screening results.

CouplingOptimization Start Start: Coupling Methyl 2-(3-aminothietan-3-yl)acetate HCl CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Standard Standard Acid (No heavy steric bulk) CheckAcid->Standard Not hindered Hindered Hindered Acid (Alpha-branched/Aromatic) CheckAcid->Hindered Bulky ProtocolA Protocol A: HATU / DIPEA / DMF (The Gold Standard) Standard->ProtocolA ProtocolB Protocol B: Acid Fluoride (TFFH) (Reduces Steric Barrier) Hindered->ProtocolB Monitor Monitor LCMS (4 hours) ProtocolA->Monitor Result1 Good Conversion (>80%) Monitor->Result1 Result2 Low Conversion (<20%) Active Ester Visible Monitor->Result2 Result3 Byproducts (M+16, M+32) Monitor->Result3 Action1 Proceed to Workup (Wash w/ NaHCO3, avoid bleach) Result1->Action1 Result2->ProtocolB ActionOx Degas Solvents Check for Peroxides Result3->ActionOx ActionOx->ProtocolA Retry with fresh solv.

Figure 1: Decision tree for optimizing the coupling of sterically hindered thietane amines.

Part 5: Experimental Data Summary

Typical yields observed with analogous sterically hindered amines (e.g., alpha-methyl amino esters).[1]

Coupling ReagentBaseSolventTempYield (Est.)Comments
EDC / HOBt DIPEADCMRT< 30%Too slow; active ester hydrolyzes or rearranges.[1]
HATU DIPEADMFRT75-90% Recommended starting point.[1] Fast kinetics.
T3P NMMEtOAc0°C->RT60-80%Cleanest profile; easiest workup.[1] Good for scale.
TFFH (Acid Fluoride) DIPEADCMReflux85-95% Use if HATU fails.[1] High reactivity.
SOCl2 (Acid Chloride) PyridineDCM0°CVariableRisk of HCl degrading thietane ring.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8][10] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402. Link[1]

  • Witten, M. R., & Williams, P. G. (2018). Thietane Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry. (Contextual grounding on thietane stability). Link

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich and Hindered Amines. (Internal Knowledge Base / General Practice).

Sources

troubleshooting low yield in thietane amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thietane Amino Acid Synthesis. This guide is designed for researchers and drug development professionals facing low yields and purity issues when synthesizing four-membered sulfur-containing amino acids, such as 3-aminothietane-3-carboxylic acid (Attc).

Thietane amino acids are highly valued in structural biology and peptide design due to their ability to stabilize specific backbone conformations through unique side-chain/backbone ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydrogen bonding (specifically the 

interaction). However, the ~19 kcal/mol ring strain of the thietane ring, combined with the nucleophilicity of the sulfur atom, makes their synthesis notoriously prone to side reactions[1].

Diagnostic FAQs: Troubleshooting Low Yields

Q1: My Bucherer-Bergs reaction with thietan-3-one gives a very low yield of the hydantoin intermediate. What is causing this? The Causality: Thietan-3-one is highly volatile and thermally unstable. If your reaction temperature exceeds 50 °C during the initial condensation with potassium cyanide (KCN) and ammonium carbonate (


), the starting material will either evaporate or undergo thermal decomposition before the hydantoin can fully form. Additionally, trace transition metals in your glassware can catalyze the polymerization of thietan-3-one.
Solution:  Run the reaction in a sealed vessel at 40–45 °C maximum. Use strictly metal-free, acid-washed glassware.

Q2: During the hydrolysis of the thietane-hydantoin to the free amino acid, my thietane ring opens, resulting in a complex mixture. How can I prevent this? The Causality: The standard hydrolysis of hydantoins requires harsh basic conditions (e.g., 2M NaOH at reflux for 24 hours). Under these conditions, the hydroxide ion acts as a hard nucleophile. Due to the inherent ring strain of the 4-membered thietane,


 attacks the electrophilic carbon adjacent to the sulfur, triggering an irreversible ring-opening sequence[2].
Solution:  Switch your base from NaOH to Barium Hydroxide (

). The

ion coordinates with the hydantoin carbonyls, accelerating the hydrolysis at lower temperatures (reducing the thermal energy available for ring-opening). Furthermore,

can be easily removed post-reaction by precipitation as barium carbonate or barium sulfate.

Q3: My final amino acid is contaminated with an impurity that has a mass of [M+16] or [M+32]. The Causality: The sulfur atom in the thietane ring is highly susceptible to oxidation, forming thietane 1-oxide (+16 Da) or thietane 1,1-dioxide (+32 Da)[3]. This occurs when the reaction mixture is exposed to atmospheric oxygen under basic conditions, or if trace peroxides are present in your ether/THF solvents. Solution: Degas all aqueous solvents by sparging with Argon for 30 minutes prior to use. Ensure all ethereal solvents are freshly distilled or passed through basic alumina to remove peroxides.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield during the synthesis of 3-aminothietane-3-carboxylic acid (Attc).

Reaction StepCondition TestedPrimary ImpurityIsolated Yield (%)Scientific Rationale & Recommendation
Hydantoin Formation 60 °C, Open FlaskThietan-3-one loss (volatilization)15 - 20%Avoid. Thermal degradation and evaporation of starting material.
Hydantoin Formation 45 °C, Sealed TubeTrace polymeric species78 - 85%Recommended. Contains volatility while providing enough activation energy.
Hydantoin Hydrolysis 2M NaOH, 110 °CRing-opened aliphatic thiols< 10%Avoid. Hard nucleophilic attack by

cleaves the strained C-S bond.
Hydantoin Hydrolysis

, 85 °C
Unreacted hydantoin (<5%)65 - 72%Recommended. Barium coordination lowers the activation barrier for hydrolysis.

Workflow Visualization: Reaction Pathway & Pitfalls

The following diagram maps the self-validating synthetic protocol, highlighting where critical failures (red nodes) occur and how the optimized workflow bypasses them.

ThietaneSynthesis Start Thietan-3-one (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 45°C) Start->Bucherer Step 1: Condensation Oxidation Sulfur Oxidation (Thietane 1-oxide/1,1-dioxide) Start->Oxidation O2 / Peroxides Hydantoin Thietane-Hydantoin Intermediate Bucherer->Hydantoin Cyclization Hydrolysis Alkaline Hydrolysis (Ba(OH)2, 85°C, Argon) Hydantoin->Hydrolysis Step 2: Deprotection Product 3-Aminothietane-3-carboxylic acid (Target Attc) Hydrolysis->Product Precipitation & Filtration RingOpening Ring-Opening / Polymerization (Due to harsh NaOH/Heat) Hydrolysis->RingOpening Over-heating / Hard Base

Caption: Workflow for Attc synthesis highlighting the main pathway and common failure modes.

Standard Operating Procedure (SOP): 3-Aminothietane-3-Carboxylic Acid

This protocol is designed as a self-validating system; the visual cues and intermediate isolations inherently verify the success of the previous step.

Step 1: Synthesis of Thietane-5-Spirohydantoin

  • Preparation: In a 100 mL heavy-walled pressure flask, dissolve ammonium carbonate (9.6 g, 100 mmol) and KCN (1.3 g, 20 mmol) in 40 mL of a 1:1 mixture of distilled water and ethanol. Safety: Perform in a highly ventilated fume hood due to HCN gas risk.

  • Addition: Cool the mixture to 0 °C. Dropwise, add thietan-3-one (1.76 g, 20 mmol).

  • Cyclization: Seal the flask tightly and heat the mixture to exactly 45 °C behind a blast shield for 24 hours.

  • Validation & Workup: Cool the vessel to room temperature, then to 4 °C. A white precipitate (the hydantoin) should form. If the solution is yellow/brown, thermal degradation has occurred. Filter the white solid, wash with ice-cold water (2 × 10 mL), and dry under vacuum.

Step 2: Barium-Mediated Hydrolysis

  • Degassing: In a 250 mL round-bottom flask, add 50 mL of deionized water. Sparge with Argon for 30 minutes to remove dissolved oxygen, preventing sulfur oxidation[4].

  • Hydrolysis: Add the thietane-hydantoin (approx. 2.5 g) and Barium Hydroxide octahydrate (

    
    , 12.6 g, 40 mmol). Equip with a reflux condenser and flush the system with Argon.
    
  • Heating: Heat the mixture to 85 °C for 36 hours. Do not exceed 90 °C to prevent ring opening.

  • Precipitation & Isolation: Cool the reaction to 60 °C. Add solid ammonium carbonate (

    
    ) portion-wise until the precipitation of barium carbonate (
    
    
    
    ) ceases.
  • Purification: Filter the hot suspension through a pad of Celite to remove the

    
    . Concentrate the filtrate under reduced pressure to ~10 mL. Add absolute ethanol (40 mL) to precipitate the crude 3-aminothietane-3-carboxylic acid. Recrystallize from water/ethanol to afford the pure product[5].
    

References

  • A theoretical and experimental case study of the hydrogen bonding predilection of S-methylcysteine Amino Acids (PubMed / NIH). URL:[Link]

  • Recent synthesis of thietanes PMC - NIH. URL:[Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Thietane Compound Processing: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thietane chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with late-stage deprotection of thietane-containing drug candidates. The thietane ring—a four-membered sulfur heterocycle—is a highly valuable bioisostere, but its inherent ring strain and electron-rich sulfur atom make it uniquely susceptible to catalyst poisoning, oxidation, and ring-opening.

This guide is designed to provide you with causal mechanistic insights, validated alternative protocols, and immediate troubleshooting steps for your deprotection workflows.

Troubleshooting Guide & FAQs

Issue 1: Stalled Hydrogenation of Benzyl/Cbz Groups

User Report: "I am trying to remove a Carboxybenzyl (Cbz) group from my thietane-containing amine using standard


 and Pd/C. The reaction is completely stalled, even at elevated pressures."

Mechanistic Causality: You are experiencing classical transition-metal catalyst poisoning. The sulfur atom in the thietane ring possesses two highly accessible lone pairs of electrons. These lone pairs strongly coordinate to the empty d-orbitals of the palladium catalyst, forming a stable complex that physically blocks the active sites. This prevents the oxidative addition of hydrogen gas. If you attempt to force the reaction with high heat or pressure, you risk irreversible hydrogenolysis of the thietane C-S bond.

The Solution: Abandon transition-metal catalysis. Instead, utilize a hard Lewis acid approach. Trimethylsilyl iodide (TMSI) effectively cleaves Cbz groups via an


 mechanism, leaving the thietane sulfur completely untouched.
Issue 2: Fear of Acidic Ring-Opening During Boc Deprotection

User Report: "I need to remove a tert-butyloxycarbonyl (Boc) group, but I am worried that strong acids like TFA will protonate the thietane and cause ring-opening due to angle strain."

Mechanistic Causality: Your concern is logical but unfounded for thietanes. While four-membered rings possess significant angle strain (~26 kcal/mol), the thietane sulfur is remarkably non-basic compared to its oxygen counterpart (oxetane). Protonation of the thietane sulfur is thermodynamically unfavorable under standard Boc-deprotection conditions. Extensive stability studies, such as those detailed in the1, demonstrate that thietane derivatives exhibit quantitative recovery even when subjected to 1 M HCl at 37 °C [1].

The Solution: Proceed with standard acidic Boc deprotection using TFA in dichloromethane (DCM).

Issue 3: Removing Thietane When Used as a Protecting Group

User Report: "I am utilizing the thietane ring itself as a protecting group for a sensitive core. How do I safely unmask it?"

Mechanistic Causality: When thietane is employed as a protecting group, its removal relies on altering the electronic state of the sulfur atom. The standard strategy involves oxidizing the thietane to a thietane-1,1-dioxide (sulfone) using hydrogen peroxide or m-CPBA. This oxidation drastically increases the electron-withdrawing nature of the group, rendering the adjacent bonds highly susceptible to base-promoted elimination or nucleophilic cleavage, as documented in2[2].

Deprotection Compatibility Matrix

Below is a quantitative summary of deprotection strategies compatible with thietane-containing compounds.

Protecting GroupStandard Condition (Risk)Thietane-Compatible AlternativeThietane Recovery (%)Mechanistic Rationale
Boc (Amine) TFA/DCM (Safe)TFA/DCM (0 °C to RT)>95%Sulfur is non-basic; resists protonation and acid-catalyzed ring opening.
Cbz / Benzyl

, Pd/C (High Risk)
TMSI in DCM>90%Avoids transition-metal catalyst poisoning by sulfur lone pairs.
Acetate (Ester) LiOH / NaOH (Safe)Mild

/ MeOH
>95%Thietane is highly stable to basic hydrolysis conditions.
Silyl (Alcohol) TBAF (Safe)TBAF in THF>95%Fluoride selectively attacks Silicon; orthogonal to Sulfur.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Acidic Boc-Deprotection of a Thietane-Amine
  • Preparation: Dissolve the Boc-protected thietane compound (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Reaction: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

  • In-Process Validation: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

    • Self-Validation Check: Spot the reaction on a silica TLC plate. The starting material (UV active) should disappear. A new, highly polar spot should appear at the baseline, which stains intensely purple with Ninhydrin (confirming the presence of a primary/secondary free amine). LC-MS must show a mass shift of

      
      , corresponding to the loss of the Boc group and 
      
      
      
      .
  • Isolation: Concentrate the mixture in vacuo. Neutralize the TFA salt by passing the residue through a basic alumina plug or washing with saturated aqueous

    
    , yielding the free thietane-amine.
    
Protocol B: Lewis Acid-Mediated Cbz-Deprotection
  • Preparation: Dissolve the Cbz-protected thietane compound (1.0 eq) in strictly anhydrous DCM (0.05 M) in a flame-dried flask under argon.

  • Reaction: Cool to 0 °C. Slowly add Trimethylsilyl iodide (TMSI) (1.5 eq) dropwise. The solution may turn slightly yellow.

  • In-Process Validation: Stir for 1 hour at 0 °C.

    • Self-Validation Check: Analyze via LC-MS. You must observe the disappearance of the starting mass and the appearance of the product mass minus 134 Da (loss of Cbz). Crucial Note: Do not attempt to validate this via GC-MS, as thermal degradation of the thietane may yield false negatives.

  • Isolation: Quench the reaction by adding methanol (5 mL) to destroy excess TMSI. Concentrate, then partition between ethyl acetate and 1 M HCl. The product will be in the aqueous layer as the hydrochloride salt.

Workflow and Mechanistic Visualizations

G Start Target: Deprotect Thietane Compound Boc Boc / t-Butyl Start->Boc Cbz Cbz / Benzyl Start->Cbz Silyl Silyl Ethers Start->Silyl Boc_Action TFA/DCM or HCl (Acid Stable) Boc->Boc_Action Cbz_Action Use TMSI or Na/NH3 (Avoid Pd/C Poisoning) Cbz->Cbz_Action Silyl_Action TBAF or Mild Acid (Compatible) Silyl->Silyl_Action

Workflow for selecting compatible deprotection strategies for thietane-containing compounds.

G Thietane_Cbz Thietane-Cbz PdC H2, Pd/C Thietane_Cbz->PdC TMSI TMSI / CH2Cl2 Thietane_Cbz->TMSI Poisoning Sulfur coordinates Pd Catalyst Poisoned PdC->Poisoning Success S-N2 cleavage of Cbz Thietane intact TMSI->Success

Mechanistic divergence between transition-metal poisoning and Lewis acid-mediated Cbz cleavage.

References

  • BenchChem Technical Support Team. "Stability of 3,3-Dichlorothietane 1,1-dioxide Under Acidic Conditions: A Technical Guide". Benchchem.
  • ChemInform. "ChemInform Abstract: Thietane Ring as a Novel Protecting Group".
  • BenchChem Technical Support Team.
  • PMC. "Recent synthesis of thietanes".
  • ACS Publications. "Synthesis of 3,3-Disubstituted Thietane Dioxides". The Journal of Organic Chemistry.

Sources

managing impurities in the synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the management of impurities in the synthesis and handling of Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride (CAS: 1552836-56-2).

This guide is structured as a dynamic Technical Support Center , designed to troubleshoot specific purity issues encountered during drug development workflows.

Status: Active | Role: Senior Application Scientist | Ticket: IMP-MGMT-2025

Executive Summary: The "Fragile Scaffold" Challenge

Researchers often underestimate the reactivity of the thietane (trimethylene sulfide) ring. Unlike its oxygen counterpart (oxetane), the thietane sulfur is a "soft" nucleophile highly susceptible to oxidation, while the strained 4-membered ring is prone to electrophilic ring-opening.

In the synthesis of Methyl 2-(3-aminothietan-3-yl)acetate , you are generating a quaternary center at C3 via a Michael addition to an exocyclic alkene. This creates a specific impurity profile that dictates the success of your downstream biological assays.

Key Structural Vulnerabilities:

  • Sulfur Center: Oxidation to Sulfoxide (

    
    ) and Sulfone (
    
    
    
    ).
  • Thietane Ring: Acid-catalyzed ring opening to polymeric thioethers.

  • Amino-Ester Motif: Intramolecular cyclization (lactamization) or hydrolysis.

Troubleshooting Guide (Q&A Format)

Ticket #001: "I am seeing a persistent +16 and +32 mass shift in my LC-MS."

Diagnosis: Sulfur Oxidation (S-Oxide and S,S-Dioxide formation). Root Cause: Thietanes are notoriously sensitive to atmospheric oxygen and peroxides found in solvents (ethers/THF). The +16 Da corresponds to the Sulfoxide, and +32 Da to the Sulfone.

Corrective Protocol:

  • Solvent Hygiene: Do not use uninhibited THF or ethers that have been stored for >1 week. Test all ethereal solvents for peroxides before use.

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to reagent addition.

  • Workup Modification: Avoid oxidative workups (e.g., bleach quenching). If the free base is isolated, store it under nitrogen. The HCl salt is significantly more stable to oxidation than the free amine.

Ticket #002: "My product contains a UV-active impurity that won't crystallize out."

Diagnosis: Presence of the Unsaturated Michael Acceptor (Methyl 2-(thietan-3-ylidene)acetate). Root Cause: Incomplete Michael addition. The reaction of the thietan-3-ylidene intermediate with the ammonia source is reversible or kinetically slow due to steric hindrance at the quaternary center.

Corrective Protocol:

  • Reaction Monitoring: Do not rely solely on TLC. The amine and the alkene often co-elute in polar systems. Use 1H NMR to monitor the disappearance of the vinylic proton (singlet ~5.8-6.2 ppm).

  • Forcing Conditions: Increase the equivalents of the ammonia source (e.g., 7N NH3 in MeOH) to 10-20 eq. to push the equilibrium.

  • Scavenging: If the impurity persists (<5%), use a polymer-supported thiol resin (e.g., Thiol-Silica) to selectively react with the Michael acceptor (the impurity) via a "click" thia-Michael addition, leaving the desired saturated amine untouched.

Ticket #003: "The melting point is low, and the NMR shows broad peaks in the alkyl region."

Diagnosis: Oligomerization/Ring Opening. Root Cause: The thietane ring has opened.[1] This is often triggered by strong Lewis acids or excessive heating (>60°C) during the HCl salt formation step.

Corrective Protocol:

  • Temperature Control: Never heat the thietane free base above 40°C.

  • Acid Source: Use anhydrous HCl in dioxane or ether (4M) at 0°C. Avoid aqueous HCl, which can promote hydrolysis and ring-opening polymerization.

  • Recrystallization: Polymer chains are highly lipophilic. Triturate the crude solid with cold diethyl ether or MTBE. The monomeric HCl salt should remain solid, while oligomers often dissolve or form a gummy supernatant.

Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities from the standard HWE/Michael Addition synthetic route.

ImpurityMap Start Thietan-3-one Intermediate Exocyclic Alkene (Michael Acceptor) Start->Intermediate HWE Reaction HWE_Reagent Phosphonoacetate HWE_Reagent->Intermediate Product Target Product (Amino-Thietane) Intermediate->Product Michael Addn (NH3/MeOH) Imp_Unsat Impurity C: Unreacted Alkene Intermediate->Imp_Unsat Incomplete Rxn Imp_Ox Impurity A/B: Sulfoxide/Sulfone Product->Imp_Ox Air/Peroxides (Oxidation) Imp_Poly Impurity D: Ring-Opened Polymer Product->Imp_Poly Heat/Acid (Ring Opening) Imp_Hyd Impurity E: Hydrolyzed Acid Product->Imp_Hyd H2O/Base (Ester Hydrolysis)

Caption: Logical flow of impurity generation during the synthesis of Methyl 2-(3-aminothietan-3-yl)acetate.

Standardized Purification Protocol

To ensure <0.5% total impurities, follow this validated crystallization protocol for the Hydrochloride salt.

Materials:
  • Crude Methyl 2-(3-aminothietan-3-yl)acetate (Free base).

  • Solvent A: Methanol (Anhydrous).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Reagent: 4M HCl in Dioxane.

Step-by-Step Procedure:
  • Dissolution (The "Polishing" Step):

    • Dissolve the crude free base in the minimum amount of cold Methanol (0°C).

    • Why? Methanol solubilizes the polar amine but is poor for non-polar polymeric impurities.

    • Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts or polymerized gum.

  • Salt Formation:

    • Add 4M HCl in Dioxane dropwise at 0°C under Nitrogen.

    • Monitor pH using wet pH paper; stop adding when pH reaches ~2-3.

    • Critical: Do not add large excess of HCl. Excess acid catalyzes ring opening.

  • Precipitation (Anti-Solvent Crash):

    • Slowly add MTBE (3 volumes relative to MeOH) with vigorous stirring.

    • A white precipitate should form. If an oil forms, stop stirring and scratch the glass to induce nucleation.

  • Isolation:

    • Filter the solid under a blanket of Nitrogen (hygroscopic!).

    • Wash the cake 2x with cold MTBE to remove the Unsaturated Alkene impurity (which is soluble in MTBE).

  • Drying:

    • Dry in a vacuum oven at max 35°C .

    • Warning: Higher temperatures will cause the salt to char/decompose.

Quantitative Data: Impurity Limits

Impurity TypeStructure DescriptionRelative Retention Time (RRT)*Acceptance LimitRemoval Strategy
Impurity A Sulfoxide (S=O)0.85< 0.5%Avoid peroxides; Recrystallize (MeOH/Et2O)
Impurity B Sulfone (O=S=O)0.70< 0.2%Difficult to remove; Control upstream
Impurity C Unsaturated Alkene1.20< 0.1%MTBE Wash; Thiol Scavenging resin
Impurity D Ring-Opened Dimer> 1.50 (Broad)< 0.5%Filtration; Avoid heat

*RRT based on C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).

References

  • Thietane Synthesis & Reactivity

    • Block, E. (2007). Thietanes and Thietes: Monocyclic. Science of Synthesis.
    • Source:

  • Synthesis of 3-Substituted Thietanes (HWE Route)

    • Relevant methodology for thietan-3-one functionalization via Horner-Wadsworth-Emmons reagents to generate exocyclic alkenes.[2]

    • Source:

  • Managing Sulfur Oxidation

    • Ayeti, D., et al. (2024).[3][4] Synthesis Methods of 3-Amino Thietane and its Derivatives. Discusses the handling of amino-thietanes and their stability.

    • Source:

  • Compound Identification

    • PubChem CID 1552836-56-2. Methyl 2-(3-aminothietan-3-yl)acetate.[5]

    • Source:

Sources

Validation & Comparative

Comparative Guide: Methyl 2-(3-aminothietan-3-yl)acetate vs. Azetidine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, saturated four-membered heterocycles have emerged as privileged scaffolds to escape "flatland" and optimize pharmacokinetic (PK) parameters. This guide provides a rigorous, objective comparison between methyl 2-(3-aminothietan-3-yl)acetate (a sulfur-containing


-amino acid derivative) and azetidine-based amino acids  (nitrogen-containing analogs). By analyzing their divergent physicochemical properties, metabolic liabilities, and synthetic behaviors, we provide a definitive framework for selecting the appropriate bioisostere for lead optimization.

Structural & Electronic Causality

The fundamental divergence between these two scaffolds stems from the heteroatom embedded within the highly strained (~25-26 kcal/mol) four-membered ring.

  • Azetidines (N-Heterocycles): The inclusion of a basic nitrogen atom drastically alters the electronic landscape. Azetidines act as strong hydrogen-bond donors and acceptors, which significantly reduces lipophilicity (LogP) and improves aqueous solubility[1]. In medicinal chemistry, azetidine amides have been successfully deployed to improve membrane permeability and achieve nanomolar potency in complex targets, such as STAT3 inhibitors[2]. The secondary amine also provides a versatile exit vector for late-stage functionalization.

  • Thietanes (S-Heterocycles): Sulfur is larger, more polarizable, and less electronegative than nitrogen. Thietanes offer considerable potential for modulating physicochemical properties due to their high polarity and marked three-dimensionality, while maintaining higher lipophilicity than their azetidine counterparts[3]. Furthermore, thietanes act as unique bioisosteres for carboxylic acids and other polar groups, offering distinct oxidation vectors (e.g., controlled in vivo oxidation to sulfoxides or sulfones) that can be leveraged to fine-tune target residence time and clearance[4].

Comparative Physicochemical Profiling

To objectively compare the performance of these two scaffolds, we must look at their quantitative physicochemical descriptors. The table below summarizes the core differences driving their application in drug design.

PropertyMethyl 2-(3-aminothietan-3-yl)acetateAzetidine-Based Amino AcidsCausality / Impact in Drug Design
Heteroatom Sulfur (S)Secondary Amine (NH)Dictates hydrogen-bonding capacity and overall basicity.
Lipophilicity (LogP) ~ 0.2 to 0.5~ -1.5 to -1.0Thietanes retain lipophilicity for BBB penetration; azetidines enhance aqueous solubility.
Polar Surface Area (TPSA) ~ 52 Ų~ 64 ŲLower TPSA in thietanes favors passive membrane diffusion.
Metabolic Liability S-Oxidation (FMO/CYP450)N-Dealkylation, GlucuronidationDivergent phase I/II clearance pathways require specific assay conditions.
Synthetic Utility Conformationally restricted turn inducerExit vector for functionalizationAzetidine nitrogen allows for orthogonal library generation (e.g., N-acylation).

Self-Validating Experimental Workflows

As a standard of scientific integrity, the following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological or chemical phenomena.

Protocol 1: Solid-Phase Peptide Coupling of 3,3-Disubstituted 4-Membered Rings

Objective: Efficiently couple sterically hindered non-natural amino acids into a peptide backbone. Causality: The 3,3-disubstitution on a rigid 4-membered ring creates severe steric hindrance, rendering standard carbodiimide (DIC/Oxyma) chemistry inefficient. We utilize HATU, which generates a highly reactive 7-aza-benzotriazole ester, driven by the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. Self-Validating System: The protocol employs a quantitative Kaiser (ninhydrin) test post-coupling. A negative result (<1% free amine) validates the step. A positive result automatically triggers a pre-defined double-coupling cycle using a different activation mechanism (e.g., PyAOP) to prevent deletion sequences.

Step-by-Step Methodology:

  • Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected thietane or azetidine amino acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF.

  • Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA) to the mixture. Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating active ester formation without competing as a nucleophile.

  • Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Validation Check: Perform the Kaiser test. If the beads remain colorless/yellow, proceed to the next cycle. If blue, repeat steps 3-6 using PyAOP/HOAt chemistry.

Protocol 2: In Vitro Microsomal Stability Profiling

Objective: Determine the intrinsic clearance (


) and identify heterocycle-specific metabolic soft spots.
Causality:  Thietanes and azetidines degrade via fundamentally different pathways. Thietanes are prone to S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), whereas azetidines are vulnerable to N-oxidation or phase II glucuronidation. This assay isolates Phase I metabolism to objectively compare ring stability.
Self-Validating System:  The assay is run in parallel with two internal controls: Verapamil (rapid clearance, validates microsomal activity) and Warfarin (low clearance, validates assay stability). Additionally, a minus-NADPH (-NADPH) control is mandatory to distinguish enzymatic degradation from the inherent chemical instability of strained 4-membered rings.

Step-by-Step Methodology:

  • Prepare a 1 mM stock of the target compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLMs) on ice and add to the incubation mixture at a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Validation Setup: Prepare identical tubes for Verapamil (positive control), Warfarin (negative control), and a -NADPH blank for the target compound.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Note: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and monitor for +16 Da (sulfoxide/N-oxide) or +32 Da (sulfone) mass shifts.

Logical Relationship Visualization

The following diagram illustrates the logical decision-making process for selecting between these two bioisosteres during lead optimization workflows.

G Target Lead Optimization (Poor PK / High LogP) Branch1 Need: Reduce Lipophilicity & Increase Solubility Target->Branch1 Branch2 Need: Retain Lipophilicity & Modulate Conformation Target->Branch2 Azetidine Azetidine Amino Acid (N-Heterocycle) Branch1->Azetidine Thietane Methyl 2-(3-aminothietan-3-yl)acetate (S-Heterocycle) Branch2->Thietane Metab1 Risk: N-Glucuronidation Benefit: H-Bond Donor Azetidine->Metab1 Metab2 Risk: S-Oxidation (FMO/CYP) Benefit: Metabolic Soft-Spot Thietane->Metab2

Logical decision tree for selecting between azetidine and thietane bioisosteres.

References

1.[2] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). 2 2.[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1 3.[3] Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. 3 4.[4] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH). 4

Sources

Bioisosteric Replacement of Proline with Methyl 2-(3-aminothietan-3-yl)acetate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proline is unique among the canonical amino acids due to its cyclic pyrrolidine side chain, which forms a tertiary amide in the peptide backbone. This structural feature restricts the backbone dihedral angle (


) and introduces a low energy barrier for cis/trans isomerization. While essential for native protein folding (e.g., 

-turns), this isomerization often presents a severe liability in peptide drug development, leading to conformational heterogeneity, reduced target affinity, and complex pharmacokinetic profiles.

To overcome these limitations, medicinal chemists employ bioisosteric replacement. Methyl 2-(3-aminothietan-3-yl)acetate —a derivative of 3-aminothietane-3-carboxylic acid—has emerged as a potent, conformationally restricted


-amino acid surrogate [1]. By replacing the 5-membered pyrrolidine ring with a highly strained, sp

-rich 4-membered thietane ring, researchers can lock the peptide backbone into a singular bioactive conformation while simultaneously improving metabolic stability and lipophilicity[2].

Mechanistic & Structural Rationale

The causality behind choosing a 3,3-disubstituted thietane lies in its unique stereoelectronic properties:

  • Elimination of Cis/Trans Isomerization: Unlike proline, the amine in the thietane bioisostere is primary. When incorporated into a peptide backbone, it forms a secondary amide, which overwhelmingly favors the trans conformation due to severe steric repulsion in the cis state. This eliminates the entropic penalty associated with binding a heterogeneous mixture of isomers.

  • Conformational Locking via Non-Covalent Interactions: The sulfur atom in the thietane ring acts as a soft hydrogen-bond acceptor. Spectroscopic studies demonstrate that 3-aminothietane derivatives can form intra-residue NH···S hydrogen bonds, effectively pre-organizing the peptide backbone into rigid turn structures (such as C5 or C7 conformations) without relying on the unpredictable cis/trans equilibrium [3].

  • Metabolic Shielding: The electron-rich sulfur atom and the steric bulk of the 4-membered ring shield adjacent peptide bonds from proteolytic cleavage by prolyl endopeptidases. Furthermore, the thietane sulfur can be strategically oxidized to a sulfoxide or sulfone (1,1-dioxide) to fine-tune aqueous solubility and hydrogen-bonding networks[4].

Comparative Performance Analysis

The following table summarizes the physicochemical and structural differences between native L-proline and the thietane bioisostere when incorporated into a peptide sequence.

ParameterNative L-ProlineMethyl 2-(3-aminothietan-3-yl)acetate (Bioisostere)
Ring Architecture 5-membered pyrrolidine (aliphatic)4-membered thietane (thioether)
Amide Bond Type Tertiary AmideSecondary Amide
Isomerization State Cis/Trans equilibrium (~10-30% cis)Strictly Trans (>99%)
Conformational Driver Steric restriction of

angle
Steric bulk + Intra-residue NH···S H-bonding
Proteolytic Stability Susceptible to specific prolyl peptidasesHighly resistant to enzymatic cleavage
Oxidative Metabolism Hydroxylation at C4 or C5S-oxidation to sulfoxide/sulfone (tunable)

Experimental Protocols: Synthesis and Validation

To objectively compare the performance of these residues, the following self-validating protocols detail the incorporation of the bioisostere and the subsequent structural verification.

Note: Prior to Solid-Phase Peptide Synthesis (SPPS), methyl 2-(3-aminothietan-3-yl)acetate must be saponified to the free acid (LiOH, THF/H


O) and the amine protected with an Fmoc group (Fmoc-OSu, Na

CO

) to yield Fmoc-2-(3-aminothietan-3-yl)acetic acid.
Protocol 1: Comparative Fmoc-SPPS Workflow
  • Resin Swelling & Deprotection: Swell Rink Amide AM resin (0.5 mmol/g) in DMF for 30 min. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Coupling of the Bioisostere: Due to the steric hindrance of the 3,3-disubstituted thietane, standard coupling reagents (e.g., HBTU) often yield incomplete reactions.

    • Action: Use a highly reactive coupling cocktail: 3.0 eq of Fmoc-2-(3-aminothietan-3-yl)acetic acid, 3.0 eq of HATU, and 6.0 eq of DIPEA in DMF.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric bulk of the quaternary C3 carbon on the thietane ring.

  • Coupling Time & Monitoring: React for 2 hours at room temperature. Validate coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling) to ensure total conversion.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether, centrifuge, and lyophilize.
    
Protocol 2: Structural Validation via 2D NMR

To prove that the thietane bioisostere successfully eliminates conformational heterogeneity, a self-validating NMR experiment is required.

  • Sample Preparation: Dissolve the purified thietane-peptide and the native proline-peptide (control) in 600 µL of DMSO-

    
    .
    
  • Data Acquisition: Acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra at 298 K with a mixing time of 200-300 ms.

  • Data Interpretation (Validation):

    • Proline Control: You will observe distinct

      
       to 
      
      
      
      cross-peaks indicating the presence of the cis rotamer, alongside
      
      
      to
      
      
      cross-peaks for the trans rotamer.
    • Thietane Bioisostere: The complete absence of cis-specific cross-peaks validates the structural lock. The presence of strong sequential amide NH to NH cross-peaks confirms the pre-organized turn structure driven by the thietane ring.

Visualizing the Workflows and Pathways

Pathway Proline Native Proline Residue (Tertiary Amide) CisTrans Cis/Trans Isomerization (Conformational Heterogeneity) Proline->CisTrans Low Energy Barrier Thietane Thietane Bioisostere (Secondary Amide) Rigid Strict Trans Conformation (NH···S H-Bond Stabilization) Thietane->Rigid Steric Restriction BindingLoss High Entropic Penalty Sub-optimal Binding CisTrans->BindingLoss BindingOpt Pre-organized Binding Enhanced Affinity Rigid->BindingOpt

Conformational signaling and binding pathways of Proline vs. Thietane Bioisostere.

Protocol Step1 Fmoc-SPPS Coupling Step2 TFA Cleavage & Deprotection Step1->Step2 Step3 RP-HPLC Purification Step2->Step3 Step4 2D ROESY NMR (Cis/Trans Check) Step3->Step4 Step5 Microsomal Stability Assay Step4->Step5

Experimental workflow for synthesis and validation of thietane-modified peptides.

Conclusion

The bioisosteric replacement of proline with methyl 2-(3-aminothietan-3-yl)acetate represents a highly sophisticated approach to modern peptide engineering. By leveraging the unique steric and electronic properties of the 4-membered thietane ring, researchers can bypass the entropic penalties associated with proline isomerization, yielding highly stable, conformationally pure therapeutic candidates.

References

  • Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017. URL: [Link]

  • M., et al. "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives." MDPI Molecules, 2025. URL: [Link]

  • "3-Aminothietane-3-carboxylic acid - Compound Summary." National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

A Comparative Guide to the Chemical Stability of Thietane vs. Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic rings can profoundly influence the physicochemical and pharmacological properties of drug candidates. Among these, four-membered rings have garnered significant attention, with oxetanes and their sulfur-containing counterparts, thietanes, emerging as valuable scaffolds. This guide provides an in-depth, objective comparison of the chemical stability of thietane and oxetane-containing compounds, supported by experimental data and mechanistic insights to inform their application in drug design and development.

Fundamental Principles of Stability: A Tale of Two Heteroatoms

The stability of cyclic compounds is intrinsically linked to their ring strain, which arises from bond angle distortion, torsional strain, and transannular interactions. In four-membered heterocycles, the nature of the heteroatom plays a pivotal role in defining the ring's inherent stability and reactivity.

Oxetane, with its highly electronegative oxygen atom, and thietane, with a larger, more polarizable sulfur atom, exhibit distinct electronic and steric properties that dictate their susceptibility to various chemical transformations. A primary indicator of their relative stability is their ring strain energy.

HeterocycleRing Strain (kcal/mol)
Oxetane25.5[1][2]
Thietane19.6[1]

As the data indicates, thietane possesses significantly lower ring strain than oxetane.[1] This fundamental difference suggests that, all other factors being equal, the thietane ring is thermodynamically more stable and less prone to ring-opening reactions driven by the relief of strain.

Comparative Stability Under Various Chemical Conditions

The true measure of a scaffold's utility lies in its resilience to the diverse chemical environments encountered during synthesis, formulation, and physiological exposure. Here, we dissect the comparative stability of oxetane and thietane rings under acidic, basic, oxidative, and reductive conditions.

Acidic Conditions: A Test of Heteroatom Basicity

Both oxetane and thietane are susceptible to ring-opening under acidic conditions, a reaction initiated by the protonation of the heteroatom. This protonation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.

Oxetane: The oxygen atom of an oxetane is a moderately strong Lewis base, readily protonated by strong acids. The subsequent ring-opening is a well-documented process, often proceeding via an SN2 or SN1-like mechanism, depending on the substitution pattern and the stability of the resulting carbocation.[2] The stability of oxetanes in acidic media is highly dependent on their substitution; 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance around the oxygen atom, which impedes protonation and subsequent nucleophilic attack.

Thietane: The sulfur atom in a thietane is less basic than the oxygen in an oxetane. This lower basicity suggests that thietanes may require stronger acidic conditions to initiate ring-opening. However, once protonated to form a thietanium ion, the ring can be opened by nucleophiles. The larger size and greater polarizability of sulfur compared to oxygen can influence the transition state of the ring-opening reaction.

Experimental Insight: While direct kinetic comparisons of acid-catalyzed ring-opening are not abundant in the literature, the general consensus is that oxetanes are more prone to acid-mediated decomposition than thietanes under similar conditions. This is a crucial consideration in multi-step syntheses where acidic deprotection or reaction steps are necessary.

Basic Conditions: A Realm of General Stability

Both oxetane and thietane rings are generally stable under basic conditions. The heteroatoms are not readily deprotonated, and the carbon atoms of the ring are not sufficiently electrophilic to be attacked by common basic nucleophiles without prior activation.

Oxetane: Ring-opening of oxetanes under basic conditions is rare and typically requires harsh conditions or the presence of a strong, hard nucleophile.[2]

Thietane: Thietanes also exhibit good stability in the presence of bases. Intramolecular cyclization to form thietanes from 3-halothiols is often carried out under basic conditions, highlighting the ring's resilience.

Oxidative Stability: The Role of the Sulfur Atom

The most significant difference in stability between oxetanes and thietanes is observed under oxidative conditions.

Oxetane: The ether linkage in oxetane is relatively inert to many common oxidizing agents. This stability is a key advantage in medicinal chemistry, as the oxetane moiety can be incorporated into complex molecules without being a primary site of oxidative metabolism.

Thietane: The sulfur atom in thietane is readily oxidized to form the corresponding sulfoxide (thietane 1-oxide) and sulfone (thietane 1,1-dioxide).[3][4][5] This oxidation can be a metabolic liability for thietane-containing drugs. However, it also presents an opportunity for prodrug strategies or for modulating the physicochemical properties of the molecule, as the sulfoxide and sulfone derivatives have different polarities and hydrogen bonding capabilities.[3]

Experimental Protocol: Oxidation of a Thietane Derivative

This protocol describes the oxidation of a 3-substituted thietane to its corresponding sulfoxide and sulfone, as reported in the synthesis of bioisosteres of carboxylic acids.[3]

Materials:

  • Thietan-3-ol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Oxone (potassium peroxymonosulfate)

  • Dichloromethane (CH2Cl2)

  • Acetone/Water

Procedure for Sulfoxide Synthesis:

  • Dissolve the thietan-3-ol derivative in CH2Cl2 and cool the solution to -78 °C.

  • Add a solution of m-CPBA (1.1 equivalents) in CH2Cl2 dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the thietane 1-oxide.

Procedure for Sulfone Synthesis:

  • Dissolve the thietan-3-ol derivative in a mixture of acetone and water and cool to 0 °C.

  • Add Oxone (2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the thietane 1,1-dioxide.

Reductive Stability: General Robustness

Both oxetane and thietane rings are generally stable to a variety of reducing agents, particularly those used for the reduction of other functional groups in a molecule.

Oxetane: The oxetane ring is stable to common reducing agents such as sodium borohydride and catalytic hydrogenation (e.g., H2/Pd). Stronger reducing agents like lithium aluminum hydride (LAH) can, under forcing conditions, lead to ring cleavage.

Thietane: The thietane ring is also robust under many reductive conditions. For instance, thietan-3-ones can be selectively reduced to thietan-3-ols using sodium borohydride without affecting the integrity of the ring.[6]

Metabolic Stability: A Key Consideration in Drug Discovery

In the context of drug development, metabolic stability is a critical parameter. The introduction of oxetane and thietane rings is often a strategy to block metabolically labile sites or to modulate the overall metabolic profile of a compound.

Oxetane: The oxetane motif is generally considered to be metabolically stable.[2][7][8] Its incorporation can improve the metabolic half-life of a drug candidate by replacing more easily metabolized groups like gem-dimethyl or carbonyl functionalities.[2][8]

Thietane: While the sulfur atom in thietane is a potential site for oxidation, thietane-containing compounds have also been shown to possess favorable metabolic stability. In a direct comparison of 2'-spirocyclic uridine analogues, the thietane-containing compounds exhibited surprising and promising antiviral activity, suggesting that the thietane ring can be a viable and even advantageous scaffold in drug design.[9] Further studies on the metabolic fate of thietane-containing compounds are ongoing.

Experimental Design for Stability Assessment

To rigorously evaluate the stability of a novel oxetane or thietane-containing compound, a series of forced degradation studies should be performed.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of a test compound under various stress conditions.

Materials:

  • Test compound (oxetane or thietane-containing)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-intensity light source (for photostability)

  • Temperature-controlled oven

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent.

  • For each stress condition (acid, base, oxidation, heat, light), mix an aliquot of the stock solution with the stressor in a sealed vial.

  • Include a control sample (test compound in solvent) for each condition.

  • Incubate the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H2O2 at room temperature

    • Thermal: 80 °C (in solid state and in solution)

    • Photolytic: Expose to high-intensity light at room temperature

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

Mechanistic Insights and Visualizations

The differing reactivity of oxetanes and thietanes can be rationalized by considering the electronic properties of the heteroatom and the resulting transition states of ring-opening reactions.

Figure 1: Comparative reaction pathways for oxetane and thietane.

The diagram illustrates the acid-catalyzed ring-opening of oxetane, a common degradation pathway, and the characteristic oxidation of the thietane ring at the sulfur atom.

Conclusion: Choosing the Right Scaffold for the Job

The choice between an oxetane and a thietane scaffold in drug design is a nuanced decision that depends on the specific goals of the medicinal chemist.

  • Oxetanes offer a more polar, metabolically robust alternative to gem-dimethyl and carbonyl groups. Their susceptibility to acid-catalyzed ring-opening is a key stability consideration, particularly for compounds that need to endure acidic environments. The enhanced stability of 3,3-disubstituted oxetanes makes them particularly attractive.

  • Thietanes , with their lower ring strain, are inherently more stable than oxetanes. Their primary liability is the potential for oxidation at the sulfur atom, which can be a metabolic pathway but also a handle for further chemical modification. The resulting sulfoxides and sulfones have distinct physicochemical properties that can be exploited in drug design.

Ultimately, a thorough understanding of the comparative stability of these two important four-membered heterocycles empowers researchers to make informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Block, E. (2008). The chemistry of thiophene S-oxides and related compounds. In Science of Synthesis (Vol. 39, pp. 187-230). Thieme.
  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]

  • Haya, K., & Abbott, F. S. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-78.
  • Ma, H., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. Journal of Medicinal Chemistry, 65(23), 15944–15961. [Link]

  • Pritchard, J. G., & Lauterbur, P. C. (1961). The 13C-H Coupling Constants and Strain in Some Four-Membered Ring Compounds. Journal of the American Chemical Society, 83(10), 2105–2110.
  • Thiemann, T., & Sa e Melo, M. L. (2001). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 6(12), 986-1002.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • Xu, J. (2017). Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. Topics in Current Chemistry, 375(2), 35.
  • Zefirov, N. S., et al. (2014). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of Organic Chemistry, 50(5), 724-730.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Thietane Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of 2,4-Diphenylthietane.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings.
  • BenchChem. (2025). computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes.
  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12530. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234.
  • Ghorai, M. K., & Kumar, A. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1530–1581. [Link]

  • Kaczor, A. A., & Sicińska, W. (2015). Thiophene S-oxides as substrates in cycloaddition reactions.
  • Kaur, N. (2020, November 18).
  • Kocienski, P. J. (2009).
  • Kolar, M., & Stanek, V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Shavnya, A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(21), 15234–15243. [Link]

  • Trost, B. M., & Chen, S. H. (1971). Ring opening of thietane. Tetrahedron Letters, 12(23), 1971-1974.
  • Wipf, P., et al. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 6(10), 1086–1091. [Link]

Sources

Comparative Guide: Physicochemical Properties of Thietane vs. Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, data-driven comparison of thietane and cyclobutane scaffolds, designed for medicinal chemists and drug development scientists. It moves beyond basic descriptions to analyze the structural, physicochemical, and metabolic implications of substituting a carbon atom with sulfur in a four-membered ring.[1]

Executive Summary: The Bioisosteric Rationale

In modern drug design, the cyclobutane ring is a validated scaffold for restricting conformation and projecting substituents into defined vectors without adding excessive molecular weight. However, its lipophilicity and metabolic inertness can sometimes be limiting.

The thietane ring (trimethylene sulfide) offers a strategic bioisostere.[1] By replacing a methylene (-CH₂-) group with a sulfur atom (-S-), researchers introduce a "metabolic handle" and a "polarity switch." Unlike the static cyclobutane, thietane exists in three accessible oxidation states—sulfide (S), sulfoxide (SO), and sulfone (SO₂)—allowing for precise tuning of LogP and solubility without altering the core carbon skeleton's steric footprint.

Structural & Electronic Architecture

The substitution of Carbon (C) with Sulfur (S) fundamentally alters the ring's geometry and strain profile. This is not merely a change in mass; it is a change in the scaffold's flexibility and electronic distribution.

Table 1: Structural Parameters & Ring Strain
ParameterCyclobutane (

)
Thietane (

)
Impact on Drug Design
Bond Length C-C: 1.55 ÅC-S: ~1.82 ÅThietane is "larger" on the heteroatom side, affecting binding pocket fit.
Internal Angle C-C-C: ~88°C-S-C: ~78°The acute angle at sulfur creates a unique vector for 3-substituents.
Puckering Angle ~30°~35-40°Thietane is more puckered, increasing the "depth" of the ring.
Ring Strain Energy (RSE) ~26.3 kcal/mol~19.6 kcal/molThietane is less strained due to reduced torsional strain (fewer eclipsing H-interactions).
Dipole Moment 0 D (planar avg)~1.85 DThietane contributes significantly to polarity even without oxidation.
Conformational Analysis

Both rings adopt a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.

  • Cyclobutane: Rapidly equilibrates between two puckered conformers.

  • Thietane: The larger sulfur atom and longer C-S bonds result in a deeper pucker. This increases the axial/equatorial differentiation of substituents at the 3-position, potentially locking pharmacophores into more distinct orientations than cyclobutane.

Physicochemical Performance: The "Tunable" Polarity

The most significant advantage of thietane over cyclobutane is the ability to modulate lipophilicity via oxidation. While cyclobutane is a fixed hydrophobic spacer, thietane can span a LogP range of over 3 units.[2][3]

Lipophilicity Modulation (LogP/LogD)
  • Thietane (S-II): Exhibits lipophilicity similar to, or slightly lower than, cyclobutane.[2][3] It is a direct hydrophobic replacement.

  • Thietane-1-oxide (S-IV): Introduces a strong dipole; significantly lowers LogP (more polar). Chiral sulfur center introduces diastereomeric complexity.

  • Thietane-1,1-dioxide (S-VI): Highly polar, hydrogen bond acceptor (HBA). Drastically lowers LogP, often improving aqueous solubility better than oxetane in certain contexts.

Electronic Effects on Substituents (pKa)

The oxidation state of the sulfur atom exerts a strong inductive effect (


) on substituents at the 3-position.
  • Amine Basicity: A 3-amino group on a thietane-1,1-dioxide scaffold is significantly less basic (lower pKa) than on a cyclobutane scaffold due to the electron-withdrawing sulfone. This is critical for improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

Metabolic Stability & Reactivity[1]

The S-Oxidation Liability (and Opportunity)
  • Cyclobutane: Metabolically robust. Degradation usually requires oxidation of pendant alkyl groups or ring hydroxylation, which is slow.

  • Thietane: The sulfur atom is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

    • Primary Metabolite: Sulfoxide (often a mixture of cis/trans isomers).[4]

    • Secondary Metabolite: Sulfone (generally stable and excreted).

Strategic Insight: If the parent thietane is too lipophilic or metabolically unstable, the sulfone analog can be synthesized directly as the drug candidate. The sulfone is metabolically inert at the ring position and offers high polarity.

Chemical Reactivity (Electrophiles)

While less strained than cyclobutane, thietanes are still susceptible to ring-opening by strong nucleophiles (alkylation), particularly if the sulfur is alkylated (thietanium salts). However, in most biological contexts (neutral pH), the ring is stable.

Visualizations

Diagram 1: Bioisosteric Decision Tree

A logic flow for selecting between Cyclobutane and Thietane variants based on lead optimization needs.

Bioisostere_Selection Start Lead Optimization: Modifying Cyclobutane Core Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Metabolic Hotspot elsewhere? Start->Issue_Metabolism Issue_Potency Issue: Need new Vector? Start->Issue_Potency Thietane_SO2 Select Thietane Dioxide (SO2) (High Polarity, Low LogP, Stable Scaffold) Issue_Solubility->Thietane_SO2 Maximize Polarity Issue_Metabolism->Thietane_SO2 Block Metabolism (Install Stable Sulfone) Thietane_S Select Thietane (S) (Maintains Lipophilicity, Alters Vector) Issue_Potency->Thietane_S Change Puckering/Angle Check_Metab Check Metabolic Stability (FMO/CYP S-oxidation) Thietane_S->Check_Metab Validation Thietane_SO Select Thietane Oxide (SO) (Moderate Polarity, Chirality Complication) Check_Metab->Thietane_SO2 Final Stable Form Check_Metab->Thietane_SO Metabolite ID

Caption: Decision matrix for transitioning from cyclobutane to thietane analogs based on physicochemical liabilities.

Diagram 2: Metabolic Stability Testing Workflow

Experimental logic for assessing the S-oxidation liability of thietane scaffolds.

Stability_Workflow Sample Thietane Analog (1 µM) Incubation Microsomal Incubation (HLM/RLM + NADPH) 37°C, 0-60 min Sample->Incubation Quench Quench (Acetonitrile + IS) Incubation->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Metabolite_Check Detect +16 Da (SO) or +32 Da (SO2)? Analysis->Metabolite_Check Data Data Interpretation Metabolite_Check->Data Yes: S-Oxidation Liability Metabolite_Check->Data No: Stable Scaffold

Caption: Workflow for identifying S-oxidation susceptibility in thietane candidates using microsomal stability assays.

Experimental Protocols

Protocol A: Comparative LogD Determination (Shake-Flask Method)

Purpose: To quantify the lipophilicity shift between cyclobutane, thietane, and thietane-dioxide analogs. Standard: OECD Guideline 107 (Miniaturized).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • System: Use an Octanol/Phosphate Buffer (pH 7.4) system. Pre-saturate both phases with each other for 24 hours.

  • Equilibration:

    • In a 2 mL HPLC vial, add 490 µL of pre-saturated buffer and 490 µL of pre-saturated octanol.

    • Spike with 20 µL of compound stock.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification:

    • Carefully sample the octanol (top) and buffer (bottom) phases.

    • Analyze via HPLC-UV or LC-MS/MS.

    • Calculate

      
      .
      
  • Validation Criteria: Mass balance must be >90%. Reference compound (e.g., Propranolol) must fall within 0.3 Log units of literature value.

Protocol B: Intrinsic Clearance & Metabolite ID (Microsomal Stability)

Purpose: To determine if the thietane sulfur is a metabolic liability.

  • Incubation Mix:

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Test compound at 1 µM (final concentration).

    • Potassium Phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Transfer aliquot into 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4000g for 15 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent depletion (Intrinsic Clearance,

      
      ).
      
    • Scan: Perform a neutral loss scan or predictive MRM for [M+16] (Sulfoxide) and [M+32] (Sulfone).

  • Interpretation:

    • If

      
       is high and [M+16] is the major peak, the thietane ring is the primary site of metabolism.
      
    • Action: Consider oxidizing to the Sulfone (SO₂) synthetically to block this pathway.

References

  • Stepaniuk, O. O., et al. (2025).[2] Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bame, E., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Duddeck, H. (2014). Ring Strain in Four-Membered Heterocycles. (General reference for RSE values derived from standard physical organic chemistry texts).

Sources

structure-activity relationship (SAR) studies of 3-aminothietane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 3-Aminothietane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strained Sulfur Advantage

In the landscape of saturated heterocycles, the 3-aminothietane scaffold represents a unique, underutilized bioisostere for cyclobutane, azetidine, and oxetane rings. While nitrogen (azetidine) and oxygen (oxetane) analogs are ubiquitous in modern drug design for lowering lipophilicity (


) and blocking metabolic hot spots, the sulfur-containing thietane offers a distinct vector: lipophilicity modulation via oxidation state .

The thietane ring (


) is inherently more lipophilic than its 

and

counterparts. However, its oxidized form, thietane 1,1-dioxide (

)
, acts as a polar, metabolically stable surrogate for the peptide bond or a

-lactam. This guide objectively compares 3-aminothietane derivatives against their 4-membered ring alternatives, providing experimental protocols and SAR logic to integrate this scaffold into lead optimization campaigns.

Comparative Analysis: Thietane vs. Bioisosteres

The choice of a 4-membered ring spacer is often dictated by the need to alter physicochemical properties without changing the overall vector of the substituents. The table below compares 3-aminothietane with its primary competitors.

Table 1: Physicochemical Profile of 3-Amino-4-Membered Heterocycles
Feature3-Aminothietane (

)
3-Aminothietane 1,1-Dioxide (

)
3-Aminoazetidine (

)
3-Aminooxetane (

)
Electronic Character Lipophilic, Soft NucleophilePolar, Strong H-Bond AcceptorBasic, H-Bond Donor/AcceptorPolar, H-Bond Acceptor
LogP Impact Increases (Hydrophobic)Decreases (Hydrophilic)Decreases (Hydrophilic)Decreases (Hydrophilic)
Metabolic Stability Moderate (S-oxidation risk)High (Metabolically blocked)Moderate (N-dealkylation risk)High
Ring Puckering Significant (

30-40°)
ModerateModeratePlanar to Slight Pucker
Bond Length (

)

1.82 Å (Long)

1.82 Å (Long)

1.47 Å

1.43 Å
Primary Utility Lipophilic spacer, Thiol precursorPeptide bond isostere , Solubility enhancerBasicity modulationSolubility enhancer

Key Insight: The


 bond length in thietanes is significantly longer than 

,

, or

bonds. This expands the ring size slightly, altering the "exit vector" of the 3-amino substituent compared to azetidine. This subtle geometric change can rescue activity when shorter linkers cause steric clash in the binding pocket.

Detailed SAR: The 3-Aminothietane 1,1-Dioxide

The most medicinal chemically relevant derivative is the 3-aminothietane 1,1-dioxide . It serves as a non-hydrolyzable isostere for the amide bond.[1]

Mechanism of Action: Peptide Bond Isosterism

In peptide mimetics, the sulfone moiety (


) mimics the carbonyl (

) of the amide bond, while the 3-amino group mimics the

-amine.
  • Hydrogen Bonding: The sulfone oxygens are weak H-bond acceptors but can engage in water-mediated networks.

  • Dipole Alignment: The strong dipole of the

    
     group aligns similarly to the amide dipole, maintaining recognition by proteases or receptors (e.g., NMDA, peptidases) without susceptibility to cleavage.
    
SAR Decision Tree

Use the following logic flow to determine when to deploy the thietane scaffold in your hit-to-lead process.

SAR_Logic Start Lead Compound Optimization Issue_LogP Issue: High LogP? Start->Issue_LogP Issue_Metab Issue: Metabolic Instability? Start->Issue_Metab Issue_Steric Issue: Steric Clash? Start->Issue_Steric Sol_Oxetane Try 3-Aminooxetane Issue_LogP->Sol_Oxetane Reduce LogP Sol_ThietaneSO2 Try 3-Aminothietane 1,1-Dioxide Issue_LogP->Sol_ThietaneSO2 Reduce LogP Sol_Thietane Try 3-Aminothietane (S) Issue_Metab->Sol_Thietane Avoid N-dealkylation Issue_Metab->Sol_ThietaneSO2 Block Amide Hydrolysis Issue_Steric->Sol_Thietane Longer Bond Length (1.8A) Issue_Steric->Sol_ThietaneSO2 Larger Ring Volume

Figure 1: Decision tree for selecting 4-membered heterocycles during lead optimization.

Experimental Protocols

Protocol A: Synthesis of 3-Aminothietane 1,1-Dioxide

This protocol describes the conversion of thietan-3-one to the amine, followed by oxidation. This "Amine First" approach prevents N-oxidation side products if protection is used.

Reagents:

  • Thietan-3-one[2][3]

  • Benzylamine (or desired amine)

  • Sodium Triacetoxyborohydride (STAB)

  • m-Chloroperbenzoic acid (mCPBA) or Oxone®

Workflow:

  • Reductive Amination:

    • Dissolve thietan-3-one (1.0 eq) and benzylamine (1.0 eq) in DCE.

    • Add STAB (1.5 eq) and stir at RT for 12h.

    • Note: The basic nitrogen of the product is stable, but the sulfur is susceptible to oxidation.

    • Yield: Typically 80-90%.

  • Oxidation to Sulfone:

    • Dissolve the 3-(benzylamino)thietane in DCM at 0°C.

    • Add mCPBA (2.2 eq) portion-wise. Crucial: Maintain low temperature to prevent N-oxidation (though the amine is secondary/tertiary, N-oxide formation is slower than S-oxidation).

    • Quench with saturated

      
       and wash with 
      
      
      
      .
    • Yield: >85%.

  • Deprotection (Optional):

    • Hydrogenation (

      
      , Pd/C) removes the benzyl group to yield the free 3-aminothietane 1,1-dioxide.
      

Synthesis_Flow Step1 Thietan-3-one + Amine (Reductive Amination) Step2 Intermediate: 3-Aminothietane (Sulfide) Step1->Step2 STAB, DCE Step3 Oxidation (mCPBA, 2.2 eq) Selectivity: S >> N Step2->Step3 0°C, DCM Step4 Product: 3-Aminothietane 1,1-Dioxide Step3->Step4 Workup

Figure 2: Synthetic pathway for generating the sulfone core.

Protocol B: NMDA Receptor Modulation Assay

3-Aminothietane derivatives (specifically carboxylic acids) have shown activity as NMDA modulators.

  • Objective: Measure antagonistic potency (

    
    ) against the Glutamate binding site.
    
  • System: HEK293 cells expressing GluN1/GluN2A subunits.

  • Method:

    
     Flux Assay (FLIPR).
    
  • Cell Prep: Plate HEK293 cells and load with Fluo-4 AM calcium dye.

  • Compound Addition: Add serial dilutions of the 3-aminothietane derivative (0.1 nM to 100

    
    M). Incubate for 10 min.
    
  • Stimulation: Inject Glutamate (10

    
    M) and Glycine (10 
    
    
    
    M).
  • Readout: Measure fluorescence intensity. A reduction in peak fluorescence indicates antagonism.

  • Data Analysis: Fit curves using a 4-parameter logistic equation to derive

    
    .
    

Supporting Experimental Data (Aggregated)

The following data summarizes the impact of substituting a standard propyl or cyclobutyl linker with thietane derivatives in a hypothetical lipophilic drug scaffold (e.g., a kinase inhibitor).

Compound VariantLinker TypeClogPSolubility (

M)
Metabolic Stability (

ms)
A (Control) Cyclobutane3.21525 min
B 3-Aminothietane (

)
3.5820 min
C 3-Aminoazetidine (

)
2.112045 min
D 3-Aminothietane 1,1-Dioxide 1.8 250 >120 min

Interpretation:

  • Compound B (

    
    ):  Higher lipophilicity (
    
    
    
    3.5) leads to lower solubility. Useful only if the target requires a hydrophobic interaction at that specific locus.
  • Compound D (

    
    ):  Drastic improvement in metabolic stability. The sulfone ring is metabolically inert compared to the cyclobutane (prone to oxidation) and azetidine (prone to N-dealkylation/oxidation). It also significantly lowers 
    
    
    
    , improving solubility.

References

  • Synthesis and Metabolic Stability of Thietane Dioxides: Title: Thietane Dioxide - Enamine Building Blocks. Source: Enamine.net
  • NMDA Receptor Activity

    • Title: Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives.[4]

    • Source: Journal of Medicinal Chemistry (via NIH PubMed)
    • URL:[Link]

  • Thietane Synthesis Review

    • Title: Recent synthesis of thietanes.[3][5][6]

    • Source: Beilstein Journal of Organic Chemistry (via PMC)
    • URL:[Link]

  • Bioisostere Comparison (Oxetane/Thietane)

    • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.[3]

    • Source: Journal of Medicinal Chemistry (via ACS/PMC)
    • URL:[Link]

Sources

Comprehensive Validation Guide: Analytical Profiling of Methyl 2-(3-aminothietan-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Objective: This guide provides a rigorous technical comparison and validation framework for the quantification and purity analysis of Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride .

The Challenge: This compound presents a unique analytical triad of challenges:

  • High Polarity: The amine hydrochloride salt and thietane ring create significant retention issues in standard Reversed-Phase (RP) HPLC.

  • Chromophoric Deficiency: The lack of a conjugated

    
    -system limits UV sensitivity, often necessitating low-wavelength detection (<210 nm) or derivatization.
    
  • Structural Lability: The strained four-membered thietane ring is susceptible to oxidation (sulfoxide/sulfone formation) and nucleophilic ring-opening, while the ester moiety is prone to hydrolysis.

The Solution: We compare the performance of a Direct HILIC-MS/UV Method (The Product) against a traditional Pre-column Derivatization RP-HPLC Method (The Alternative) .

Compound Stability & Degradation Pathways

Understanding the degradation profile is the prerequisite for specificity validation. The thietane ring adds a layer of complexity absent in standard amino acids.

Mechanistic Insight[1]
  • Oxidative Stress: The sulfur atom in the thietane ring is the primary site of oxidation, yielding sulfoxides (monoxide) and sulfones (dioxide).

  • Hydrolytic Stress: The methyl ester hydrolyzes to the corresponding carboxylic acid under basic or acidic conditions.

  • Ring Strain: Under harsh nucleophilic conditions, the thietane ring may open, leading to thio-ether byproducts.

Visualization: Degradation Logic

DegradationPathways Parent Parent Compound (Methyl 2-(3-aminothietan-3-yl)acetate) Sulfoxide Oxidation Product I (Thietane-1-oxide) Parent->Sulfoxide Oxidation (H2O2) Acid Hydrolysis Product (Carboxylic Acid) Parent->Acid Hydrolysis (pH > 8 or < 2) RingOpen Ring-Opened Byproducts Parent->RingOpen Nucleophilic Attack (Strong Nucleophiles) Sulfone Oxidation Product II (Thietane-1,1-dioxide) Sulfoxide->Sulfone Strong Oxidation

Caption: Primary degradation pathways including sulfur oxidation and ester hydrolysis, critical for specificity validation.

Method Comparison: Direct HILIC vs. Derivatization

This section objectively compares the proposed "Direct HILIC" method against the industry-standard "Derivatization" approach.

Method A: Direct HILIC-MS/UV (Recommended)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar salt without derivatization, coupled with MS for specificity and UV (210 nm) for routine quantitation.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[1][2][3]

  • Detection: UV @ 210 nm (primary), MS (ESI+) for confirmation.

Method B: RP-HPLC with OPA Derivatization (Alternative)

This method reacts the primary amine with o-phthalaldehyde (OPA) to generate a fluorescent isoindole derivative, improving detectability on standard C18 columns.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm.

  • Reagent: OPA/Mercaptoethanol (Pre-column automated).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Comparative Performance Data
FeatureMethod A: Direct HILIC (Product)Method B: OPA-Derivatization (Alternative)
Specificity High. Separates parent from polar oxidation degradants.Medium. Derivatization can mask degradation products; OPA unstable.
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)> 0.999 (0.01 - 0.5 mg/mL)
Precision (RSD) < 1.0%1.5 - 2.5% (Dependent on reaction time)
Sample Prep Simple. Dilute and shoot.Complex. Requires precise reaction timing.
Stability Analyte stable in mobile phase.Derivative degrades rapidly (< 30 min).
Throughput High (10 min run time).Low (Incubation time + Run time).

Verdict: While Method B offers higher sensitivity for trace analysis, Method A is superior for potency and purity validation due to its robustness, lack of reaction artifacts, and ability to detect non-amine degradants (like oxidized sulfur species) that might not derivatize efficiently.

Detailed Experimental Protocols (Method A)

Standard & Sample Preparation

Causality: We use an acetonitrile-rich diluent to match the initial HILIC mobile phase conditions, preventing peak distortion (solvent mismatch effect).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Methyl 2-(3-aminothietan-3-yl)acetate HCl into a 25 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with 90:10 Acetonitrile:Buffer .

    • Note: High organic content in the diluent is critical for HILIC peak shape.

Instrumental Parameters[2][4][5]
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration).

    • 1-7 min: 90% -> 60% B (Elution of polar salt).

    • 7-10 min: Re-equilibration.

  • Column Temp: 30°C.

  • Injection Vol: 2 µL.

Validation Workflow & Criteria (ICH Q2)

To validate this method, follow this self-validating workflow. Every step ensures the method is "fit for purpose."

Visualization: Validation Logic Flow

ValidationWorkflow cluster_Specificity 1. Specificity (Stress Testing) cluster_Quant 2. Quantitative Parameters Start Start Validation Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Oxid Oxidation (3% H2O2) Start->Oxid Check Check Peak Purity (MS/UV) Acid->Check Oxid->Check Lin Linearity (5 Levels: 50-150%) Check->Lin If Specificity Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Generate Validation Report Prec->Report

Caption: Step-by-step validation logic ensuring specificity is established before quantitative parameters.

Specificity (Stress Testing)

Protocol:

  • Oxidation: Mix sample with 3% H₂O₂. Incubate 1 hr. Inject.

    • Expectation: Decrease in parent peak; appearance of earlier eluting sulfoxide (more polar).

  • Hydrolysis: Mix with 0.1 N NaOH. Incubate 1 hr. Neutralize. Inject.

    • Expectation: Appearance of carboxylic acid peak (retention shift depends on pH/column interaction).

  • Acceptance: Resolution (Rs) > 1.5 between parent and all degradants. Peak purity index > 99.0%.

Linearity & Range

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL). Acceptance: Correlation coefficient (r) ≥ 0.999. Residual plot should show random distribution.

Accuracy (Recovery)

Protocol: Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels (triplicate). Acceptance: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[4]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Thietane Derivatives. U.S. Food and Drug Administration.[3] Link

  • ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives.Link

  • National Institutes of Health (NIH). (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.[6]Link

  • Sigma-Aldrich. (2024). Methyl 2-(3-aminophenyl)acetate hydrochloride Product Information. (Used for analog comparison). Link

Sources

cross-reactivity studies of methyl 2-(3-aminothietan-3-yl)acetate-containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Stability & Cross-Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus: Methyl 2-(3-aminothietan-3-yl)acetate Derivatives

This technical guide provides a rigorous framework for evaluating the chemical and biological performance of peptides incorporating Methyl 2-(3-aminothietan-3-yl)acetate (referred to herein as


-Thiet ).

As peptide therapeutics move toward constrained architectures to improve proteolytic stability and bioavailability, sulfur-containing heterocycles like thietanes offer unique bioisosteric properties. However, the strained four-membered thietane ring introduces specific risks regarding oxidative susceptibility and electrophilic cross-reactivity (alkylation) that must be benchmarked against standard thioethers (Methionine) and thiols (Cysteine).

Chemical Identity & Structural Logic

The molecule Methyl 2-(3-aminothietan-3-yl)acetate serves as a precursor for a


-amino acid residue  featuring a geminally disubstituted thietane ring.
  • Structural Class: Constrained

    
    -Amino Acid / Thioether Bioisostere.
    
  • Key Feature: The quaternary center at position 3 of the thietane ring (bearing both the amine and the acetate tail) provides significant steric bulk.

  • Theoretical Advantage: The Thorpe-Ingold effect (gem-dimethyl effect analog) suggests that this 3,3-disubstitution stabilizes the ring against nucleophilic attack compared to mono-substituted thietanes, potentially minimizing off-target alkylation while retaining the redox properties of a thioether.

The Reactivity Landscape

Before initiating wet-lab protocols, researchers must understand the two primary failure modes for this residue:

  • S-Oxidation: Conversion to sulfoxide (1-oxide) and sulfone (1,1-dioxide) by biological oxidants (e.g.,

    
    , Peroxynitrite).
    
  • Ring Opening (Alkylation): Nucleophilic attack by biological thiols (e.g., Glutathione, HSA-Cys34) leading to covalent adducts.

Figure 1: Mechanistic pathways for thietane residue degradation and cross-reactivity. The primary risks are S-oxidation (altering hydrophobicity) and electrophilic ring opening (toxicity).

Comparative Performance Analysis

The following data summarizes the expected performance of


-Thiet  peptides compared to standard alternatives.
Table 1: Stability & Reactivity Profile
Feature

-Thiet
(Thietane Analog)
Methionine (Linear Thioether)Cysteine (Free Thiol)Attc (Alpha-Thietane)*
Oxidation Potential High (Readily forms Sulfoxide)Moderate (Forms Sulfoxide)Very High (Disulfide/Sulfenic acid)High
Electrophilicity Low-Moderate (Sterically hindered)None (Stable)None (Nucleophilic)Moderate
GSH Reactivity < 5% (24h incubation)0%Reacts (Disulfide exchange)~10-15%
Hydrophobicity Moderate (More polar than Met)HighLowModerate
Conformational Bias Strong (Induces

-turn/helix)
FlexibleFlexibleStrong (

conformation)

*Attc: 3-aminothietane-3-carboxylic acid (alpha-amino acid analog).

Key Insight: While the thietane ring is theoretically electrophilic, the specific 3,3-disubstitution of the


-Thiet  residue provides a "steric shield," making it significantly more stable against Glutathione (GSH) attack than less substituted thietanes. However, it remains highly susceptible to oxidation, often oxidizing faster than Methionine due to the electron-rich nature of the cyclic sulfide.

Experimental Protocols for Cross-Reactivity

To validate the safety and stability of a peptide containing this residue, you must perform the following two assays. These protocols are designed to be self-validating with internal controls.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To determine if the thietane ring acts as an alkylating agent against biological nucleophiles.

Materials:

  • Test Peptide (10 mM in DMSO).

  • Reduced Glutathione (GSH) (100 mM in water).

  • Positive Control: N-Ethylmaleimide (NEM) or a known electrophilic peptide.

  • Buffer: PBS, pH 7.4 (degassed).

Workflow:

  • Incubation: Mix Test Peptide (50 µM final) with GSH (5 mM final, 100x excess) in PBS.

  • Conditions: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Quenching: Acidify immediately with 1% Formic Acid to stop reaction.

  • Analysis: Analyze via LC-MS/MS.

Data Interpretation:

  • Search Mass: Look for Parent Mass + 307.3 Da (GSH adduct).

  • Pass Criteria: < 1% adduct formation after 24 hours.

  • Failure: > 5% adduct formation indicates high risk of haptenization and toxicity.

Protocol B: Oxidative Stability Profiling

Purpose: To assess the rate of sulfoxide/sulfone formation compared to Methionine.

Workflow:

  • Challenge: Incubate Test Peptide (50 µM) with Hydrogen Peroxide (

    
    ) at equimolar (1:1) and excess (1:10) ratios in Ammonium Bicarbonate buffer.
    
  • Timepoints: Monitor at 15 min, 1h, and 4h via HPLC-UV (214 nm) and MS.

  • Quantification: Calculate % oxidation based on peak area integration of Parent vs. Parent+16 Da (Sulfoxide) vs. Parent+32 Da (Sulfone).

Figure 2: Step-by-step workflow for synthesizing and validating thietane-containing peptides.

Strategic Recommendations

Based on the chemical properties of Methyl 2-(3-aminothietan-3-yl)acetate :

  • Use as a Conformational Lock: The primary value of this residue is not its reactivity, but its ability to induce specific secondary structures (e.g., helices or turns) due to the constrained

    
     bond angles. Use it to rigidify floppy peptides.
    
  • Manage Oxidation: If the peptide is intended for long-term storage or oxidative environments, consider oxidizing the thietane to the sulfone intentionally during synthesis. The sulfone is chemically inert, non-nucleophilic, and avoids the "mixture of diastereomers" issue that arises from sulfoxide formation.

  • Monitor During Synthesis: Thietanes can be sensitive to strong electrophiles used in peptide synthesis (e.g., alkylating scavengers). Avoid high concentrations of alkyl halides if the ring is unprotected.

References

  • Vertex AI Search. (2026). Search Results for Methyl 2-(3-aminothietan-3-yl)acetate and Thietane Peptide Chemistry. [Accessed via Internal Tool].
  • ChemScene. (n.d.). 3-Aminothietane-3-carboxylic acid Product Information. Retrieved from

  • National Institutes of Health (PMC). (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Retrieved from

  • ResearchGate. (2020). Recent synthesis of thietanes: Synthetic methods and biological applications.[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-[(oxetan-3-yl)amino]acetate Product Data. (Used for bioisostere comparison). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management and disposal of chemical waste are not merely procedural formalities but cornerstones of a safe, ethical, and sustainable laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride. By elucidating the chemical rationale behind each step, this document aims to empower researchers with the knowledge to manage this compound's waste stream safely and effectively, thereby fostering a culture of safety and environmental stewardship.

Hazard Profile and Core Chemical Characteristics

Based on data from analogous structures, this compound should be handled as a hazardous substance with the following potential risks[1][2]:

  • Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Potentially harmful to aquatic life.

Table 1: Summary of Hazard Information for Analogous Compounds

Hazard StatementGHS ClassificationKey Precautionary Measures
Harmful if swallowed (H302)Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Causes skin irritation (H315)Skin Corrosion/Irritation (Category 2)Wear protective gloves.
Causes serious eye irritation (H319)Serious Eye Damage/Eye Irritation (Category 2A)Wear eye protection/face protection.
May cause respiratory irritation (H335)Specific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

The Chemical Logic of Disposal: A Threefold Approach

The molecular structure of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride necessitates a multi-faceted disposal strategy that addresses each of its reactive functional groups. The primary objectives are to neutralize the hydrochloride salt, hydrolyze the ester, and consider the reactivity of the thietane ring.

The Thietane Ring: A Strained Heterocycle

The four-membered thietane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions when exposed to strong nucleophiles or electrophiles[3][4][5][6][7]. While stable under neutral conditions, its reactivity should be considered when selecting a disposal pathway. Oxidation of the sulfur atom to a sulfoxide or sulfone is also a potential reaction[4]. Given this reactivity, mixing this compound with strong acids, bases, or oxidizing agents in an uncontrolled manner should be avoided.

The Amine Hydrochloride: A Salt Requiring Neutralization

The primary amine is present as a hydrochloride salt, which is acidic. Direct disposal of the acidic waste is not recommended. Neutralization with a mild base is a crucial step to convert the amine salt to the free amine, which is generally less water-soluble and can be managed more effectively in a chemical waste stream[8][9][10][11].

The Methyl Ester: Susceptibility to Hydrolysis

The methyl ester functional group can be hydrolyzed to a carboxylate salt and methanol under basic conditions[12][13][14][15][16]. This is a common and effective method for the degradation of ester-containing waste.

Step-by-Step Disposal Protocol

This protocol is designed for the safe and compliant disposal of waste containing methyl 2-(3-aminothietan-3-yl)acetate hydrochloride.

Personnel Safety First: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE:

  • Eye and Face Protection: Safety glasses with side shields or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect any solid waste of the compound in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste (Solutions): Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials contaminated with the compound (e.g., pipette tips, weighing paper, gloves) should be placed in a designated solid hazardous waste container.

Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is certain.

Step 2: Neutralization and Hydrolysis (for aqueous waste streams)

For aqueous solutions containing methyl 2-(3-aminothietan-3-yl)acetate hydrochloride, a neutralization and hydrolysis step is recommended to reduce its reactivity and potential environmental impact.

  • Preparation: In a chemical fume hood, place the aqueous waste solution in a suitable beaker with a magnetic stir bar.

  • Neutralization: While stirring, slowly add a weak base such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 7 and 9. Effervescence (fizzing) will occur as the hydrochloride is neutralized.

  • Hydrolysis: After neutralization, continue stirring the solution at room temperature for several hours (or overnight, if practical) to promote the hydrolysis of the methyl ester to the corresponding carboxylate and methanol.

  • Collection: Transfer the treated solution to a designated aqueous hazardous waste container.

Step 3: Final Disposal
  • Waste Containers: Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the full chemical name, and any known hazard information.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[17][18][19]. Under no circumstances should this chemical or its treated waste be disposed of down the drain or in regular trash.

Step 4: Decontamination of Empty Containers

Empty containers that previously held methyl 2-(3-aminothietan-3-yl)acetate hydrochloride must be decontaminated before disposal[17][20].

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, followed by a small amount of acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Drying and Defacing: Allow the rinsed container to air dry completely in a fume hood. Once dry, deface or remove the original label.

  • Final Disposal of Container: The decontaminated container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterize Waste Characterization cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway start Waste containing methyl 2-(3-aminothietan-3-yl)acetate hydrochloride characterize Is the waste solid or liquid? start->characterize collect_solid Collect in a labeled solid hazardous waste container characterize->collect_solid Solid is_aqueous Is the waste an aqueous solution? characterize->is_aqueous Liquid dispose_solid Dispose via certified hazardous waste contractor collect_solid->dispose_solid collect_non_aqueous Collect in a labeled organic hazardous waste container is_aqueous->collect_non_aqueous No (Organic Solvent) treat_aqueous Neutralize with weak base (pH 7-9) and allow for hydrolysis is_aqueous->treat_aqueous Yes dispose_non_aqueous Dispose via certified hazardous waste contractor collect_non_aqueous->dispose_non_aqueous collect_treated Collect treated solution in an aqueous hazardous waste container treat_aqueous->collect_treated dispose_treated Dispose via certified hazardous waste contractor collect_treated->dispose_treated

Caption: Disposal decision workflow for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride.

Conclusion

The responsible disposal of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a critical aspect of laboratory safety and environmental compliance. By understanding the chemical reactivity of its constituent functional groups—the thietane ring, the amine hydrochloride, and the methyl ester—researchers can implement a scientifically sound and safe disposal strategy. The procedural steps outlined in this guide, from initial waste segregation and treatment to final disposal through certified channels, provide a comprehensive framework for managing this chemical waste stream. Adherence to these protocols not only ensures regulatory compliance but also reflects a commitment to the highest standards of scientific practice.

References

  • Wikipedia. Thietane. [Link]

  • ResearchGate. Facile synthesis of thietanes via ring expansion of thiiranes. [Link]

  • National Institutes of Health. Recent synthesis of thietanes. [Link]

  • Royal Society of Chemistry. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Chemazone. methyl 2-(3-aminothietan-3-yl)acetate. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]

  • University of Pittsburgh. Empty Chemical Container Disposal. [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Google Patents.
  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. Oxetanes and Thietanes. [Link]

  • Taylor & Francis Group. 6.3 Methyl Esters and Derivatives. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • Sulzer. From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. [Link]

  • World Health Organization. Sulfur-Containing Heterocyclic Compounds. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

Sources

Personal protective equipment for handling methyl2-(3-aminothietan-3-yl)acetatehydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Profile

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a specialized heterocyclic building block, often used to introduce conformationally restricted amino acid motifs into drug candidates.[1] As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle , assuming it possesses the combined hazards of thietanes (sulfur heterocycles) and alpha-amino acid esters.[1]

Chemical Identity & Inferred Hazards:

  • Structure: A 4-membered thietane ring containing a quaternary center with an amine and an acetate side chain.[1]

  • Class: Strained Sulfur Heterocycle / Amino Acid Ester Salt.[1]

  • Physical State: White to off-white hygroscopic solid.[1]

  • Key Risks:

    • Sensitization: Thietane derivatives can be skin/respiratory sensitizers.[1]

    • Odor/Volatility: While the HCl salt reduces volatility, degradation or neutralization can release free base thietanes, which often carry potent sulfur odors (mercaptan-like).[1]

    • Irritation: Causes skin, eye, and respiratory tract irritation (H315, H319, H335).[1]

Risk Assessment & PPE Decision Logic

Effective protection requires matching the barrier to the specific chemical phase and activity.[1]

PPE Selection Matrix
ComponentRecommendationTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) Thietanes are lipophilic sulfur compounds.[1] Double gloving prevents permeation.[1] Latex is not recommended due to poor organic resistance.[1]
Respiratory P100 / N95 (if outside hood) The HCl salt is a fine dust.[1] If handling >100 mg outside a fume hood, a particulate respirator is mandatory to prevent inhalation sensitization.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift behind lenses.[1] The salt is acidic and damaging to corneal tissue.[1]
Body Protection Tyvek Lab Coat + Sleeves Standard cotton coats absorb powders.[1] Disposable Tyvek sleeves prevent cuff contamination during weighing.[1]
Visualization: PPE Selection Workflow

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing Solution Solution (Organic) State->Solution Reaction/Workup Quant Quantity > 500mg? Solid->Quant Level2 Level 2: Double Nitrile + Goggles + Tyvek Sleeves Solution->Level2 Standard Hood Inside Fume Hood? Quant->Hood Yes Level1 Level 1: Nitrile Gloves + Safety Glasses Quant->Level1 No (<500mg) Hood->Level2 Yes Level3 Level 3: Full Face Respirator + Chem Suit Hood->Level3 No (Avoid!)

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: The HCl salt is prone to static charge, causing "fly-away" powder that contaminates balances.[1]

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.[1]

  • Transfer:

    • Place the receiving flask inside a secondary container (beaker) to catch spills.

    • Do not use a funnel if possible (powder sticks); use a weighing paper funnel or direct addition.[1]

  • Verification: Wipe the balance area with a moist Kimwipe immediately after use to capture invisible dust.[1]

Protocol B: Solubilization & Reaction Setup

Context: Thietanes can be sensitive to oxidation.[1][2] The HCl salt is acidic.[1]

  • Solvent Choice: Soluble in DMSO, DMF, Methanol, and Water.[1]

    • Note: Avoid basic aqueous solutions unless intended, as this liberates the free amine, which may be volatile and malodorous.[1]

  • Dissolution:

    • Add solvent slowly.[1] Solvation of HCl salts is often exothermic.[1]

    • Cooling: If scaling >1g, chill the solvent to 0°C before addition to prevent thermal degradation of the strained thietane ring.[1]

  • Inert Atmosphere: Flush the headspace with Nitrogen/Argon.[1] Thietanes can oxidize to sulfoxides (S=O) or sulfones (O=S=O) upon prolonged air exposure [1].[1]

Emergency Response & Disposal

Spill Response Workflow

Scenario: You drop a vial containing 500mg of the solid.

Spill_Response Alert 1. Alert Personnel & Isolate PPE 2. Don PPE (Double Gloves, Goggles) Alert->PPE Cover 3. Cover with Wet Paper Towel PPE->Cover Prevent Dust Neutralize 4. Wipe with Dilute Bleach (10%) Cover->Neutralize Oxidize Sulfur Waste 5. Seal in HazMat Bag Neutralize->Waste

Figure 2: Immediate response workflow for solid spills.[1]

Disposal Strategy:

  • Stream: Halogenated Organic Waste .[1] (Contains Cl- and S).[1][3][4][5]

  • Deactivation: For trace residues on glassware, soak in a 10% bleach solution for 30 minutes.[1] Hypochlorite oxidizes the thietane sulfur to water-soluble sulfones, reducing odor and reactivity before washing [2].[1]

  • Prohibited: Do NOT mix with strong acids (generates HCl gas) or strong bases (liberates volatile free amine).[1]

References

  • Bolm, C., et al. (2004).[1] Synthesis and Reactivity of Thietanes and Thietane 1-Oxides. Chemical Reviews.

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • ECHA. (2023).[1] Guidance on the compilation of safety data sheets. European Chemicals Agency.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.